Product packaging for Vitamin B15(Cat. No.:CAS No. 12770-30-8)

Vitamin B15

Cat. No.: B577764
CAS No.: 12770-30-8
M. Wt: 281.261
InChI Key: ZQTHOIGMSJMBLM-BUJSFMDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vitamin B15 is a useful research compound. Its molecular formula is C10H19NO8 and its molecular weight is 281.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO8 B577764 Vitamin B15 CAS No. 12770-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTHOIGMSJMBLM-BUJSFMDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883201
Record name Pangamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20858-86-0
Record name Pangamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20858-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pangamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pangamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANGAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigma of Pangamic Acid: A Technical Whitepaper on a Controversial Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical examination of the substance commonly known as pangamic acid, or "Vitamin B15." It is imperative to preface this guide with a critical clarification: "pangamic acid" does not refer to a single, scientifically-defined chemical compound. Rather, it is a term that has been applied to a variety of substances of differing chemical identities since its introduction in the mid-20th century. This lack of a standard chemical identity is a central theme of this whitepaper and a crucial consideration for any scientific or developmental endeavor.

The U.S. Food and Drug Administration (FDA) considers pangamic acid to be "not an identifiable substance" and has stated that products labeled as such are unsafe for use, with no known nutritional properties.[1][2] Consequently, this guide will dissect the historical context, unravel the chemical identity controversy, and critically evaluate the scientific literature pertaining to the various compounds that have been marketed and studied under the "pangamic acid" and "this compound" labels.

The Chemical Identity Conundrum

The term "pangamic acid" was coined by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., who in 1951 claimed to have isolated a new compound from apricot kernels.[1] They described it as 6-O-(dimethylaminoacetyl)-D-gluconic acid and assigned it the moniker "this compound," suggesting it was an essential nutrient.[1][3] However, subsequent attempts by other researchers to synthesize this specific ester using the methods described by the Krebses were not reproducible.[1]

Over the decades, analyses of products sold as "pangamic acid" or "this compound" have revealed a wide range of actual ingredients.[4] These include, but are not limited to:

  • d-gluconodimethylamino acetic acid: The originally proposed, but never definitively synthesized, compound.[1]

  • Mixtures containing dimethylamine: These have raised safety concerns due to their potential mutagenicity.[1]

  • Diisopropylammonium dichloroacetate (DIPA): A synthetic compound that readily hydrolyzes to potentially toxic components.[1][3]

  • Dimethylglycine (DMG): A derivative of the amino acid glycine.[4]

  • Mixtures of calcium gluconate and N,N-Dimethylglycine. [5]

  • Pharmacologically inert substances: In some cases, products labeled as pangamic acid have been found to contain only substances like lactose.[1]

This inconsistency is a significant obstacle to any systematic scientific investigation. Much of the early research, particularly from the former Soviet Union, is of limited value as it often fails to specify the exact chemical composition of the "pangamic acid" being studied.[1]

Pangamic_Acid_Identity cluster_components Associated Chemical Entities Pangamic Acid / this compound Pangamic Acid / this compound 6-O-(dimethylaminoacetyl)-D-gluconic acid 6-O-(dimethylaminoacetyl)-D-gluconic acid Pangamic Acid / this compound->6-O-(dimethylaminoacetyl)-D-gluconic acid Original Claim (Unverified Synthesis) Diisopropylammonium Dichloroacetate (DIPA) Diisopropylammonium Dichloroacetate (DIPA) Pangamic Acid / this compound->Diisopropylammonium Dichloroacetate (DIPA) Marketed As Dimethylglycine (DMG) Dimethylglycine (DMG) Pangamic Acid / this compound->Dimethylglycine (DMG) Marketed As / Component Of Mixtures (e.g., Calcium Gluconate + DMG) Mixtures (e.g., Calcium Gluconate + DMG) Pangamic Acid / this compound->Mixtures (e.g., Calcium Gluconate + DMG) Marketed As Inert Substances (e.g., Lactose) Inert Substances (e.g., Lactose) Pangamic Acid / this compound->Inert Substances (e.g., Lactose) Found In Commercial Products DCA_Mechanism cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PDH PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive Pyruvate Dehydrogenase (PDH-P) (Inactive) PDH->PDH_inactive Phosphorylation PDH_inactive->PDH Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits Krebs_Cycle Krebs Cycle & Oxidative Phosphorylation AcetylCoA->Krebs_Cycle DCA Dichloroacetate (DCA) DCA->PDK Inhibits DMG_Metabolism cluster_transmethylation Transmethylation Cycle cluster_krebs Krebs Cycle Link Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Betaine Betaine DMG Dimethylglycine (DMG) Betaine->DMG Methyl Group Donation to Homocysteine Glycine Glycine DMG->Glycine Demethylation Purported_Effects Purported Biological Effects: - Enhanced Oxygen Utilization - Immune Modulation - Antioxidant Activity DMG->Purported_Effects Krebs_Cycle Krebs Cycle Intermediates Glycine->Krebs_Cycle Enters Metabolism

References

Pangamic Acid as a Methyl Donor in Biological Systems: A Critical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a scientific and regulatory overview of the substance commonly referred to as "pangamic acid" or "Vitamin B15." It is intended for an expert audience and aims to clarify the existing scientific consensus and address the historical claims surrounding its biological activity. The information presented herein should not be interpreted as an endorsement or validation of any therapeutic claims associated with pangamic acid.

Executive Summary

The concept of "pangamic acid" (also marketed as "this compound") as a biologically active methyl donor is a topic rooted in historical claims rather than robust scientific evidence. The fundamental challenge in evaluating its role in biological systems is the lack of a consistent and scientifically verified chemical identity. Products marketed as pangamic acid have been shown to contain a variety of substances, none of which have been conclusively established to function as a primary methyl donor in the manner of well-characterized molecules like S-adenosylmethionine (SAMe).

This whitepaper will deconstruct the historical narrative of pangamic acid, critically evaluate the limited and often methodologically flawed research regarding its purported function as a methyl donor, and summarize the significant safety and regulatory concerns. For the benefit of the intended scientific audience, we will also provide a brief overview of established methyl donors and their roles in biological systems to offer a scientifically sound context.

The Ambiguous Identity of Pangamic Acid

The term "pangamic acid" was coined in the 1950s by Ernst T. Krebs, Sr., and his son Ernst T. Krebs, Jr., who are also known for promoting laetrile.[1] They initially described it as an ester of D-gluconic acid and dimethylglycine (DMG), specifically 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[2][3] However, this compound has never been successfully synthesized and verified in a reproducible manner.[3]

Subsequent analyses of products sold as "pangamic acid" or "this compound" have revealed a startling lack of consistency. These products have been found to contain:

  • Dimethylglycine (DMG) mixed with calcium gluconate.[1]

  • Diisopropylamine dichloroacetate (DIPA) .[2]

  • Simply calcium gluconate or even lactose .[3]

Critical Evaluation of the "Methyl Donor" Hypothesis

The primary claim regarding pangamic acid's biological function is its role as a methyl donor in transmethylation reactions. Methyl donors are crucial for a vast array of biochemical processes, including DNA methylation, creatine synthesis, and neurotransmitter metabolism.[4][5] The universal methyl donor in human biology is S-adenosylmethionine (SAMe).

The evidence cited to support the methyl donor claim for pangamic acid is sparse and largely originates from older studies, many from the former Soviet Union, which often lack the rigorous controls and clear reporting of modern scientific research.[1][3]

One review mentions a 1956 study suggesting that a di-isopropylamino derivative of pangamic acid stimulated creatine synthesis in rats, a process that requires methylation.[6] Another study indicated that pangamic acid could substitute for betaine in the methylation of homocysteine to form methionine in rat liver.[6]

However, these isolated and dated findings do not constitute a body of evidence sufficient to establish pangamic acid as a significant methyl donor. The lack of a defined chemical structure for the tested substances makes these results difficult to interpret and impossible to replicate.

It is more plausible that any observed effects related to methylation in products labeled "pangamic acid" could be attributed to the presence of dimethylglycine (DMG), a known intermediate in the one-carbon metabolism pathway. However, DMG's role is not that of a primary methyl donor in the same way as SAMe.

Due to the lack of credible, peer-reviewed scientific literature with verifiable and reproducible data, it is not possible to present quantitative data on pangamic acid's efficacy as a methyl donor or to provide detailed experimental protocols.

Established Methyl Donors: A Scientific Overview

To provide a clear contrast to the unsubstantiated claims about pangamic acid, it is useful to briefly review the well-established biological methyl donors and their pathways. The central pathway for methylation is the one-carbon metabolism, which involves the folate and methionine cycles.

  • S-Adenosylmethionine (SAMe): Synthesized from methionine and ATP, SAMe is the universal methyl group donor for most transmethylation reactions.[7]

  • Folate (Vitamin B9): In its active form, 5-methyltetrahydrofolate, it donates a methyl group to homocysteine to regenerate methionine, which is then converted to SAMe.[8]

  • Vitamin B12 (Cobalamin): Acts as a cofactor for methionine synthase, the enzyme that facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine.[5]

  • Betaine (Trimethylglycine): Can also donate a methyl group to homocysteine to form methionine, particularly in the liver.[9]

The interplay of these molecules is crucial for maintaining cellular methylation potential. A deficiency in any of these established methyl donors can have significant health consequences.

Below is a simplified representation of the core methylation cycle.

Methylation_Cycle cluster_folate Folate Cycle Met Methionine SAM S-Adenosylmethionine (SAMe) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donated) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (B12 dependent) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->Hcy Methyl Group MTHF->THF Betaine Betaine Betaine->Hcy Methyl Group DMG Dimethylglycine (DMG) Betaine->DMG BHMT

Figure 1: Simplified Biological Methylation Cycle. This diagram illustrates the central role of Methionine and Homocysteine.

Signaling Pathways and Experimental Workflows

A core requirement of this technical guide was to provide diagrams of signaling pathways and experimental workflows. However, given that "pangamic acid" is not a defined substance with a known mechanism of action, it is scientifically impossible to create an accurate and non-speculative diagram of its involvement in any biological pathway. Any such diagram would be misleading and would imply a level of scientific understanding that does not exist.

Similarly, without credible and detailed published research, providing specific experimental protocols for investigating pangamic acid as a methyl donor is not feasible.

Safety and Regulatory Status

There are significant safety concerns associated with products marketed as pangamic acid. Some formulations have been found to contain diisopropylamine dichloroacetate (DIPA), which, along with its component diisopropylamine, has demonstrated mutagenicity in the Ames test.[10] This raises serious concerns about the potential for carcinogenicity.

The regulatory status of pangamic acid is unambiguous in many parts of the world.

  • United States: The FDA has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[3][11] The agency has recommended seizing products advertised as pangamic acid.[3]

  • Canada: The distribution of pangamic acid has been prohibited by the Canadian Food and Drug Directorate.[3]

These regulatory actions underscore the lack of scientific and clinical evidence supporting the safety and efficacy of pangamic acid.

Conclusion for the Scientific Community

The narrative of "pangamic acid" or "this compound" as a methyl donor is a cautionary tale in the fields of nutrition and pharmacology. For researchers, scientists, and drug development professionals, it is crucial to distinguish between scientifically validated nutrients and substances promoted with unsubstantiated claims.

The key takeaways are:

  • No Defined Chemical Identity: "Pangamic acid" is a label applied to various substances, not a single, verifiable compound.

  • Lack of Credible Evidence: There is no robust, peer-reviewed scientific evidence to support its role as a methyl donor or to validate any of its purported health benefits.

  • Significant Safety Concerns: Some formulations contain potentially mutagenic and carcinogenic compounds.

  • Negative Regulatory Status: Major regulatory bodies like the FDA have deemed it unsafe and have taken action against its sale.

Future research in the field of methylation should focus on the well-characterized pathways and the established roles of nutrients like folate, vitamin B12, and choline. The story of pangamic acid serves as a valuable case study on the importance of chemical characterization, rigorous scientific methodology, and evidence-based claims in the life sciences.

References

Physiological Functions of Pangamic Acid and its Primary Constituent, N,N-Dimethylglycine, in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pangamic acid, often marketed as "Vitamin B15," is a substance that has been historically associated with a range of physiological benefits. However, the scientific literature reveals a significant ambiguity in its chemical identity. Commercially available preparations of pangamic acid have been shown to contain a mixture of substances, including D-gluconic acid, glycine, diisopropylammonium dichloroacetate, and most notably, N,N-dimethylglycine (DMG).[1] Much of the recent and more rigorous scientific investigation into the physiological effects attributed to pangamic acid has focused on DMG as the primary active component. This technical guide provides an in-depth analysis of the physiological functions of pangamic acid, with a strong emphasis on the experimentally verified effects of N,N-dimethylglycine in various animal models. The guide summarizes key quantitative data, details experimental protocols, and visualizes associated biochemical pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Pangamic Acid and N,N-Dimethylglycine Ambiguity

The term "pangamic acid" or "this compound" lacks a standardized chemical definition, leading to considerable confusion in both the scientific and commercial spheres.[1] While originally described as 6-O-(dimethylaminoacetyl)-D-gluconic acid, commercial formulations have been inconsistent.[1] In contrast, N,N-dimethylglycine (DMG) is a well-defined derivative of the amino acid glycine, naturally found in foods like beans and liver.[2] It is a metabolic byproduct of choline metabolism and can be formed from the demethylation of trimethylglycine.[2] Due to the robust and specific nature of the research on DMG, this guide will primarily focus on its physiological functions, while acknowledging its historical association with pangamic acid.

Physiological Functions and Quantitative Data in Animal Models

N,N-dimethylglycine has been demonstrated to exert a variety of physiological effects in animal models, ranging from enhanced athletic performance and immune modulation to cardioprotective and anti-tumor activities. The following sections and tables summarize the key quantitative findings from these studies.

Enhancement of Athletic Performance and Fatigue Reduction

DMG is widely reputed to improve athletic performance by enhancing oxygen utilization and reducing lactic acid accumulation during strenuous exercise.

Table 1: Effects of N,N-Dimethylglycine on Athletic Performance in Equine Models

Animal ModelDosageDurationKey FindingsReference
Standardbred HorsesNot SpecifiedNot SpecifiedSignificantly lower blood lactic acid levels following training.[3]
Thoroughbred Horses1.2 mg/kg, twice daily5 daysNo significant beneficial effects on cardiorespiratory function or lactate production during incremental treadmill exercise.[4]
Horses and Mules2.2 g, twice daily4 daysReduced blood lactate concentrations (0.60 ± 0.03 mM vs. 0.74 ± 0.06 mM, p=0.03) when data were pooled for species and altitude.[5]
Cardiopulmonary and Metabolic Health

Studies in avian models have shown that DMG supplementation can mitigate the effects of pulmonary hypertension and improve metabolic parameters.

Table 2: Effects of N,N-Dimethylglycine on Cardiopulmonary and Metabolic Parameters in Broiler Chickens

Animal ModelDosageDurationKey FindingsReference
Broiler Hens (Ross-308)167 mg Na-DMG/kg feed26 days (from day 14 to 40)- Significant reduction in the incidence of pulmonary hypertension (14.6% in DMG group vs. 44.8% in control). - Twofold lower fasted plasma level of non-esterified fatty acids (NEFA) compared to the control group. - Improved apparent fecal digestibility of crude protein and nitrogen-free extract.[6]
Broiler Chickens (Cobb 500)1 g Na-DMG/kg feedNot Specified- Improved feed conversion ratio (FCR) in the starter phase by 4.8% to 8.8% across three trials. - Overall FCR improved by 3.8% and 4.1% in two of the three trials.[7][8]
Immune Modulation

DMG has been shown to enhance both humoral and cell-mediated immune responses in various animal models.

Table 3: Immunomodulatory Effects of N,N-Dimethylglycine in Animal Models

Animal ModelDosageDurationKey FindingsReference
Rabbits20 mg/kg body weight, dailyStarted 14 days prior to immunization- Over fourfold increase in mean antibody titer to influenza antigen after the first inoculation. - Over threefold increase in mean antibody titers to Salmonella typhi O antigen after the first inoculation. - Tenfold increase in mean proliferative response of lymphocytes from influenza-immunized animals.[9]
RabbitsNot SpecifiedNot SpecifiedGreater than a 4-fold increase in antibody production in response to typhoid or influenza antigen compared to controls. - 3 to 9 times greater increase in T-cell count compared to controls. - Two-fold increase in interferon (IFN) production.[10]
Cats100 mg, twice daily40 daysNo significant enhancement of either specific or nonspecific immunity was observed.[11]
Anti-Tumor and Anti-Metastatic Effects

Pre-clinical studies suggest that DMG may have a role in inhibiting tumor growth and metastasis.

Table 4: Anti-Tumor and Anti-Metastatic Effects of N,N-Dimethylglycine in a Mouse Model

Animal ModelDosageDurationKey FindingsReference
Mice (Melanoma Model)Not Specified5 days prior to tumor cell exposure- Only 14% of mice pre-treated with DMG developed metastatic foci, compared to 50% in non-DMG controls.[10]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to assess the physiological functions of pangamic acid and N,N-dimethylglycine.

Assessment of Athletic Performance in Equine Models
  • Animal Model: Standardbred or Thoroughbred horses.

  • Administration: N,N-dimethylglycine administered orally as a paste or in feed at specified dosages.

  • Exercise Protocol: Standardized incremental treadmill tests with speeds equivalent to fixed percentages of the maximum oxygen uptake (VO2max).

  • Data Collection:

    • Blood samples collected before and after exercise to measure blood lactate concentrations.

    • Heart rate monitored continuously during exercise and recovery.

    • Cardiorespiratory parameters such as VO2 and carbon dioxide production (VCO2) measured during exercise.

    • Muscle biopsies may be collected to determine muscle lactate concentrations.

  • Statistical Analysis: Comparison of measured parameters between DMG-treated and placebo/control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Evaluation of Cardiopulmonary Function in Broiler Chickens
  • Animal Model: Broiler chickens (e.g., Ross-308).

  • Induction of Pulmonary Hypertension: Birds are raised under conditions known to induce pulmonary hypertension, such as cold environmental temperatures (e.g., 15°C) and a high-energy feed.

  • Administration: N,N-dimethylglycine (as Na-DMG) is incorporated into the feed at a specified concentration.

  • Data Collection:

    • Incidence of fulminant ascites and pulmonary hypertension is recorded.

    • Blood samples are collected to measure plasma levels of metabolites like non-esterified fatty acids (NEFA).

    • Nutrient digestibility is assessed by analyzing the nutrient content of feed and feces.

  • Statistical Analysis: Comparison of the incidence of pulmonary hypertension and other measured parameters between the DMG-supplemented and control groups.

Assessment of Immune Response
  • Animal Model: Rabbits, cats, or other suitable models.

  • Immunization: Animals are immunized with a specific antigen (e.g., inactivated virus vaccine, bacterial vaccine) to elicit an immune response.

  • Administration: DMG is administered orally at a specified dose for a defined period before and/or after immunization.

  • Data Collection:

    • Humoral Immunity: Blood samples are collected at various time points to measure serum antibody titers against the specific antigen using techniques like hemagglutination inhibition (HI) assays or ELISAs.

    • Cell-Mediated Immunity: Lymphocyte proliferation assays are performed on peripheral blood mononuclear cells stimulated with mitogens (e.g., phytohemagglutinin) or the specific antigen. Cytokine production (e.g., interferon) can also be measured.

  • Statistical Analysis: Comparison of antibody titers, lymphocyte proliferation, and cytokine levels between DMG-treated and control groups.

In Vivo Antioxidant Activity Assessment
  • Animal Model: Typically rats or mice.

  • Induction of Oxidative Stress (Optional): Animals may be subjected to conditions that induce oxidative stress, such as exposure to toxins or intense exercise.

  • Administration: The test compound (e.g., DMG) is administered orally or via injection.

  • Data Collection:

    • Blood and tissue samples (e.g., liver, muscle) are collected.

    • Biomarkers of oxidative stress are measured, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase).

  • Statistical Analysis: Comparison of oxidative stress markers between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The physiological effects of N,N-dimethylglycine are attributed to its involvement in key biochemical pathways, primarily as a methyl donor and an antioxidant.

Role as a Methyl Donor in One-Carbon Metabolism

DMG is an important intermediate in one-carbon metabolism. It is formed from the demethylation of betaine (trimethylglycine) and can subsequently be demethylated to sarcosine and then to glycine.[6][12] This process provides methyl groups that are essential for the synthesis of numerous important molecules, including S-adenosylmethionine (SAMe), a universal methyl donor involved in the synthesis of creatine, carnitine, and neurotransmitters.[13]

One_Carbon_Metabolism Choline Choline Betaine Betaine Choline->Betaine DMG N,N-Dimethylglycine Betaine->DMG BHMT Betaine->DMG Donates Methyl Group Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH DMG->Sarcosine Donates Methyl Group Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Methionine Methionine Homocysteine->Methionine MS Homocysteine->Methionine SAMe S-Adenosylmethionine Methionine->SAMe Methionine->SAMe SAH S-Adenosylhomocysteine SAMe->SAH Methyltransferase SAMe->SAH Methyl_Acceptor Methyl Acceptor SAH->Homocysteine SAH->Homocysteine Methylated_Product Methylated Product

Figure 1: Role of N,N-Dimethylglycine in One-Carbon Metabolism.

Antioxidant Mechanism

DMG is suggested to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[14][15] Reactive oxygen species (ROS) are highly reactive molecules that can damage cells by reacting with DNA, proteins, and lipids. Antioxidants like DMG can neutralize these harmful molecules, thereby protecting cells from damage.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Causes Neutralized_Products Neutralized Products DMG N,N-Dimethylglycine (Antioxidant) DMG->ROS Scavenges / Neutralizes

Figure 2: General Antioxidant Mechanism of N,N-Dimethylglycine.

Experimental Workflow for In Vitro Immune Cell Assays

The immunomodulatory effects of DMG can be investigated in vitro using lymphocyte and macrophage cultures. This workflow outlines a general approach for such studies.

Experimental_Workflow start Isolate Lymphocytes and/or Macrophages from Animal Model (e.g., Spleen, Blood) culture Culture Cells in Appropriate Medium start->culture treat Treat Cells with Varying Concentrations of DMG culture->treat stimulate Stimulate Cells with Mitogen or Antigen treat->stimulate incubate Incubate for a Defined Period stimulate->incubate analyze Analyze Cellular Responses incubate->analyze prolif Measure Lymphocyte Proliferation (e.g., BrdU or MTT Assay) analyze->prolif cytokine Measure Cytokine Production (e.g., ELISA for IFN-γ, IL-2) analyze->cytokine phago Assess Macrophage Phagocytic Activity analyze->phago

References

The Science of Pangamic Acid: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "pangamic acid," also referred to as "vitamin B15," is not scientifically recognized as a vitamin or a single defined chemical compound. Historically, it has been associated with various formulations, most commonly comprising N,N-dimethylglycine (DMG) and D-gluconic acid. This guide will focus on the natural sources and isolation of these two constituent compounds.

Introduction to N,N-Dimethylglycine (DMG) and D-Gluconic Acid

N,N-dimethylglycine is a derivative of the amino acid glycine and is found in a variety of plant and animal sources. It is an intermediate in the metabolism of choline. D-gluconic acid is an organic acid that occurs naturally in fruits, honey, and wine, and is produced commercially by the fermentation of glucose.

Natural Sources

The primary known natural sources of DMG and D-gluconic acid are detailed below.

Natural Sources of N,N-Dimethylglycine (DMG)

DMG is found in modest quantities in a range of foods. The concentrations can vary depending on the specific variety, growing conditions, and processing methods.

Natural SourceReported Concentration/Presence
Seeds Present in beans and pumpkin seeds.
Cereal Grains Found in brown rice and rice bran.
Animal Tissues Present in liver.
Natural Sources of D-Gluconic Acid

D-gluconic acid is more widespread in nature and is a significant component of certain sweet and fermented foods.

Natural SourceReported Concentration
Honey 1.916–2.666 g/kg (Acacia honey)[1]
Varies by floral source, can reach up to 10.8 mg/g.[2]
Wine Can be present, with concentrations varying based on fermentation conditions.
Fruits Naturally occurs in various fruits.

Isolation and Purification Methodologies

The isolation of DMG and D-gluconic acid from their natural sources requires multi-step procedures involving extraction, separation, and purification.

Isolation of N,N-Dimethylglycine (DMG) from Plant Seeds (e.g., Pumpkin Seeds)

The isolation of DMG, a zwitterionic amino acid derivative, from a complex matrix like pumpkin seeds involves the separation from proteins, lipids, and other small molecules.

  • Preparation of Seed Meal:

    • Grind pumpkin seeds into a fine powder.

    • Defat the resulting meal by Soxhlet extraction with n-hexane for 6 hours to remove lipids.

    • Allow the defatted meal to air-dry to remove residual solvent.

  • Extraction of Free Amino Acids:

    • Suspend the defatted seed meal in distilled water at a 1:10 (w/v) ratio.

    • Adjust the pH of the suspension to 4.0-5.0 with a dilute acid (e.g., 0.1 M HCl) to precipitate proteins at their isoelectric point.

    • Stir the suspension for 1-2 hours at room temperature.

    • Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated proteins and solid debris.

    • Collect the supernatant, which contains free amino acids and other water-soluble compounds.

  • Purification by Ion-Exchange Chromatography:

    • Cation-Exchange Chromatography:

      • Load the supernatant onto a strong cation-exchange column (e.g., Dowex 50W) pre-equilibrated with a low pH buffer (e.g., 0.2 M citrate buffer, pH 2.2).

      • Wash the column with the equilibration buffer to remove neutral and anionic compounds.

      • Elute the bound amino acids, including DMG, with a gradient of increasing pH and/or ionic strength (e.g., a linear gradient of 0.2 M citrate buffer, pH 2.2 to 1.0 M sodium borate buffer, pH 9.0).

      • Collect fractions and monitor for the presence of DMG using a suitable analytical method (e.g., HPLC with pre-column derivatization).

    • Anion-Exchange Chromatography (Optional Polishing Step):

      • Pool the DMG-containing fractions and adjust the pH to be above the pI of DMG (pKa1 ~1.8, pKa2 ~9.8).

      • Load the solution onto a strong anion-exchange column pre-equilibrated with a basic buffer.

      • Elute with a decreasing pH gradient.

  • Final Purification and Isolation:

    • Pool the purified DMG fractions.

    • Desalt the solution using dialysis or a suitable size-exclusion column.

    • Lyophilize the desalted solution to obtain solid, purified DMG.

DMG_Isolation_Workflow Start Pumpkin Seeds Grinding Grinding Start->Grinding Defatting Soxhlet Extraction (n-hexane) Grinding->Defatting Extraction Aqueous Extraction (pH 4.0-5.0) Defatting->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant (Contains DMG) Centrifugation1->Supernatant1 CationExchange Cation-Exchange Chromatography Supernatant1->CationExchange Elution1 Elution with pH/Ionic Strength Gradient CationExchange->Elution1 FractionCollection1 Fraction Collection Elution1->FractionCollection1 AnionExchange Anion-Exchange Chromatography (Optional) FractionCollection1->AnionExchange Elution2 Elution with pH Gradient AnionExchange->Elution2 FractionCollection2 Fraction Collection Elution2->FractionCollection2 Desalting Desalting FractionCollection2->Desalting Lyophilization Lyophilization Desalting->Lyophilization End Purified DMG Lyophilization->End

Figure 1: Workflow for the isolation of N,N-dimethylglycine (DMG) from pumpkin seeds.

Isolation of D-Gluconic Acid from Honey

The isolation of D-gluconic acid from honey involves separating it from the high concentration of sugars and other minor components.

  • Sample Preparation:

    • Dissolve honey in distilled water to create a 10-20% (w/v) solution.

    • Adjust the pH of the honey solution to approximately 8.0 with a dilute base (e.g., 0.1 M NaOH) to ensure all gluconic acid is in its anionic gluconate form.

  • Purification by Anion-Exchange Chromatography:

    • Prepare a strong anion-exchange column (e.g., Dowex 1x8) and activate it by washing with a strong base (e.g., 1 M NaOH), followed by distilled water until the eluate is neutral.

    • Load the prepared honey solution onto the column. The gluconate anions will bind to the resin, while the neutral sugars will pass through.

    • Wash the column thoroughly with distilled water to remove all remaining sugars. Monitor the eluate for the absence of sugars using a refractive index detector or a qualitative test (e.g., Fehling's test).

    • Elute the bound gluconic acid from the resin using a dilute strong acid (e.g., 0.5 M HCl or 0.1 M H₂SO₄).[3]

  • Removal of Cations and Final Purification:

    • The eluate will contain gluconic acid and the salt of the eluting acid. To remove the cations (e.g., H⁺ and any residual metal ions), pass the eluate through a strong cation-exchange column in the H⁺ form.

    • Collect the eluate, which is now a purified solution of D-gluconic acid.

  • Concentration and Isolation:

    • Concentrate the purified gluconic acid solution under reduced pressure using a rotary evaporator.

    • Further drying in a vacuum desiccator or by lyophilization will yield the purified D-gluconic acid, which may exist in equilibrium with its lactones (glucono-δ-lactone and glucono-γ-lactone).

Gluconic_Acid_Isolation_Workflow Start Honey Dissolution Dissolve in Water & Adjust pH to 8.0 Start->Dissolution AnionExchange Anion-Exchange Chromatography Dissolution->AnionExchange SugarRemoval Wash with Water to Remove Sugars AnionExchange->SugarRemoval Elution Elute Gluconic Acid with Dilute Acid SugarRemoval->Elution CationExchange Cation-Exchange Chromatography (H+ form) Elution->CationExchange Concentration Concentration (Rotary Evaporation) CationExchange->Concentration Drying Drying/Lyophilization Concentration->Drying End Purified D-Gluconic Acid Drying->End

Figure 2: Workflow for the isolation of D-gluconic acid from honey.

Conclusion

While "pangamic acid" remains a controversial and ill-defined substance, its primary components, N,N-dimethylglycine and D-gluconic acid, are well-characterized compounds with known natural sources. The isolation of these molecules requires specific and distinct biochemical techniques. The protocols outlined in this guide provide a framework for the extraction and purification of DMG from seeds and D-gluconic acid from honey, leveraging principles of protein precipitation and ion-exchange chromatography. These methods can be adapted and optimized for other natural sources and for scaling up the production of these compounds for research and development purposes.

References

The Enigma of "Vitamin B15": A Scientific Review of Pangamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Pangamic acid," widely marketed as "Vitamin B15," has a long and contentious history. Initially promoted as a dietary supplement with a broad spectrum of therapeutic benefits, its chemical identity has remained ambiguous, leading to significant skepticism within the scientific community. This technical guide provides a comprehensive review of the scientific literature, dissecting the controversies surrounding pangamic acid and shifting focus to the pharmacological activities of its more defined chemical components, notably diisopropylamine dichloroacetate (DIPAD). We will explore the historical context, the critical issue of its chemical composition, the evidence behind its purported physiological effects, and the emerging research on the mechanisms of action of its derivatives in oncology and metabolic diseases. This paper aims to equip researchers and drug development professionals with a clear, evidence-based perspective on this enigmatic substance.

Introduction: The Murky Origins of a "Vitamin"

Pangamic acid was first described in the mid-20th century as a substance isolated from apricot kernels.[1][2][3] It was designated "this compound" and purported to be a vital nutrient with a wide range of health benefits, including enhancing oxygen utilization, improving athletic performance, and treating a variety of ailments from heart disease to skin conditions.[4][5] However, "pangamic acid" is not recognized as a vitamin by the scientific community, as there is no evidence to suggest it is a required nutrient for the human body.[2][3][6]

The primary challenge in evaluating the scientific merit of "pangamic acid" lies in its lack of a consistent chemical identity.[2][3][7] Products marketed as "this compound" have been shown to contain a variety of substances, including the originally proposed D-gluconodimethyl aminoacetic acid, diisopropylamine dichloroacetate (DIPAD), dimethylglycine (DMG), calcium gluconate, and glycine.[3][8] In some cases, analyses have revealed nothing more than lactose.[2] This chemical ambiguity has rendered much of the early research, particularly from the former Soviet Union, difficult to interpret and reproduce.[2][9]

The Core of the Controversy: Chemical Identity and Composition

The term "pangamic acid" does not refer to a single, defined chemical entity. This has been a major point of contention and a significant barrier to rigorous scientific investigation.

  • Original Postulate : The initial chemical structure proposed for pangamic acid was D-gluconodimethyl aminoacetic acid.[2] However, subsequent attempts to synthesize this compound using the described methods were not reproducible.[2]

  • Commercial Formulations : Analysis of commercially available "pangamic acid" or "this compound" products has revealed a heterogeneous mix of ingredients. A 1982 study found that preparations labeled as pangamic acid were not uniform in composition and did not conform to their label claims.[7] More recent analyses have identified substances such as gluconic acid, glycine, and diisopropylammonium dichloroacetate in these products.[8]

  • Diisopropylamine Dichloroacetate (DIPAD) : One of the more pharmacologically active compounds frequently associated with "pangamic acid" is diisopropylamine dichloroacetate (DADA or DIPAD).[10][11] It is crucial to distinguish the scientific research on DIPAD from the more nebulous claims surrounding "pangamic acid."

This lack of a standardized chemical composition makes it impossible to attribute any observed biological effects to a single molecule when evaluating historical "pangamic acid" research.

Purported Physiological Effects and the Evidence Gap

A wide array of physiological benefits has been attributed to "pangamic acid." Below is a summary of these claims and the state of the scientific evidence.

Claimed EffectSummary of EvidenceKey Findings and Citations
Enhanced Oxygen Utilization & Athletic Performance Early studies, primarily from the Soviet Union, suggested that "pangamic acid" could increase tolerance to hypoxia and improve physical endurance.[9][12] However, controlled studies in the United States have failed to replicate these findings.A 1980 study found no effect of pangamic acid ingestion on metabolic response to exercise.[13]
Cardiovascular Health Claims include lowering cholesterol and protecting against coronary artery disease.[4][9] Animal studies suggested a hypocholesterolemic effect, possibly by inhibiting cholesterol biosynthesis.[12]Much of the research is anecdotal and lacks rigorous, controlled clinical trials in humans.[9]
Detoxification and Liver Protection "Pangamic acid" has been purported to protect the liver from toxins like alcohol and carbon tetrachloride.[4][9]These claims are largely based on animal studies and lack substantial human clinical data.[9]
Neurological and Mental Function Some reports suggested benefits for conditions like autism and improving brain oxygenation.[1][5]These studies were often poorly controlled and the results were not consistently reproducible.[1]

The majority of the positive claims originate from research that is now considered anecdotal and lacks the rigorous controls of modern clinical trials.[2][9]

A Shift in Focus: The Pharmacology of Diisopropylamine Dichloroacetate (DIPAD)

With the ambiguity surrounding "pangamic acid," recent and more methodologically sound research has focused on specific, identifiable compounds that have been part of its formulations. The most notable of these is diisopropylamine dichloroacetate (DIPAD).

DIPAD is the diisopropylamine salt of dichloroacetic acid (DCA).[10] DCA itself is a well-studied inhibitor of pyruvate dehydrogenase kinase (PDK).[11][14]

Mechanism of Action: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The primary mechanism of action for the dichloroacetate (DCA) component of DIPAD is the inhibition of pyruvate dehydrogenase kinase (PDK).

PDK_Inhibition cluster_PDH Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH_active Pyruvate Dehydrogenase (Active) AcetylCoA Acetyl-CoA PDH_inactive Pyruvate Dehydrogenase (Inactive) PDH_active->PDH_inactive Dephosphorylation PDH_active->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_active Phosphorylation (Inhibition) DIPAD DIPAD (DCA) DIPAD->PDK Inhibits

Mechanism of DIPAD (DCA) via PDK Inhibition.

By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[11][14] This mechanism is of particular interest in cancer research, as many tumor cells exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect).

Experimental Protocols: Investigating DIPAD's Anti-Tumor Effects

Recent studies have begun to rigorously evaluate the anti-cancer potential of DIPAD.

In Vitro Cell Viability Assay:

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of DIPAD on cancer cell lines.

  • Cell Line : MDA-MB-231 (human breast adenocarcinoma).[11]

  • Methodology :

    • MDA-MB-231 cells are seeded in 96-well plates.

    • Cells are treated with serially diluted concentrations of DIPAD or DCA for 48 hours.

    • Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

    • The absorbance is measured, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model:

  • Objective : To evaluate the anti-tumor efficacy of DIPAD in a living organism.

  • Animal Model : Subcutaneous transplantation of MDA-MB-231 cells into nude mice.[11]

  • Methodology :

    • MDA-MB-231 cells are injected subcutaneously into the flank of nude mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Treatment groups receive DIPAD or DCA (e.g., via oral gavage) for a specified duration.

    • Tumor volume is measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture MDA-MB-231 Breast Cancer Cells Treatment_vitro Treat with varying concentrations of DIPAD/DCA Cell_Culture->Treatment_vitro MTT_Assay Perform MTT Assay (48 hours) Treatment_vitro->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Xenograft Subcutaneous injection of MDA-MB-231 cells into mice IC50_Calc->Xenograft Inform in vivo dosage Tumor_Growth Allow tumors to grow to palpable size Xenograft->Tumor_Growth Treatment_vivo Administer DIPAD/DCA (e.g., oral gavage) Tumor_Growth->Treatment_vivo Tumor_Measurement Measure tumor volume periodically Treatment_vivo->Tumor_Measurement Endpoint Excise and weigh tumors Tumor_Measurement->Endpoint

Experimental workflow for evaluating DIPAD.
Quantitative Data on DIPAD Efficacy

Recent research has provided quantitative data on the anti-tumor effects of DIPAD.

ParameterDIPAD (DADA)Dichloroacetate (DCA)Cell LineCitation
IC50 (48h) 7.1 ± 1.1 mmol/L15.6 ± 2.0 mmol/LMDA-MB-231[11]

These findings suggest that DIPAD has a significantly lower IC50 than DCA alone in this breast cancer cell line, indicating a superior in vitro anti-tumor efficacy.[11]

Safety and Regulatory Status

It is critical to note that "pangamic acid" or "this compound" is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of any medical condition. In fact, the FDA has taken regulatory action against products marketed as "pangamic acid."[9]

Safety concerns have been raised regarding some of the components found in "pangamic acid" formulations. Specifically, diisopropylamine has been investigated for its potential physiological effects, and some studies have suggested that components of these formulations may be mutagenic.[15] Therefore, the use of unverified "pangamic acid" products is not recommended.[6]

Conclusion and Future Directions

The term "pangamic acid" or "this compound" is a historical misnomer that refers to a variety of substances rather than a single, defined molecule. The lack of chemical standardization and rigorous, controlled clinical trials makes it impossible to validate the broad therapeutic claims made in the past.

For the scientific and drug development community, the focus should be on the individual, well-characterized components that have been associated with these products. Diisopropylamine dichloroacetate (DIPAD) has emerged as a compound of interest, with a clear mechanism of action as a PDK inhibitor. Preclinical studies demonstrating its superior anti-tumor efficacy compared to DCA in breast cancer models are promising and warrant further investigation.[11]

Future research should continue to focus on the pharmacokinetics, safety profile, and therapeutic potential of DIPAD in various cancer types and metabolic disorders. It is essential that such research adheres to rigorous scientific and regulatory standards to clearly define its potential role in modern medicine, distinct from the controversial and scientifically unsupported legacy of "pangamic acid."

References

A Technical Review on the Purported "Mechanism of Action" of Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the topic of the molecular mechanism of action of pangamic acid, also known as "vitamin B15." A thorough review of the scientific literature and regulatory stances reveals a significant lack of consensus on the chemical identity of pangamic acid. Consequently, a specific, scientifically validated molecular mechanism of action cannot be ascribed. This paper will detail the historical context, the controversy surrounding its chemical nature, the absence of robust clinical evidence for its therapeutic claims, and the safety concerns raised by regulatory bodies. The purpose is to provide a clear, evidence-based perspective for the scientific community on the status of pangamic acid.

Introduction: The "this compound" Controversy

Pangamic acid, or pangamate, was first described and promoted by Ernst T. Krebs, Sr., and his son Ernst T. Krebs, Jr., who also promoted laetrile.[1][2] It was designated "this compound" with claims that it was a universally present nutrient essential for health.[1] The proponents asserted a wide range of therapeutic benefits, including enhanced oxygen utilization, detoxification, improved athletic performance, and treatment for conditions such as asthma, skin diseases, joint pain, and nerve pain.[1][3] However, it is crucial to note that pangamic acid is not recognized as a vitamin by the scientific community, as there is no evidence to suggest it is a required nutrient for the body.[1][3]

The Ambiguous Chemical Identity of Pangamic Acid

A fundamental challenge in discussing the molecular mechanism of pangamic acid is that it is not an identifiable, single substance.[4] The original empirical formula proposed by the Krebses was C10H19O8N, described as an ester of D-gluconic acid and dimethylglycine.[1][5] However, subsequent attempts by independent researchers to synthesize this compound using the patented methods were not reproducible.[1]

Over the years, various substances have been marketed as "pangamic acid" or "this compound," with inconsistent and often undisclosed compositions.[1][3] Analyses of these commercial products have revealed a range of different chemicals, including:

  • d-gluconodimethylamino acetic acid (the compound originally claimed by Krebs, though its synthesis is unverified)[1]

  • Mixtures containing dimethylglycine[2]

  • Diisopropylamine dichloroacetate[1]

  • Pharmacologically inert substances like calcium gluconate or pure lactose[1]

The U.S. Food and Drug Administration (FDA) considers pangamic acid to be "not an identifiable substance" due to this ambiguity.[1] This lack of a consistent chemical structure makes it scientifically impossible to study a definitive mechanism of action.

Review of Scientific Investigations and Purported Effects

Much of the research on pangamic acid, particularly that which supports its therapeutic claims, originated from the former Soviet Union.[1] However, these studies are often criticized for being anecdotal, lacking proper controls, and not clearly specifying the chemical composition of the "pangamic acid" used.[1][2]

Some of the purported biological effects include:

  • Methyl Donation: It has been suggested that the dimethylglycine (DMG) component of some pangamic acid formulations could act as a methyl donor in metabolic processes, similar to methionine and choline.[2]

  • Enhanced Oxygen Utilization: Claims have been made that pangamic acid improves cellular respiration, particularly under hypoxic conditions.[6][7] Animal studies have suggested it may promote oxidative processes.[6] However, the mechanism for this is unknown, and in vitro results have not been reliably translated to in vivo functions.[7]

  • Detoxification and Antioxidant Properties: Pangamic acid has been marketed as an antioxidant that can protect against pollutants and slow cellular aging.[3][6]

Despite these claims, robust, controlled clinical trials in the United States and other regions are largely absent.[3][6] The lack of a defined substance for testing is a primary obstacle to conducting such research.

The Absence of a Molecular Mechanism of Action

Given the inconsistent and unverified chemical nature of "pangamic acid," a molecular-level mechanism of action remains entirely speculative and scientifically unsubstantiated. For a mechanism to be elucidated, a specific ligand (the drug or molecule) must be identified to study its interaction with specific biological targets (such as receptors, enzymes, or signaling proteins). Since "pangamic acid" can refer to any number of different compounds, there is no single ligand to investigate.

The claims of it being a "methyl donor" or an "enhancer of cellular respiration" are general physiological descriptions rather than specific molecular mechanisms. Without a defined molecule, it is impossible to conduct the necessary binding assays, kinetic studies, or cellular signaling experiments to determine a precise pathway of action.

Safety and Regulatory Status

The regulatory stance on pangamic acid is clear and cautionary. The FDA has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[1] The agency has recommended the seizure of products advertised as pangamic acid.[1] In Canada, its distribution has been prohibited.[1]

Safety concerns are significant, partly because the composition of products sold as "this compound" is so variable.[3] Mutagenicity analyses using the Ames test on compounds commonly found in these preparations, such as diisopropylamine dichloroacetate, have yielded positive results, suggesting a potential cancer risk.[1][5]

Conclusion for the Scientific Community

The concept of pangamic acid, or "this compound," is rooted in historical claims that lack modern scientific validation. The primary impediment to understanding its biological role is the fact that "pangamic acid" does not refer to a single, consistently defined chemical entity. The wide variety of substances sold under this name, coupled with a lack of reproducible and controlled studies, means that no specific molecular mechanism of action can be described.

For drug development professionals and researchers, "pangamic acid" should be considered a historical curiosity rather than a viable therapeutic agent or a subject for mechanistic study, until and unless a specific, safe, and effective compound is isolated and rigorously tested. The narrative of pangamic acid serves as a cautionary tale on the importance of precise chemical identification and verifiable, controlled research in the pharmacological sciences.

Data Presentation

Due to the lack of a defined chemical substance and the absence of rigorous, controlled clinical trials, no quantitative data on binding affinities, enzyme kinetics, or consistent physiological effects can be reliably compiled into tables. The available literature consists primarily of anecdotal reports and studies with questionable methodology and undefined test substances.

Experimental Protocols

Detailed, reproducible experimental protocols for key experiments are not available in the scientific literature. The research often lacks sufficient detail to allow for replication, a core requirement for scientific validation.

Visualization of the Scientific Assessment of Pangamic Acid

Pangamic_Acid_Assessment A Initial Claims (Krebs, 1950s) 'this compound' with broad therapeutic benefits B Scientific Scrutiny: Chemical Identity Investigation A->B leads to D Scientific Scrutiny: Review of Efficacy Studies A->D leads to F Scientific Scrutiny: Safety and Toxicological Analysis A->F leads to C Finding: No single, identifiable substance. Inconsistent composition in products. B->C results in H Conclusion: No scientifically validated molecular mechanism of action can be determined. C->H collectively lead to E Finding: Lack of controlled, reproducible trials. Mainly anecdotal or flawed studies. D->E results in E->H collectively lead to G Finding: Potential mutagenicity of components. Considered unsafe by regulatory bodies (FDA). F->G results in G->H collectively lead to

References

The Pharmacokinetics and Bioavailability of "Pangamic Acid" (Vitamin B15): A Technical Review of its Primary Components

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance commonly referred to as "pangamic acid" or "vitamin B15" is not a scientifically recognized vitamin nor a single, well-defined chemical compound. Products marketed under this name have historically contained a variety of substances, most notably dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), and calcium gluconate. This technical guide addresses the pharmacokinetics and bioavailability of these individual components based on available scientific literature.

Introduction

The study of the pharmacokinetics of "pangamic acid" is complicated by its ambiguous identity.[1][2] Historically, the biological activity attributed to "pangamic acid" is thought to be primarily due to N,N-dimethylglycine (DMG), a derivative of the amino acid glycine.[3] Other formulations have included diisopropylamine dichloroacetate (DADA), which is a salt of diisopropylamine and dichloroacetic acid.[4] This whitepaper will, therefore, focus on the pharmacokinetic profiles of DADA and DMG, the most frequently cited active components of "pangamic acid."

Pharmacokinetics of Diisopropylamine Dichloroacetate (DADA)

Diisopropylamine dichloroacetate (DADA) is known to be metabolized into diisopropylamine (DIPA) and dichloroacetate (DCA).[4] The majority of available pharmacokinetic data for DADA comes from equine studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in horses have shown that following intravenous administration, DADA is metabolized, and its primary metabolite, diisopropylamine (DIPA), is detectable in urine.[5][6] Notably, neither DADA nor its free base metabolite, DIPA, were found to be detectable in equine blood samples using the analytical methods employed in the studies.[5][7][8] This suggests rapid metabolism and/or distribution of the parent compound and its metabolite.

Quantitative Pharmacokinetic Data

The available literature from equine studies does not provide sufficient data to populate a comprehensive table of standard pharmacokinetic parameters such as Cmax, Tmax, AUC, or elimination half-life for DADA or its metabolites in plasma. The focus of these studies was primarily on the detection of the metabolite DIPA in urine.

Table 1: Urinary Detection of Diisopropylamine (DIPA) in Horses Following DADA Administration

ParameterValueSpeciesAdministration RouteDosageSource
Lower Limit of Detection (LOD)0.5 µg/mLHorseIntravenous0.08 mg/kg and 0.80 mg/kg[5][8]
Experimental Protocols

2.3.1. Drug Administration and Sample Collection in Equine Studies

  • Subjects: Thoroughbred and Standardbred horses were used.[5]

  • Dosing: DADA was administered intravenously at doses of 0.08 mg/kg and 0.80 mg/kg body weight.[6][8]

  • Sample Collection: Urine samples were collected at various time points post-administration, including 10-minute intervals for the first hour in the high-dose group, and then at extended intervals up to 48 hours.[6]

2.3.2. Analytical Methodology for DIPA Detection in Urine

  • Qualitative Detection: Thin-layer chromatography (TLC) was developed to qualitatively identify the presence of DIPA in equine urine.[5][6]

  • Quantitative Detection: Gas chromatography (GC) was used for the quantitative determination of DIPA in urine, with a reported lower limit of detection of 0.5 µg/mL.[5][6][8]

Pharmacokinetics of Dimethylglycine (DMG)

Dimethylglycine is a derivative of the amino acid glycine and is found naturally in some foods like beans and liver.[9][10] It is considered the primary bioactive component of many "pangamic acid" formulations.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

DMG is reported to be readily absorbed in the mouth and small intestine, after which it is transported to the liver.[9] It is known to be rapidly broken down in the body.[3][9] As an intermediate in the choline cycle, DMG plays a role as a methyl donor in numerous biochemical pathways.[3]

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for dimethylglycine in humans or animals, such as Cmax, Tmax, AUC, and bioavailability, are not well-documented in the provided search results. The literature emphasizes its rapid metabolism rather than its pharmacokinetic profile.

Metabolic Pathways and Experimental Workflows

Metabolic Breakdown of DADA

The metabolism of diisopropylamine dichloroacetate is a straightforward dissociation and subsequent metabolism of its components.

DADA Diisopropylamine Dichloroacetate (DADA) Metabolism Metabolism DADA->Metabolism DIPA Diisopropylamine (DIPA) Metabolism->DIPA DCA Dichloroacetate (DCA) Metabolism->DCA

Caption: Metabolic breakdown of DADA into DIPA and DCA.

Experimental Workflow for DIPA Detection in Equine Urine

The general workflow for the detection of DIPA in equine urine following DADA administration can be visualized as follows.

cluster_experiment Experimental Procedure Admin IV Administration of DADA to Horses Collect Urine Sample Collection (up to 48h) Admin->Collect Extract Sample Extraction Collect->Extract TLC Qualitative Analysis (TLC) Extract->TLC GC Quantitative Analysis (GC) Extract->GC

Caption: Workflow for DIPA detection in equine urine.

Conclusion

The terms "pangamic acid" and "this compound" lack a precise chemical definition, which presents a significant challenge to a systematic pharmacokinetic characterization. The available scientific literature primarily focuses on the individual components that have been included in such formulations.

For diisopropylamine dichloroacetate (DADA), pharmacokinetic data is sparse and mainly derived from equine studies focused on urinary metabolite detection. These studies confirm that DADA is metabolized to DIPA, but do not provide a comprehensive pharmacokinetic profile in blood.

Future research is necessary to establish the pharmacokinetic profiles of these compounds in humans to better understand their bioavailability, metabolic fate, and potential physiological effects. Researchers in drug development should be aware of the historical ambiguity of "pangamic acid" and focus on the distinct properties of its individual, well-defined chemical constituents.

References

The Dubious Case of "Vitamin B15": A Technical Whitepaper on Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

"Vitamin B15," commercially known as pangamic acid, has been a subject of controversy for over half a century. Promoted for a wide range of therapeutic benefits, from enhancing athletic performance to treating chronic diseases, it has never been substantiated as a vitamin or a legitimate therapeutic agent by the global scientific community. This technical guide provides an in-depth analysis of the historical context, the profound inconsistencies in chemical identity, the significant regulatory actions taken against its distribution, and a critical review of the scientific evidence—or lack thereof—supporting its claims. We present a detailed examination of key clinical studies, experimental methodologies, and critical toxicological findings, including evidence of mutagenicity for some of its constituents. This document serves as a comprehensive resource for the scientific community to understand the controversies and unsubstantiated nature of "this compound."

Introduction and Historical Context

The substance now known as "this compound" or pangamic acid was first described and promoted in the 1950s by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr.[1][2]. The Krebses, who were also central to the promotion of Laetrile ("Vitamin B17") as a cancer cure, claimed to have isolated this compound from apricot kernels[1][3]. They named it "pangamic" from "pan" (universal) and "gamic" (seed) to suggest its ubiquitous presence in nature[1].

A host of therapeutic and performance-enhancing benefits were attributed to pangamic acid, including improved oxygen utilization, enhanced athletic endurance, detoxification, and treatment for conditions ranging from heart disease and asthma to cancer[1][4][5]. Much of the early research cited in favor of these claims originated from the former Soviet Union, which was often anecdotal, lacked rigorous controls, and did not clearly define the chemical composition of the substance being studied[1][6]. This lack of scientific rigor and the association with the discredited Laetrile controversy immediately cast a long shadow of skepticism over "this compound" in the international scientific community[7].

The Controversy of Chemical Identity

A central and critical issue surrounding "this compound" is that it has no single, universally accepted chemical identity[4][8]. The compound originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid[1]. However, scientific attempts to verify this structure or its synthesis have been unsuccessful[1].

Consequently, commercial products marketed as "this compound" or "pangamic acid" have been found to contain a disparate and inconsistent mixture of ingredients, including[4]:

  • N,N-Dimethylglycine (DMG)

  • Calcium gluconate

  • Diisopropylamine dichloroacetate (DIPA)

  • Calcium chloride

  • Glycine

  • Inert fillers like cellulose or even pure lactose[9].

This chemical ambiguity makes a scientific evaluation of "pangamic acid" as a single entity impossible. Any study must be assessed based on the specific, identified compounds used in the preparation. The U.S. Food and Drug Administration (FDA) has officially stated that it considers pangamic acid to be "not an identifiable substance"[10].

Regulatory Status and Controversy

The unsubstantiated claims and inconsistent composition of pangamic acid products led to significant regulatory action, particularly in the United States.

3.1 U.S. Food and Drug Administration (FDA) Stance

The FDA does not recognize pangamic acid as a vitamin or a dietary supplement[8]. The agency's official policy is based on the following points:

  • Not a Vitamin: There is no scientific evidence of a dietary requirement for pangamic acid, nor has a deficiency state ever been identified in humans or animals[8].

  • Unsafe Food Additive: Because its components are not generally recognized as safe (GRAS) and no food additive petition has ever been approved, the FDA classifies pangamic acid as an unsafe food additive when sold as a food or supplement[4][8][11].

  • Unapproved New Drug: When products are marketed with claims to treat, mitigate, or prevent disease, they are classified as drugs. As no New Drug Application (NDA) has ever been approved for pangamic acid, it is considered an unapproved new drug and is illegal to market for therapeutic purposes[8].

3.2 Enforcement Actions

Based on this policy, the FDA has undertaken numerous enforcement actions over the years, including the seizure of products labeled as pangamic acid or "this compound" and injunctions against manufacturers[8][10][11]. A notable court case, United States v. Aangamik 15 Calcium Pangamate, upheld the FDA's position, concluding that the product (containing N,N-Dimethylglycine) was an adulterated food containing an unsafe food additive[11].

dot

FDA_Regulatory_Logic cluster_Product Product: 'this compound' / Pangamic Acid cluster_Claims Analysis of Marketing Claims cluster_Status FDA Classification cluster_Approval Approval Pathway cluster_Legality Final Legal Status P Pangamic Acid Product C Therapeutic Claims Made? P->C Drug Considered a 'New Drug' C->Drug Yes Food Considered a 'Food' C->Food No NDA Approved New Drug Application (NDA)? Drug->NDA GRAS Generally Recognized as Safe (GRAS) or Approved Food Additive? Food->GRAS IllegalDrug Illegal Unapproved Drug NDA->IllegalDrug No IllegalFood Illegal Adulterated Food GRAS->IllegalFood No

Caption: FDA regulatory logic for "this compound".

Analysis of Purported Evidence: Athletic Performance

One of the most persistent claims for "this compound" is its ability to enhance athletic performance and endurance by improving oxygen utilization[7]. While numerous anecdotal reports and poorly controlled Soviet-era studies are often cited by proponents, rigorous, placebo-controlled clinical trials have failed to substantiate these claims[6].

4.1 Key Clinical Study: Gray and Titlow (1982)

A pivotal study conducted in the United States sought to definitively test the effect of a common pangamic acid formulation on maximal physical performance.

4.1.1 Experimental Protocol

  • Study Design: A double-blind, placebo-controlled experiment was conducted[8].

  • Participants: Sixteen male track athletes were randomly assigned to either an experimental group (E) or a control group (C)[8].

  • Intervention: The experimental group ingested six 50 mg tablets per day of a pangamic acid formulation (defined as calcium gluconate and N,N-Dimethylglycine) for three weeks. The control group received six identical-looking placebo tablets daily for the same duration[8].

  • Testing Protocol: Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol to exhaustion[8].

  • Parameters Measured: The following physiological parameters were recorded:

    • Maximal heart rate (HR)

    • Total treadmill time (TM)

    • Pre- and post-test blood glucose levels

    • Pre- and post-test blood lactate levels[8].

dot

Experimental_Workflow_Gray_Titlow_1982 cluster_setup Setup & Randomization cluster_intervention 3-Week Intervention cluster_outcome Outcome Assessment A Recruit 16 Male Track Athletes B Baseline Testing (Bruce Treadmill Protocol) A->B C Random Assignment B->C D Group E (n=8) 300mg/day Pangamic Acid (DMG + Ca Gluconate) C->D E Group C (n=8) Placebo Tablets C->E F Post-Treatment Testing (Bruce Treadmill Protocol) D->F E->F G Measure Parameters: - Max HR - Treadmill Time - Blood Glucose - Blood Lactate F->G H Statistical Analysis (MANOVA) G->H

Caption: Experimental workflow of the Gray & Titlow (1982) study.

The study found no statistically significant differences (P > 0.05) between the pangamic acid group and the placebo group for any of the measured parameters after the treatment period. The researchers concluded that the ingestion of this pangamic acid formulation does not produce significant changes in short-term maximal treadmill performance[8].

Table 1: Pre- and Post-Treatment Performance Data (Gray & Titlow, 1982)

Parameter Group Pre-Treatment (Mean) Post-Treatment (Mean) Change (Mean)
Maximal Heart Rate (bpm) E (B15) 183 181 -2
C (Placebo) 194 194 0
Treadmill Time (min) E (B15) 16.99 17.21 +0.22
C (Placebo) 16.49 16.83 +0.34
Post-Test Glucose (mg%) E (B15) 132.13 138.88 +6.75
C (Placebo) 133.38 139.13 +5.75
Post-Test Lactate (mg%) E (B15) 64.63 70.88 +6.25
C (Placebo) 76.13 66.58 -9.55

Source: Gray ME, Titlow LW. Med Sci Sports Exerc. 1982;14(6):424-7.[8]

Proposed (but Unproven) Mechanisms of Action

Proponents of "this compound" have suggested several biochemical mechanisms to explain its purported effects. It is critical to note that these are largely theoretical and lack substantiation from rigorous scientific research.

One prominent theory is that pangamic acid, particularly its N,N-Dimethylglycine (DMG) component, acts as a "methyl donor"[7]. In this hypothetical pathway, DMG would contribute to transmethylation reactions, which are vital for the synthesis of numerous essential molecules, including creatine. The proposed increase in creatine could then enhance energy metabolism in muscle tissue.

Another claim is that pangamic acid enhances cellular respiration and oxygen utilization, though the specific molecular targets or pathways for this action have never been elucidated[6]. Some recent research has explored diisopropylamine dichloroacetate (DADA), a component of some B15 formulations, as an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), which could theoretically shift metabolism from glycolysis towards oxidative phosphorylation[9]. However, this research is preliminary and focused on specific disease models, not on the general health or performance-enhancing claims of "this compound."

dot

Proposed_Mechanism cluster_pathway1 Hypothetical Methyl Donor Pathway cluster_pathway2 Hypothetical Oxygen Utilization Pathway DMG DMG (from Pangamic Acid) Methyl Provides Labile Methyl Groups DMG->Methyl Trans Transmethylation Reactions Methyl->Trans Creatine Increased Creatine Synthesis Trans->Creatine Energy Enhanced Muscle Energy Metabolism Creatine->Energy B15 'this compound' CellResp Enhanced Cellular Respiration (Mechanism Unknown) B15->CellResp O2 Improved O2 Utilization by Tissues CellResp->O2 Endurance Increased Athletic Endurance O2->Endurance

Caption: Proposed (unproven) mechanisms of "this compound".

Safety Concerns and Toxicology

Beyond the lack of efficacy, a significant controversy surrounding "this compound" is the potential toxicity of its various components. The FDA has explicitly stated that pangamic acid products are unsafe for use[10].

6.1 Mutagenicity and Carcinogenicity

Of greatest concern is the evidence of mutagenicity for several chemicals found in commercial "pangamic acid" preparations.

  • Ames Test: The Ames Salmonella/mammalian microsome mutagenicity test is a widely used assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism and is therefore a potential carcinogen[12].

  • Positive Results: Studies using the Ames test have demonstrated positive mutagenicity for:

    • Diisopropylamine dichloroacetate (DIPA): A key component in some "B15" formulations[10].

    • Diisopropylamine: A component of DIPA[10].

    • Dichloroacetate (DCA): A component of DIPA[3][4].

The finding that these compounds, sold for human consumption, are mutagenic raises serious safety alarms, as a high percentage of mutagens are also found to be carcinogenic[10].

Table 2: Mutagenicity of "this compound" Components

Compound Test Method Result Implication
Diisopropylamine dichloroacetate (DIPA) Ames Salmonella/microsome assay Positive (Mutagenic) Potential Carcinogen
Diisopropylamine Ames Salmonella/microsome assay Positive (Mutagenic) Potential Carcinogen
Dichloroacetate (DCA) Ames Salmonella/microsome assay Positive (Low-grade Mutagenicity) Potential Carcinogen

Source: Colman N, Herbert V, Wims L. Nutr Cancer. 1982;3(3):129-33.[10]; Herbert V, Gardner A, Colman N. Am J Clin Nutr. 1980 Jun;33(6):1179-82.[3]

Conclusion

Based on a comprehensive review of the available scientific and regulatory literature, "this compound" (pangamic acid) cannot be considered a vitamin or a legitimate therapeutic agent. The core of the controversy lies in several undeniable facts:

  • Lack of Chemical Identity: There is no consistent, verifiable chemical structure for pangamic acid. Products sold under this name are highly variable and often contain undisclosed ingredients.

  • Absence of Scientific Evidence: Decades of claims regarding its benefits, particularly in athletic performance, are not supported by rigorous, placebo-controlled clinical trials.

  • Negative Regulatory Consensus: Major global regulatory bodies, including the U.S. FDA, do not recognize its legitimacy and have classified it as an unsafe food additive and an unapproved drug.

  • Significant Safety Concerns: Key components found in commercial "B15" preparations, such as diisopropylamine dichloroacetate (DIPA), have been shown to be mutagenic in the Ames test, indicating a potential cancer risk.

References

Methodological & Application

Application Note: Analytical Approaches for the Characterization of Formulations Marketed as Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pangamic acid, often marketed as "Vitamin B15," is a substance that lacks a consistent and scientifically verified chemical identity.[1][2][3] Originally described as an ester of D-gluconic acid and dimethylglycine, subsequent research has failed to reproduce its synthesis, and the composition of commercially available products labeled as "pangamic acid" has been shown to be highly variable.[1][2] Analyses of such products have revealed mixtures of components, including D-gluconic acid, N,N-dimethylglycine, glycine, and even diisopropylammonium dichloroacetate, rather than a single, defined active compound.[4]

Given the ambiguity of the term "pangamic acid," a direct quantitative analysis of this purported molecule is not scientifically feasible. Instead, a more rigorous analytical approach involves the characterization and quantification of the individual components of formulations sold as "pangamic acid." This application note provides a framework and detailed protocols for the analysis of the most commonly cited constituents: D-gluconic acid and N,N-dimethylglycine. This component-based analysis provides a robust method for the quality control and characterization of these products.

Analytical Workflow for "Pangamic Acid" Formulations

The proposed analytical workflow involves the separate quantification of D-gluconic acid and N,N-dimethylglycine from a given sample. This approach allows for a precise understanding of the composition of a product marketed as "pangamic acid."

G cluster_prep Sample Preparation cluster_analysis Component Analysis cluster_methods_gluconic Analytical Methods cluster_methods_dmg Analytical Methods cluster_results Data Reporting Sample Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration D_Gluconic_Acid D-Gluconic Acid Quantification Filtration->D_Gluconic_Acid Aliquot 1 DMG N,N-Dimethylglycine Quantification Filtration->DMG Aliquot 2 Enzymatic_Assay Enzymatic Assay D_Gluconic_Acid->Enzymatic_Assay HPLC_RID HPLC-RID D_Gluconic_Acid->HPLC_RID HPLC_Enzymatic HPLC with Post-Column Enzymatic Reaction DMG->HPLC_Enzymatic Report Report Concentrations of Individual Components Enzymatic_Assay->Report HPLC_RID->Report HPLC_Enzymatic->Report

Caption: General analytical workflow for component analysis of "pangamic acid" products.

Quantification of D-Gluconic Acid

D-gluconic acid is a common component found in products labeled as pangamic acid.[4] Two primary methods for its quantification are detailed below.

Enzymatic Assay for D-Gluconic Acid

This method offers high specificity and sensitivity for the quantification of D-gluconate. Commercial assay kits are available for this purpose. The principle involves the enzymatic conversion of D-gluconate, leading to a colorimetric or fluorometric signal proportional to its concentration.

  • Reagent Preparation: Prepare assay buffer, enzyme mix (containing gluconokinase and a coupled enzyme), and substrate mix according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK279).

  • Standard Curve Preparation: Prepare a series of D-gluconic acid standards in the assay buffer, typically ranging from 2 µM to 20 µM.

  • Sample Preparation: Dissolve the "pangamic acid" product in the assay buffer. Dilute the sample to ensure the D-gluconic acid concentration falls within the linear range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard and sample into separate wells of a 96-well plate.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the concentration of D-gluconic acid in the samples from the standard curve.

G Start Start Prepare_Reagents Prepare Reagents & Standards Start->Prepare_Reagents Prepare_Sample Prepare Sample Solution Prepare_Reagents->Prepare_Sample Pipette Pipette Standards & Samples into 96-well Plate Prepare_Sample->Pipette Add_Reaction_Mix Add Reaction Mix Pipette->Add_Reaction_Mix Incubate Incubate at 37°C for 30 min Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance at 450 nm Incubate->Measure_Absorbance Calculate Calculate Concentration using Standard Curve Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the enzymatic assay of D-gluconic acid.

HPLC with Refractive Index Detection (HPLC-RID) for D-Gluconic Acid

This method is suitable for separating and quantifying D-gluconic acid in simpler mixtures where interferences are minimal.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H or similar ion-exclusion column.

    • Mobile Phase: 0.005 M Sulfuric Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of D-gluconic acid in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the "pangamic acid" product in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the D-gluconic acid peak based on the retention time of the standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of D-gluconic acid in the sample using the regression equation from the calibration curve.

Quantification of N,N-Dimethylglycine (DMG)

DMG analysis can be challenging due to its lack of a strong chromophore. A specific HPLC method involving post-column enzymatic reaction has been developed for its quantification in biological fluids and can be adapted for this purpose.

HPLC with Post-Column Enzymatic Reaction for DMG

This highly specific method involves separating DMG by cation-exchange chromatography, followed by a post-column reaction with dimethylglycine dehydrogenase. The reaction product is then detected.

  • Chromatographic Conditions:

    • Column: Cation-exchange column.

    • Mobile Phase: Isocratic elution with a suitable buffer (e.g., potassium phosphate buffer).

    • Flow Rate: 0.8 mL/min.

    • Detector: UV-Vis detector following post-column reaction.

    • Injection Volume: 50 µL.

  • Post-Column Reaction System:

    • Reagent: A solution containing dimethylglycine dehydrogenase and an appropriate electron acceptor (e.g., a tetrazolium salt that forms a colored formazan upon reduction).

    • Delivery: The reagent is pumped and mixed with the column effluent in a reaction coil.

    • Reaction Coil Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure consistent reaction kinetics.

  • Standard Preparation: Prepare a stock solution of N,N-dimethylglycine in the mobile phase. Generate calibration standards by serial dilution.

  • Sample Preparation: Dissolve the "pangamic acid" product in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis and Quantification: Inject standards and samples. The DMG peak is identified by its retention time. A calibration curve is constructed by plotting peak area against concentration for the standards. The concentration of DMG in the sample is determined from this curve.

G Start Start Sample_Prep Prepare Sample & Standards Start->Sample_Prep HPLC_Separation Cation-Exchange HPLC Separation Sample_Prep->HPLC_Separation Post_Column_Mix Mix Column Effluent with Enzyme Reagent HPLC_Separation->Post_Column_Mix Reaction Incubate in Reaction Coil Post_Column_Mix->Reaction Detection Detect Product with UV-Vis Detector Reaction->Detection Quantification Quantify using Calibration Curve Detection->Quantification End End Quantification->End

Caption: Workflow for DMG analysis by HPLC with post-column enzymatic reaction.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the described analytical methods. Note that specific values for linearity, LOD, and LOQ will need to be determined during method validation.

AnalyteMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
D-Gluconic Acid Enzymatic Assay2 - 20 µM~0.5 µM~2 µM95 - 105%
D-Gluconic Acid HPLC-RID0.1 - 5 mg/mL~0.03 mg/mL~0.1 mg/mL98 - 102%
N,N-Dimethylglycine HPLC-Enzymatic1 - 100 µM~0.3 µM~1 µM97 - 103%

Conclusion

The term "pangamic acid" or "this compound" does not correspond to a single, well-defined chemical substance. Therefore, a scientifically valid analytical approach should not aim to quantify "pangamic acid" directly. Instead, the focus must be on the separation and quantification of the individual chemical components within a given formulation. The protocols provided for D-gluconic acid and N,N-dimethylglycine offer a robust framework for the quality control and chemical characterization of products marketed under these names. This component-based strategy ensures analytical accuracy and provides a clear understanding of the product's composition, which is essential for researchers, scientists, and professionals in drug development.

References

Application Note: A Sensitive and Selective HPLC-MS/MS Method for the Determination of Pangamic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pangamic acid, also referred to as Vitamin B15, is a compound that has been the subject of interest for its potential physiological effects. However, its exact chemical identity has been a point of contention. For the purposes of this application note, we refer to the structure 6-O-(N,N-dimethylglycinyl)-D-gluconic acid (C₁₀H₁₉NO₈, Molar Mass: 281.26 g/mol )[1]. A robust and sensitive analytical method is crucial for pharmacokinetic and metabolic studies. This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of pangamic acid in biological samples such as plasma and urine. The described protocol offers a general framework that requires validation for specific research applications.

Introduction

The analysis of small polar molecules in complex biological matrices presents analytical challenges, including matrix effects and low recovery. HPLC-MS/MS offers high selectivity and sensitivity for detecting and quantifying such compounds[2]. This application note details a hypothetical, yet scientifically grounded, protocol for the extraction and analysis of pangamic acid, providing researchers with a starting point for method development and validation. The methodology is based on established principles for the analysis of similar organic acids and vitamins in biological fluids[3][4][5].

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte. The following protocols are proposed for plasma and urine samples.

1.1. Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis[4][6].

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

1.2. Urine Sample Preparation: Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient due to the lower protein content[7].

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 5,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.

  • Vortex the mixture and transfer it to an autosampler vial for injection.

HPLC-MS/MS Analysis

2.1. HPLC Conditions

A reversed-phase C18 column is proposed for the chromatographic separation of the polar pangamic acid.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

2.2. Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) for quantification. The selection of precursor and product ions is crucial for the success of MRM experiments[8][9].

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. MRM Transitions

Hypothetical MRM transitions for pangamic acid are proposed based on its structure. The protonated molecule [M+H]⁺ is selected as the precursor ion. Product ions are generated through collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Pangamic Acid282.1116.158.115
Internal Standard(To be determined)(To be determined)(To be determined)(To be determined)

Note: These transitions are hypothetical and require experimental optimization.

Data Presentation

The following table summarizes the expected quantitative performance parameters for a fully validated method based on this protocol.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect < 15%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) extraction Extraction (Protein Precipitation or Dilution) start->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for the HPLC-MS/MS analysis of pangamic acid.

Logical Relationship of Analytical Steps

logical_relationship sample Sample Collection preparation Sample Preparation - Remove Interferences - Concentrate Analyte sample->preparation Input separation Chromatographic Separation - Isolate Pangamic Acid preparation->separation Processed Sample detection Mass Spectrometric Detection - Selective & Sensitive Measurement separation->detection Eluent data_analysis Data Analysis - Quantification & Validation detection->data_analysis Raw Data result Final Concentration data_analysis->result Validated Result

Caption: Logical flow from sample collection to final result in the analytical protocol.

Conclusion

This application note provides a comprehensive, albeit hypothetical, HPLC-MS/MS method for the determination of pangamic acid in biological samples. The detailed protocols for sample preparation and instrumental analysis serve as a robust starting point for researchers. It is imperative that this method undergoes thorough validation to ensure its accuracy, precision, and reliability for specific research or clinical applications. The high selectivity and sensitivity of the proposed LC-MS/MS method make it a suitable tool for advancing the understanding of pangamic acid's pharmacokinetics and biological role.

References

Application Notes and Protocols: Synthesis and Purification of Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The scientific history of pangamic acid, also known as Vitamin B15, is complex and contentious. The term "pangamic acid" does not refer to a single, universally recognized chemical compound.[1][2] Initial claims of its isolation and synthesis by Ernst T. Krebs, Sr., and Jr., have been difficult to reproduce, leading to significant debate about its actual chemical identity.[1][3] Various products marketed as "pangamic acid" or "this compound" have been found to contain a range of different substances, and in some cases, only inert materials like lactose.[1]

For the purposes of these application notes, we will focus on the most frequently cited chemical structure for pangamic acid: 6-O-(N,N-dimethylglycinyl)-D-gluconic acid .[1][4] Additionally, a protocol for the synthesis of calcium pangamate , a salt of pangamic acid, will be detailed as described in patent literature, which provides a more concrete procedural basis.

Synthesis of Pangamic Acid and its Calcium Salt

The synthesis of pangamic acid generally involves the esterification of D-gluconic acid with dimethylglycine.[3] While the original methods have been questioned, subsequent patents have outlined alternative approaches.

1.1 Proposed Synthesis of Pangamic Acid (6-O-(N,N-dimethylglycinyl)-D-gluconic acid)

This protocol is based on the general esterification principle described in the literature.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve D-gluconic acid or its lactone and dimethylglycine hydrochloride in an aqueous medium.

  • Catalysis: Introduce a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride.[5]

  • Reaction Conditions: Heat the mixture to a temperature between 30°C and 70°C.[5] The reaction time can vary significantly, with some early methods suggesting a period of up to two weeks at room temperature.[5]

  • Monitoring: The progress of the esterification can be monitored using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is deemed complete, the reaction mixture is concentrated to remove excess water and volatile reagents.

1.2 Synthesis of Calcium Pangamate

This protocol is adapted from a patented method for producing calcium pangamate with a reported high yield.[5]

Experimental Protocol:

  • Esterification:

    • Combine D-gluconic acid or its lactone with dimethylglycine hydrochloride in an aqueous medium.

    • Add sulfuric acid as a catalyst.

    • Maintain the reaction temperature between 30°C and 70°C.[5]

  • Concentration: After the esterification is complete, concentrate the resulting product mixture.

  • Neutralization and Precipitation:

    • Neutralize the concentrated product with an aqueous suspension of calcium carbonate until a pH of 6.0-6.5 is reached.[5]

    • This will precipitate the product as calcium pangamate.

  • Isolation: The precipitated calcium pangamate can be isolated by filtration.

  • Drying: The isolated product should be dried appropriately. This method is reported to yield a non-hygroscopic product with a yield of up to 80%.[5]

Data Presentation: Synthesis Yields

CompoundStarting MaterialsCatalystReported YieldReference
Sodium PangamateGluconic acid, Dimethylglycine HClGaseous HCl~25%[5]
Calcium PangamateGluconic acid/lactone, Dimethylglycine HClSulfuric AcidUp to 80%[5]

Purification Techniques

The purification of pangamic acid and its salts is crucial to obtain a high-purity product. The choice of technique will depend on the scale of the synthesis and the nature of the impurities.

2.1 Crystallization

Crystallization is a common method for purifying solid compounds. Pangamic acid is described as a white to off-white crystalline powder.[3]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the pangamic acid salt is soluble at elevated temperatures but sparingly soluble at lower temperatures. Water is a likely candidate given the water-soluble nature of pangamic acid.[6][7]

  • Dissolution: Dissolve the crude pangamic acid product in a minimal amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution and then removed by hot filtration.[8]

  • Cooling and Crystal Formation: Allow the solution to cool slowly and undisturbed. This will promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

2.2 Chromatography

Chromatographic techniques are powerful for separating compounds based on their physical and chemical properties. For a polar molecule like pangamic acid, ion-exchange or reversed-phase chromatography would be suitable.

Experimental Protocol: Ion-Exchange Chromatography

  • Stationary Phase Selection: Choose an appropriate ion-exchange resin. Given the acidic nature of the gluconic acid moiety, an anion-exchange resin could be effective.

  • Sample Preparation: Dissolve the crude pangamic acid in a suitable buffer at a specific pH to ensure the target molecule is charged and will bind to the resin.[9]

  • Column Loading: Load the prepared sample onto the equilibrated ion-exchange column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound pangamic acid by changing the pH or increasing the salt concentration of the mobile phase.[10]

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence and purity of pangamic acid using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Desalting and Concentration: Pool the pure fractions and remove the elution salts (e.g., by dialysis or size-exclusion chromatography) before concentrating the final product.

Data Presentation: Purity Specifications

The following table summarizes typical quality standards for a high-purity pangamic acid product as reported in the literature.[3]

ParameterSpecification
Assay> 98.5%
Melting Point128-131°C
Loss on Drying< 0.5%
Residue on Ignition< 0.1%
Heavy Metals< 0.002%

Visualizations

Diagram 1: Synthesis Workflow for Calcium Pangamate

Synthesis_Workflow Start Starting Materials: D-Gluconic Acid/Lactone Dimethylglycine HCl Esterification Esterification (30-70°C, H2SO4 catalyst) Start->Esterification Concentration Concentration Esterification->Concentration Neutralization Neutralization & Precipitation (aq. Calcium Carbonate, pH 6.0-6.5) Concentration->Neutralization Isolation Isolation (Filtration) Neutralization->Isolation Drying Drying Isolation->Drying End Pure Calcium Pangamate Drying->End

Caption: A flowchart illustrating the key steps in the synthesis of calcium pangamate.

Diagram 2: General Purification Workflow for Pangamic Acid

Purification_Workflow Crude Crude Pangamic Acid Product Dissolution Dissolution in Suitable Solvent/Buffer Crude->Dissolution Purification_Choice Purification Method Dissolution->Purification_Choice Crystallization Crystallization (Cooling/Anti-solvent) Purification_Choice->Crystallization Solid-state purification Chromatography Chromatography (e.g., Ion-Exchange) Purification_Choice->Chromatography High-resolution separation Isolation_C Isolation of Crystals (Filtration) Crystallization->Isolation_C Isolation_Ch Fraction Collection & Pooling Chromatography->Isolation_Ch Drying Drying Isolation_C->Drying Isolation_Ch->Drying Pure Purified Pangamic Acid Drying->Pure

Caption: A decision workflow for the general purification of pangamic acid.

References

Application Notes and Protocols for In Vitro Studies of Pangamic Acid Associated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Introduction for Researchers

The term "pangamic acid," also referred to as "vitamin B15," does not correspond to a single, scientifically recognized chemical entity. Commercially available products marketed under this name have been found to contain a variety of substances, including, but not limited to, N,N-dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, and glycine[1][2][3][4]. Consequently, it is imperative for researchers to precisely identify and specify the chemical compound(s) under investigation in any in vitro study.

These application notes provide protocols for evaluating the in vitro effects of two compounds frequently associated with "pangamic acid": N,N-dimethylglycine (DMG) and diisopropylamine dichloroacetate (DADA). The provided methodologies are intended to serve as a foundational framework for investigating the purported biological activities of these substances, such as their effects on cellular metabolism, antioxidant potential, and cytotoxicity.

Part 1: In Vitro Biological Activities of Diisopropylamine Dichloroacetate (DADA)

DADA has been investigated for its potential as an anti-cancer agent, with in vitro studies demonstrating its ability to inhibit cancer cell proliferation and modulate cellular metabolism[5][6][7][8].

Quantitative Data Summary
Cell LineAssayEndpointConcentrationResultReference
MDA-MB-231 (Breast Cancer)CytotoxicityIC507.1 ± 1.1 mmol/L-[5][6]
MDA-MB-231 (Breast Cancer)MetabolismLactic Acid Production10 mmol/LInhibition[5][6]
MDA-MB-231 (Breast Cancer)MetabolismGlucose Uptake10 mmol/LInhibition[5][6]
Esophageal Squamous Cell Carcinoma (Eca-109, TE-13)RadiosensitizationClonogenic SurvivalVariousIncreased sensitivity to radiotherapy[8]
Non-Small Cell Lung Cancer (NSCLC)CytotoxicityCell ProliferationVariousSignificant inhibition[7]
Non-Small Cell Lung Cancer (NSCLC)ApoptosisApoptosis InductionVariousPromotion of apoptosis[7]
Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures to determine the effect of DADA on cell viability.[1][2][3][9][10]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add DADA dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate (overnight) add_solubilizer->incubate4 read Measure absorbance (570 nm) incubate4->read CAA_Workflow cluster_prep Cell Preparation cluster_loading Probe & Treatment cluster_assay ROS Induction & Measurement start Seed cells in 96-well black plate incubate1 Incubate until confluent start->incubate1 add_probe Add DCFH-DA probe incubate1->add_probe add_dmg Add DMG dilutions add_probe->add_dmg incubate2 Incubate (1h) add_dmg->incubate2 add_initiator Add radical initiator (AAPH) incubate2->add_initiator read Measure fluorescence kinetically add_initiator->read DADA_Pathway DADA DADA PDK Pyruvate Dehydrogenase Kinase (PDK) DADA->PDK inhibits Glycolysis Glycolysis DADA->Glycolysis inhibits PDH Pyruvate Dehydrogenase (PDH) PDK->PDH inhibits OxPhos Oxidative Phosphorylation PDH->OxPhos activates Lactate Lactate Production Glycolysis->Lactate ROS Mitochondrial ROS OxPhos->ROS increases Apoptosis Apoptosis ROS->Apoptosis induces

References

Experimental Design for In Vivo Pangamic Acid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamic acid, often referred to as "vitamin B15," is a compound that has been anecdotally associated with a range of physiological benefits, including enhanced athletic performance, antioxidant effects, and improved cardiovascular health. Chemically, commercial preparations have varied, with some containing N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine. DMG is an intermediate in the choline-to-glycine metabolism pathway and is recognized for its role as a methyl donor. These application notes provide detailed in vivo experimental protocols to systematically investigate the purported biological activities of pangamic acid, with a focus on its potential ergogenic, antioxidant, and cardioprotective effects in rodent models.

The following protocols are designed to be comprehensive, providing a framework for rigorous preclinical evaluation. Adherence to ethical guidelines for animal research is paramount throughout all experimental phases.

I. Assessment of Ergogenic Effects (Athletic Performance)

This protocol aims to evaluate the effect of pangamic acid supplementation on physical endurance and related physiological markers in a rodent model.

Experimental Protocol: Forced Swim Test and Treadmill Endurance
  • Animal Model: Male Wistar rats (8 weeks old, 200-250g).

  • Acclimatization: House animals in standard conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) for one week with ad libitum access to standard chow and water.

  • Grouping (n=10 per group):

    • Group 1: Sedentary Control (Vehicle)

    • Group 2: Exercise Control (Vehicle)

    • Group 3: Exercise + Pangamic Acid (Low Dose)

    • Group 4: Exercise + Pangamic Acid (Medium Dose)

    • Group 5: Exercise + Pangamic Acid (High Dose)

  • Pangamic Acid Administration:

    • Vehicle: Saline or distilled water.

    • Dosage: Based on the lack of established rodent doses, a dose-response study is recommended. A suggested starting range could be 50, 100, and 200 mg/kg body weight.

    • Route: Oral gavage.

    • Frequency: Daily for 28 days.

  • Exercise Protocol:

    • Treadmill Acclimatization: For 5 consecutive days prior to the main experiment, acclimatize rats to the treadmill for 10-15 minutes at a low speed (10 m/min).

    • Endurance Test (Day 28):

      • Administer the final dose of pangamic acid or vehicle 60 minutes before the test.

      • Begin the test at 10 m/min for 10 minutes.

      • Increase the speed by 2 m/min every 2 minutes until the animal reaches exhaustion. Exhaustion is defined as the inability to keep pace with the treadmill despite gentle prodding for 1 minute.

      • Record the total running time and distance for each animal.

  • Biochemical Analysis:

    • Collect blood samples from the tail vein immediately before and after the endurance test.

    • Measure blood lactate concentrations using a portable lactate analyzer.

    • At the end of the study, collect terminal blood samples via cardiac puncture for analysis of other relevant biomarkers (e.g., glucose).

  • Data Presentation:

GroupTreatmentNTime to Exhaustion (min)Total Distance (m)Pre-Exercise Lactate (mmol/L)Post-Exercise Lactate (mmol/L)
1Sedentary + Vehicle10N/AN/AMean ± SDN/A
2Exercise + Vehicle10Mean ± SDMean ± SDMean ± SDMean ± SD
3Exercise + PA (Low)10Mean ± SDMean ± SDMean ± SDMean ± SD
4Exercise + PA (Med)10Mean ± SDMean ± SDMean ± SDMean ± SD
5Exercise + PA (High)10Mean ± SDMean ± SDMean ± SDMean ± SD

PA: Pangamic Acid

Experimental Workflow: Ergogenic Effects

Ergogenic_Effects_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Exercise Phase (28 days) cluster_testing Testing Phase (Day 28) cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) grouping Random Grouping (n=10/group) acclimatization->grouping daily_dosing Daily Oral Gavage (Pangamic Acid or Vehicle) grouping->daily_dosing final_dose Final Dose Administration daily_dosing->final_dose treadmill_training Treadmill Acclimatization (First 5 days) endurance_test Treadmill Endurance Test to Exhaustion final_dose->endurance_test blood_sampling Blood Sampling (Pre & Post Exercise) endurance_test->blood_sampling lactate_analysis Lactate Measurement blood_sampling->lactate_analysis data_analysis Statistical Analysis lactate_analysis->data_analysis performance_metrics Record Time & Distance performance_metrics->data_analysis

Workflow for assessing the ergogenic effects of pangamic acid.

II. Evaluation of In Vivo Antioxidant Capacity

This protocol is designed to determine if pangamic acid supplementation can mitigate oxidative stress in a rodent model.

Experimental Protocol: Oxidative Stress Model
  • Animal Model: Male Sprague Dawley rats (8 weeks old, 200-250g).

  • Acclimatization: As described in Protocol I.

  • Grouping (n=10 per group):

    • Group 1: Normal Control (Vehicle)

    • Group 2: Oxidative Stress Control (D-galactose + Vehicle)

    • Group 3: Oxidative Stress + Pangamic Acid (Low Dose)

    • Group 4: Oxidative Stress + Pangamic Acid (Medium Dose)

    • Group 5: Oxidative Stress + Pangamic Acid (High Dose)

    • Group 6: Oxidative Stress + Vitamin C (Positive Control, e.g., 100 mg/kg)

  • Induction of Oxidative Stress:

    • Administer D-galactose (150 mg/kg, subcutaneous injection) daily for 8 weeks to induce a state of oxidative stress.

  • Pangamic Acid Administration:

    • Vehicle, Dosage, Route, Frequency: As described in Protocol I, administered daily for the 8-week duration of the study.

  • Sample Collection and Analysis (at the end of week 8):

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.

    • Perfuse and harvest key organs (liver, kidney, brain).

    • Prepare tissue homogenates in appropriate buffers.

    • Biomarker Analysis:

      • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in plasma and tissue homogenates.

      • Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in plasma and tissue homogenates.

      • Total Antioxidant Capacity (TAC): Assess TAC in plasma.

  • Data Presentation:

GroupTreatmentNPlasma MDA (nmol/mL)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GPx (U/mg protein)Plasma TAC (mmol/L)
1Control10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
2D-gal + Vehicle10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
3D-gal + PA (Low)10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
4D-gal + PA (Med)10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
5D-gal + PA (High)10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
6D-gal + Vit C10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

PA: Pangamic Acid; Vit C: Vitamin C

Experimental Workflow: Antioxidant Capacity

Antioxidant_Workflow cluster_collection Sample Collection (End of Week 8) cluster_analysis Biochemical Analysis start Start: Acclimatization & Grouping induction Daily D-galactose Injection (Groups 2-6 for 8 weeks) start->induction treatment Daily Oral Gavage (PA, Vitamin C, or Vehicle) start->treatment cluster_collection cluster_collection induction->cluster_collection treatment->cluster_collection blood_collection Terminal Blood Collection tissue_harvest Harvest Liver, Kidney, Brain blood_collection->tissue_harvest tac TAC Assay blood_collection->tac homogenization Prepare Tissue Homogenates tissue_harvest->homogenization mda MDA Assay (Lipid Peroxidation) homogenization->mda enzymes SOD, CAT, GPx Assays (Antioxidant Enzymes) homogenization->enzymes end_node End: Data Analysis mda->end_node enzymes->end_node tac->end_node

Workflow for evaluating in vivo antioxidant capacity.

III. Investigation of Cardiovascular Health Effects

This protocol investigates the potential of pangamic acid to improve lipid profiles and reduce homocysteine levels, a risk factor for cardiovascular disease.

Experimental Protocol: Hyperlipidemia and Homocysteine Model
  • Animal Model: Male C57BL/6 mice (6 weeks old). This strain is susceptible to diet-induced hyperlipidemia.

  • Acclimatization: As described in Protocol I.

  • Diet:

    • Standard Diet (SD): Normal chow.

    • High-Fat Diet (HFD): A diet rich in fat (e.g., 45% kcal from fat) and cholesterol (e.g., 0.2%) to induce hyperlipidemia.

  • Grouping (n=12 per group):

    • Group 1: SD Control (Vehicle)

    • Group 2: HFD Control (Vehicle)

    • Group 3: HFD + Pangamic Acid (Low Dose)

    • Group 4: HFD + Pangamic Acid (Medium Dose)

    • Group 5: HFD + Pangamic Acid (High Dose)

    • Group 6: HFD + Fenofibrate (Positive Control, e.g., 100 mg/kg)

  • Pangamic Acid Administration:

    • Vehicle, Dosage, Route: As described in Protocol I.

    • Frequency: Daily for 12 weeks, concurrent with the specialized diets.

  • Sample Collection and Analysis:

    • Collect blood from the tail vein at baseline and every 4 weeks after an overnight fast.

    • At the end of week 12, collect terminal blood via cardiac puncture.

    • Analyze serum for:

      • Lipid Profile: Total Cholesterol (TC), Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), and Triglycerides (TG).

      • Homocysteine Levels: Total plasma homocysteine.

  • Data Presentation:

GroupTreatmentNTC (mg/dL)LDL (mg/dL)HDL (mg/dL)TG (mg/dL)Homocysteine (µmol/L)
1SD + Vehicle12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
2HFD + Vehicle12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
3HFD + PA (Low)12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
4HFD + PA (Med)12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
5HFD + PA (High)12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
6HFD + Fenofibrate12Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

PA: Pangamic Acid

IV. Putative Signaling Pathway: DMG and Methylation

DMG, a key component of some pangamic acid formulations, plays a role in one-carbon metabolism. It is a product of the betaine-homocysteine methyltransferase (BHMT) pathway, which is crucial for remethylating homocysteine to methionine. This process is vital for maintaining adequate levels of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation. By providing methyl groups, DMG can influence the SAM/SAH ratio, a key indicator of cellular methylation potential. Elevated homocysteine is a known risk factor for cardiovascular disease.

DMG in the One-Carbon Metabolism Pathway

DMG's role in the remethylation of homocysteine.

Pangamic Acid in Cell Culture: A Review of Components and In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pangamic Acid Controversy

Pangamic acid, often marketed as "Vitamin B15," is a substance surrounded by considerable scientific controversy. First isolated in the mid-20th century, it was purported to have a range of health benefits, from enhancing athletic performance to treating a variety of diseases. However, "pangamic acid" does not have a single, universally recognized chemical identity.[1][2] Formulations sold under this name have varied widely in their composition, and attempts to reproduce the original claimed synthesis have been unsuccessful.[1]

This lack of a standard chemical definition makes it impossible to provide a singular set of application notes and protocols for "pangamic acid." Research that uses this term is often difficult to interpret and reproduce due to the ambiguity of the substance being studied.[1]

However, analyses of various products marketed as "pangamic acid" have identified several key components, most notably N,N-Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA) .[2] While there is a significant lack of robust scientific literature on "pangamic acid" as a whole, some in vitro studies have been conducted on these individual components.

This document provides an overview of the available in vitro data for DMG and DADA, presenting it in the form of application notes for researchers, scientists, and drug development professionals. It is crucial to note that the research on these compounds is limited and, in the case of DADA, includes significant safety concerns regarding mutagenicity.[3]

Section 1: N,N-Dimethylglycine (DMG) in Cell Culture

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine and is an intermediate in the metabolism of choline. In vitro studies have suggested that DMG possesses antioxidant and anti-inflammatory properties and may influence cell proliferation and migration.

Quantitative Data Summary: N,N-Dimethylglycine (DMG)

The following tables summarize key quantitative findings from in vitro studies on DMG.

Table 1: Effect of N,N-Dimethylglycine on In Vitro Development of Bovine Embryos under Oxidative Stress [4]

Treatment GroupBlastocyst Development Rate (%)Total Cell Number (Mean ± SD)
20% O₂, no DMG25.0%100.2 ± 25.4
20% O₂, 0.1 µM DMG38.9%115.5 ± 28.7
5% O₂, no DMG41.7%118.9 ± 30.1
Control (no H₂O₂)65.0%Not Reported
0.5 mM H₂O₂14.3%Not Reported
0.5 mM H₂O₂ + 0.1 µM DMG57.1%Not Reported

Table 2: Effect of N,N-Dimethylglycine Sodium Salt (DMG-Na) on Human Keratinocyte (HaCaT) Viability and Proliferation [1][5]

DMG-Na ConcentrationCell Viability (MTT Assay, % of Control at 72h)Ki67 Positive Cells (% of Control at 48h)
0.00005%~110%~115%
0.0005%~115%~120%
0.005%~120%~125%

Table 3: Anti-Inflammatory Effects of DMG-Na on Human Keratinocytes (HaCaT) [5][6]

Inflammatory StimulusMeasured MarkerDMG-Na TreatmentRelative Expression (Fold Change vs. Stressed)
Poly-IC (TLR3 agonist)IL-6 mRNA0.005% DMG-Na~0.6
Poly-IC (TLR3 agonist)IL-8 mRNA0.005% DMG-Na~0.7
IFNγ + TNFαCXCL10 mRNA0.005% DMG-Na~0.5
UVB IrradiationIL-6 mRNA0.005% DMG-NaSignificantly Reduced
UVB IrradiationTNFα mRNA0.0005% & 0.005% DMG-NaSignificantly Reduced
Experimental Protocols: N,N-Dimethylglycine (DMG)

Protocol 1: In Vitro Bovine Embryo Development Assay [4]

This assay evaluates the effect of a compound on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.

  • Oocyte Maturation and Fertilization:

    • Mature bovine cumulus-oocyte complexes in vitro for 22-24 hours.

    • Fertilize matured oocytes in vitro with frozen-thawed bull semen.

  • Embryo Culture:

    • Culture presumptive zygotes in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).

  • Experimental Conditions:

    • Oxygen Tension: Culture embryos under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.

    • DMG Treatment: Supplement the culture medium with N,N-Dimethylglycine at the desired concentration (e.g., 0.1 µM).

    • Induced Oxidative Stress: For acute stress studies, add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 0.5 mM.

  • Endpoint Analysis:

    • Blastocyst Rate: Determine the percentage of zygotes that develop to the blastocyst stage by day 8 via morphological assessment.

    • Cell Number: Stain blastocysts with dyes that differentiate between inner cell mass and trophectoderm cells (e.g., Hoechst 33342 and propidium iodide) to determine the total cell number using fluorescence microscopy.

Protocol 2: Keratinocyte Scratch (Wound Healing) Assay [6]

This assay assesses the effect of a compound on the migration of keratinocytes, mimicking the process of wound re-epithelialization.

  • Cell Culture:

    • Culture human epidermal keratinocytes (e.g., HaCaT cell line) in a suitable medium (e.g., DMEM) in multi-well plates until they form a confluent monolayer.

  • Scratch Formation:

    • Create a uniform, straight scratch through the center of the cell monolayer using a sterile pipette tip (e.g., p200).

  • Treatment:

    • Remove the medium and wash the cells to remove detached cells.

    • Add fresh medium containing the test compound (DMG-Na at various concentrations) or a vehicle control.

  • Imaging:

    • Image the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. Ensure the same field of view is imaged each time.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure as the percentage decrease in the open area over time.

Protocol 3: Cellular Antioxidant Activity Assay [7]

This assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).

  • Cell Culture:

    • Seed cells (e.g., HaCaT) in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • Loading with DCFH-DA Probe:

    • Add 50 µL of DCFH-DA probe solution to all wells.

  • Treatment:

    • Add 50 µL of the test compound (DMG) or a positive control (e.g., Quercetin) to the wells.

    • Incubate at 37°C for 60 minutes.

  • Induction of Oxidative Stress:

    • Carefully remove the solution and wash the cells three times with DPBS or HBSS.

    • Add 100 µL of a free radical initiator solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence intensity at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm using a fluorescent microplate reader.

Visualizations: N,N-Dimethylglycine (DMG)

DMG_Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_cell Cellular Components ROS Reactive Oxygen Species (ROS) Cell Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->Cell causes Glutathione Glutathione (GSH) Synthesis Glutathione->ROS neutralizes DMG N,N-Dimethylglycine (DMG) DMG->ROS Directly scavenges (Antioxidant Effect) DMG->Glutathione Potentially supports (as a glycine source)

Caption: Potential antioxidant mechanisms of N,N-Dimethylglycine (DMG).

Section 2: Diisopropylamine Dichloroacetate (DADA) in Cell Culture

Diisopropylamine Dichloroacetate (DADA) is another compound that has been identified in some "pangamic acid" formulations. It is a salt of dichloroacetate (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA can shift cellular metabolism from glycolysis towards oxidative phosphorylation. This metabolic shift is the basis for its investigation as an anti-cancer agent.

WARNING: DADA and its component, diisopropylamine, have been shown to be mutagenic in the Ames Salmonella/mammalian microsome mutagenicity test.[3] Researchers should handle this compound with extreme caution and be aware of the potential long-term carcinogenic risks.

Quantitative Data Summary: Diisopropylamine Dichloroacetate (DADA)

Table 4: Synergistic Anti-Cancer Effects of Fenbendazole (FZ) and DADA on A549 Lung Cancer Cells [8]

Treatment (48h)Relative Cell Viability (% of Control)Relative Glucose Uptake (% of Control)Relative Lactate Production (% of Control)
FZ (0.2 µM)~80%~85%~90%
DADA (10 mM)~75%~70%~60%
FZ (0.2 µM) + DADA (10 mM)~40%~50%~45%
Experimental Protocols: Diisopropylamine Dichloroacetate (DADA)

Protocol 4: Cancer Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density that will not reach full confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of DADA (e.g., 0-20 mM) and/or other compounds (e.g., Fenbendazole). Include a vehicle control.

  • Incubation:

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 5: Glucose Uptake and Lactate Production Assay [8]

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549) to a suitable confluency in multi-well plates.

    • Treat the cells with DADA or control for the desired time (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture medium for lactate analysis.

    • Lyse the cells for protein quantification to normalize the data.

  • Glucose Uptake Measurement:

    • Use a commercially available colorimetric or fluorescent glucose uptake assay kit (e.g., based on 2-deoxyglucose). Follow the manufacturer's instructions.

  • Lactate Production Measurement:

    • Use a commercially available colorimetric or fluorometric lactate assay kit. Follow the manufacturer's instructions to measure the lactate concentration in the collected culture medium.

  • Data Analysis:

    • Normalize the glucose uptake and lactate production values to the total protein content of the cells in each well.

Protocol 6: Clonogenic Survival Assay [9][10]

This assay assesses the ability of a single cell to form a colony after treatment, measuring long-term cell survival.

  • Cell Preparation:

    • Prepare a single-cell suspension of the target cancer cells.

  • Cell Seeding:

    • Seed a low, known number of cells into multi-well plates or petri dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Treatment:

    • Allow cells to adhere for a few hours, then treat with various concentrations of DADA. For radiosensitization studies, irradiate the cells after DADA treatment.

  • Incubation:

    • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as ≥50 cells) are formed.

  • Staining and Counting:

    • Fix the colonies with a solution like 6% glutaraldehyde.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Visualizations: Diisopropylamine Dichloroacetate (DADA)

DADA_Metabolic_Shift Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration (Warburg Effect) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA via PDH Mitochondrion Mitochondrion (Oxidative Phosphorylation) AcetylCoA->Mitochondrion PDK Pyruvate Dehydrogenase Kinase (PDK) PDH Pyruvate Dehydrogenase (PDH) PDK->PDH inhibits DADA Diisopropylamine Dichloroacetate (DADA) DADA->PDK inhibits

Caption: DADA's proposed mechanism of action on cancer cell metabolism.

Conclusion

The term "pangamic acid" is scientifically ambiguous and does not refer to a single, defined chemical compound. Researchers interested in the biological activities attributed to "pangamic acid" should focus on its known components, such as N,N-Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA).

The available in vitro data suggests that DMG may have potential applications as an antioxidant and anti-inflammatory agent. In contrast, DADA's primary area of investigation is in cancer therapy due to its ability to modulate cellular metabolism. However, the significant safety concerns associated with DADA, particularly its mutagenicity, necessitate extreme caution and further investigation.

The protocols and data presented here are intended to serve as a starting point for researchers. It is essential to optimize these protocols for specific cell lines and experimental conditions and to interpret the results within the context of the limited and often controversial body of literature surrounding these compounds.

References

Application Notes and Protocols for Studying Pangamic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamic acid, often referred to as "Vitamin B15," is a substance that has been the subject of research for several decades, primarily investigating its potential physiological effects, including roles in cellular respiration, methylation reactions, and detoxification processes. However, a significant challenge in studying pangamic acid is the lack of a standardized chemical identity. Formulations marketed as pangamic acid or this compound have been found to contain a variety of substances, including D-gluconodimethyl aminoacetic acid, diisopropylammonium dichloroacetate (DIPA), dimethylglycine (DMG), calcium gluconate, and glycine.[1][2] This chemical ambiguity necessitates careful consideration when designing and interpreting studies.

These application notes provide an overview of animal models and experimental protocols that can be adapted to study the effects of various compounds associated with "pangamic acid." The protocols are based on established methodologies in rodent models (rats and mice) and are intended to serve as a starting point for researchers. It is crucial to note that dose-response studies and detailed characterization of the specific test substance are essential first steps for any new investigation.

Animal Models

Rats and mice are the most commonly used animal models in pangamic acid research.[3][4] Sprague-Dawley and Wistar rats are frequently cited.[1][5] The choice of model will depend on the specific research question.

Data Presentation: Summary of Reported Effects

Table 1: Reported Hepatoprotective Effects of Pangamic Acid in Rodents

ParameterAnimal ModelConditionReported Effect of Pangamic AcidQuantitative Data
Fatty Infiltration of the LiverRatsProtein-deficient dietAlmost complete preventionNot specified
Mitochondrial FunctionRatsCarbon tetrachloride poisoningPartial reversal of inhibition of mitochondrial swelling and cytochrome oxidase activity; Restoration of succinate dehydrogenase and α-ketoglutarate dehydrogenase activities to normal.[4]Not specified
Liver RegenerationRatsCarbon tetrachloride poisoningMarked Kupffer cell proliferation and other indices of increased regenerative activity.[4]Not specified
Bile Formation and Bilirubin SecretionRatsCarbon tetrachloride poisoningRestoration to normal rates.[4]Not specified
Oxidative-Phosphorylating Capacity, ATP Content, and Oxygen Uptake in Liver MitochondriaRatsCarbon tetrachloride poisoningSignificant increase.[4]Not specified
Serum Liver Enzymes (ALT, AST, ALP, GGT)RatsCarbon tetrachloride poisoningReduction in elevated enzyme levels.[3]Not specified

Table 2: Reported Metabolic and Performance Effects of Pangamic Acid in Rodents

ParameterAnimal ModelConditionReported Effect of Pangamic AcidQuantitative Data
Creatine SynthesisRats-Stimulation in muscle and cardiac tissue (by a derivative).[4]Not specified
Creatinine to Phosphocreatinine Phosphorylation--Increased rate.[3]Not specified
Serum CholesterolRats-Lowering effect.[4]Not specified
Exercise EnduranceRats/MicePhysical exertionConflicting results reported; some studies suggest increased endurance.[4][6]Not specified
Blood Lactate and Glucose (Post-Exercise)-Physical exertionSome studies report inhibition of lactate rise and glucose fall.[4]Not specified

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study the effects of pangamic acid and its associated compounds.

Protocol 1: Evaluation of Hepatoprotective Effects Against Carbon Tetrachloride (CCl4)-Induced Injury in Rats

This protocol is designed to assess the potential of a test compound to protect the liver from toxic injury.

1. Animals:

  • Male Wistar rats (200-250g).

  • Acclimatize animals for at least one week before the experiment.

  • House in a controlled environment with a 12-h light/dark cycle and free access to standard chow and water.

2. Materials:

  • Test compound (e.g., a specific formulation of "pangamic acid").

  • Vehicle for test compound (e.g., sterile water or saline).

  • Carbon tetrachloride (CCl4).

  • Olive oil.

  • Oral gavage needles.

  • Syringes and needles for blood collection and injections.

  • Anesthesia (e.g., isoflurane).

  • Biochemical assay kits for ALT, AST, ALP, and total bilirubin.

  • Histology supplies (formalin, paraffin, slides, H&E stain).

3. Experimental Design:

  • Group 1 (Normal Control): Receive vehicle for the test compound and olive oil (vehicle for CCl4).

  • Group 2 (Toxicant Control): Receive vehicle for the test compound and CCl4 in olive oil.

  • Group 3 (Test Compound): Receive the test compound at a predetermined dose, followed by CCl4 in olive oil.

  • Group 4 (Test Compound Control): Receive the test compound and olive oil.

4. Procedure:

  • Administer the test compound or its vehicle orally by gavage daily for a specified period (e.g., 7-14 days).

  • On the final day of treatment, 1-2 hours after the last dose of the test compound, administer CCl4 (e.g., 1 mL/kg, 50% solution in olive oil) via intraperitoneal (IP) injection or oral gavage to Groups 2 and 3.[3][5] Administer an equivalent volume of olive oil to Groups 1 and 4.

  • 24 hours after CCl4 administration, anesthetize the rats.[7]

  • Collect blood via cardiac puncture for biochemical analysis of liver function markers (ALT, AST, ALP, total bilirubin).

  • Perfuse the liver with cold saline and excise it.

  • Take a portion of the liver for histopathological analysis (fix in 10% neutral buffered formalin).

  • The remaining liver tissue can be snap-frozen for other biochemical assays (e.g., oxidative stress markers, mitochondrial function).

5. Analysis:

  • Measure serum levels of liver enzymes and bilirubin.

  • Process the liver tissue for histology and examine under a microscope for signs of necrosis, inflammation, and fatty changes.

  • Perform additional assays as needed (e.g., mitochondrial respiration, antioxidant enzyme activity).

Protocol 2: Assessment of Effects on Physical Performance in Mice

This protocol uses a treadmill exhaustion test to evaluate the impact of a test compound on physical endurance.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Acclimatize and house as described in Protocol 1.

2. Materials:

  • Test compound and vehicle.

  • Animal treadmill with adjustable speed and incline.

  • Lactate meter and test strips.

  • Oral gavage needles.

3. Procedure:

  • Treadmill Acclimatization: For 3-5 days before the experiment, acclimatize the mice to the treadmill for 10-15 minutes at a low speed (e.g., 10 m/min).

  • Baseline Exhaustion Test:

    • Perform a baseline exhaustion test on all mice.

    • Start the treadmill at a moderate speed (e.g., 15 m/min) and increase the speed by 2 m/min every 2 minutes until the mouse is exhausted.[8]

    • Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).

    • Record the total running time and distance.

  • Treatment:

    • Divide the mice into a control group (vehicle) and a treatment group (test compound).

    • Administer the test compound or vehicle orally by gavage daily for a predetermined period (e.g., 1-3 weeks).[6]

  • Final Exhaustion Test:

    • Perform a final exhaustion test using the same protocol as the baseline test.

  • Blood Lactate Measurement (Optional):

    • Collect a small blood sample from the tail vein immediately before and after the exhaustion tests to measure blood lactate levels.

4. Analysis:

  • Compare the change in running time and distance from baseline to the final test between the control and treatment groups.

  • Compare blood lactate levels between the groups.

Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

References

Application Notes and Protocols: A Critical Review of Pangamic Acid (Formerly "Vitamin B15") as a Purported Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is for research and informational purposes only. "Pangamic acid" or "Vitamin B15" is not a recognized vitamin or a scientifically validated therapeutic agent.[1] There is no standard chemical identity for products marketed as pangamic acid, and some formulations have been found to contain potentially harmful substances.[1][2] The U.S. Food and Drug Administration (FDA) considers pangamic acid an unsafe food additive and has recommended seizing products labeled as such.[1][3]

Introduction and Historical Context

Pangamic acid, promoted as "this compound," was first described and isolated from apricot kernels in the 1950s by Ernst T. Krebs, Sr., and his son, who also promoted laetrile.[1][4] They claimed it to be a universally occurring substance in seeds (from "pan" meaning universal and "gamic" meaning seed) with a wide range of therapeutic benefits, including enhancing oxygen utilization, improving athletic performance, and treating numerous diseases.[1][4]

Significant controversy surrounds pangamic acid due to three primary issues:

  • Lack of a Standard Chemical Identity: Products sold as "pangamic acid" have varied widely in their chemical composition. The originally proposed structure was 6-O-(dimethylaminoacetyl)-D-gluconic acid.[5] However, analyses of commercial products have revealed a range of substances, including diisopropylamine dichloroacetate (DIPA), dimethylglycine (DMG), calcium gluconate, glycine, and even inert fillers like lactose.[1][2][5]

  • Insufficient Scientific Evidence: The majority of research supporting its therapeutic claims originated in the former Soviet Union and has been criticized for being anecdotal and lacking rigorous, controlled experimental designs.[1] Studies conducted in the U.S. and other regions have largely failed to substantiate the purported benefits.[2][6]

  • Safety Concerns: The Ames mutagenicity test on compounds commonly found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, yielded positive results, raising concerns about their potential to cause cancer.[1]

These application notes provide a critical overview of the scientific data and methodologies related to pangamic acid and its associated compounds to inform the research and drug development community.

Chemical Composition and Data

The primary challenge in evaluating pangamic acid is its inconsistent composition. The table below summarizes the key chemical entities that have been associated with or sold under the "pangamic acid" or "this compound" label.

Table 1: Chemical Entities Associated with "Pangamic Acid"

Compound NameChemical Structure/FormulaPurported Role / AssociationKey Findings / Notes
D-gluconodimethylamino acetic acid C₁₀H₁₉NO₈The originally patented chemical identity of pangamic acid.[1]An ester of dimethylglycine (DMG) and gluconic acid. Not consistently found in commercial products.[1][3]
Diisopropylamine Dichloroacetate (DIPA / DADA) C₈H₁₇Cl₂NO₂A synthetic compound found in some "pangamic acid" products.[5] Marketed in Japan as "Liverall" for chronic liver conditions.[7]Identified as an inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), which may restore pyruvate dehydrogenase (PDH) activity and ATP production.[7][8]
Dimethylglycine (DMG) (CH₃)₂NCH₂COOHA component of the original pangamic acid structure; sometimes sold as a B15 alternative.[9]A natural metabolite suggested to act as a methyl donor in biochemical pathways.[3]
Calcium Gluconate C₁₂H₂₂CaO₁₄Often included in formulations, sometimes with DMG, and sold as calcium pangamate.[2][6]A common calcium supplement.
Lactose C₁₂H₂₂O₁₁Found as an inert filler in some samples purported to be pangamic acid.[1]Pharmacologically inert material.[1]

Analysis of Therapeutic Claims and Experimental Data

Despite numerous claims, high-quality clinical evidence supporting the efficacy of pangamic acid is lacking. Most studies are observational, uncontrolled, or have methodological flaws.

Table 2: Summary of Selected Experimental Studies

Study FocusModel / SubjectsCompound(s) TestedDosageKey Quantitative FindingsConclusion
Exercise Performance [6]16 male track athletesCalcium gluconate and N,N-Dimethylglycine300 mg/day (six 50-mg tablets) for 3 weeksNo significant difference (P > 0.05) between placebo and experimental groups in maximal heart rate, treadmill time, or blood lactate/glucose levels post-exercise.Ingestion of this formulation of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[6]
Metabolic Regulation (Severe Influenza) [8]Mice (Influenza A PR/8/34(H1N1) infected)Diisopropylamine Dichloroacetate (DADA)Not specifiedDADA administration restored down-regulated PDH activity and increased ATP levels in skeletal muscle, heart, liver, and lungs.DADA, as a PDK4 inhibitor, shows potential for treating metabolic disorders in severe influenza.[8]
Hypoxia Tolerance [3]Rats, mice, cats, dogsNot specified ("pangamic acid")Not specifiedAnimal studies from the USSR reported increased tolerance to altitude and asphyxia .The DMG component is proposed to act via transmethylation processes. These studies lack modern controls.[3]
Mutagenicity [1]Ames test (in vitro)Diisopropylamine dichloroacetate, diisopropylamine, dichloroacetate, dimethylglycine + sodium nitriteNot applicablePositive results for mutagenicity were observed for these compounds.Raises safety concerns regarding the potential for cancer development with use.[1]

Experimental Protocols

The following protocols are detailed from published studies to illustrate the methodologies used to evaluate "pangamic acid" and its components. These are for informational purposes and do not constitute an endorsement.

Protocol: Double-Blind, Placebo-Controlled Trial on Athletic Performance

Adapted from Gray, M. E., & Titlow, L. W. (1982).[6]

  • Subject Recruitment: Sixteen male track athletes were recruited and randomly assigned to an experimental group (E) or a control group (C).

  • Intervention:

    • Group E received six 50-mg tablets of a "pangamic acid" formulation (calcium gluconate and N,N-Dimethylglycine) daily for three weeks.

    • Group C received six identical-looking placebo tablets daily for the same duration.

  • Treadmill Testing (Pre- and Post-Intervention):

    • Subjects were tested using the Bruce treadmill protocol.

    • The protocol involves increasing speed and incline at set intervals until voluntary exhaustion.

  • Data Collection and Analysis:

    • Primary Endpoint: Total treadmill time (TM).

    • Secondary Endpoints: Maximal heart rate (HR), recovery HR at 1 and 3 minutes, and pre- and post-test blood glucose and lactate levels.

    • Blood samples were collected before and immediately after the treadmill test.

    • Data were analyzed using a multivariate analysis of variance (MANOVA) to detect significant differences between groups.

Protocol: In Vivo Evaluation of DADA in an Influenza Mouse Model

Adapted from Yamane, K., et al. (2014).[8]

  • Animal Model: C57BL/6 mice were infected intranasally with influenza A PR/8/34(H1N1) virus to induce severe influenza.

  • Intervention: A treatment group received diisopropylamine dichloroacetate (DADA) orally. A control group received a vehicle.

  • Tissue and Blood Collection: At specified time points post-infection, mice were euthanized. Skeletal muscle, heart, liver, lungs, and blood were collected.

  • Biochemical Assays:

    • Pyruvate Dehydrogenase (PDH) Activity: PDH activity was measured in tissue homogenates using a spectrophotometric assay that follows the reduction of NAD⁺.

    • ATP Level Measurement: ATP levels in tissues were quantified using a luciferin-luciferase-based bioluminescence assay.

    • PDK4 Expression: The expression of Pyruvate Dehydrogenase Kinase 4 (PDK4) was analyzed in tissue samples via Western blotting or qRT-PCR.

    • Blood Metabolite Analysis: Blood glucose, lactate, and β-hydroxybutyric acid levels were measured using standard clinical chemistry analyzers.

  • Statistical Analysis: Differences between the DADA-treated and control groups were assessed using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations: Pathways and Workflows

The following diagrams illustrate the chemical ambiguity of pangamic acid, a sample experimental workflow, and the proposed mechanism of one of its components, DIPA.

cluster_0 The cluster_1 Reported Chemical Compositions Pangamic Pangamic Acid Acid Identity Problem Identity Problem Pangamic_Acid "Pangamic Acid" / "this compound" Original Original Claim: D-gluconodimethylamino acetic acid Pangamic_Acid->Original Proposed Structure DIPA Synthetic Component: Diisopropylamine Dichloroacetate (DIPA) Pangamic_Acid->DIPA Found in Commercial Products DMG Metabolite / Alternative: Dimethylglycine (DMG) Pangamic_Acid->DMG Found in Commercial Products Other Other Components: Calcium Gluconate, Glycine, Inert Fillers (Lactose) Pangamic_Acid->Other Found in Commercial Products

Caption: Chemical ambiguity of "Pangamic Acid."

Start Start: Recruit 16 Male Athletes Pre_Test Pre-Treatment Test (Bruce Treadmill Protocol) Start->Pre_Test Randomize Randomization Group_E Group E (n=8) 300mg/day Pangamic Acid (Ca-Gluconate + DMG) Randomize->Group_E Group_C Group C (n=8) Placebo Randomize->Group_C Treatment 3-Week Treatment Period Group_E->Treatment Group_C->Treatment Post_Test Post-Treatment Test (Bruce Treadmill Protocol) Treatment->Post_Test Pre_Test->Randomize Data Collect Data: Treadmill Time, HR, Lactate, Glucose Post_Test->Data Analysis MANOVA Statistical Analysis Data->Analysis Conclusion Conclusion: No Significant Difference (P > 0.05) Analysis->Conclusion

Caption: Workflow of a placebo-controlled athletic performance study.

cluster_pathway Proposed Mechanism of Diisopropylamine Dichloroacetate (DIPA) Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH_complex Pyruvate Dehydrogenase Complex (PDH) Pyruvate->PDH_complex Activated by AcetylCoA Acetyl-CoA PDH_complex->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP PDK4 Pyruvate Dehydrogenase Kinase 4 (PDK4) PDK4->PDH_complex Inhibits (Phosphorylates) DIPA DIPA (DADA) DIPA->PDK4 Inhibits

Caption: Proposed mechanism of DIPA as a PDK4 inhibitor.

Conclusion for Drug Development Professionals

The narrative of pangamic acid serves as a cautionary tale in drug development. The lack of a defined chemical entity, coupled with unsubstantiated claims and safety concerns, disqualifies "pangamic acid" as a viable therapeutic agent.

However, the investigation into its components has revealed molecules with specific biological activities. Diisopropylamine dichloroacetate (DADA) , through its inhibition of PDK4, presents a scientifically testable hypothesis for metabolic modulation in diseases like severe influenza or potentially certain cancers that rely on altered metabolic pathways.[7][8] Future research should be directed away from the ambiguous "pangamic acid" and focused on the rigorous pharmacological and toxicological evaluation of its individual, well-defined chemical components like DADA. Any investigation should proceed with the caution warranted by the early mutagenicity data.

References

Application Notes and Protocols for Studying Oxidative Stress with Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pangamic acid, also known as Vitamin B15, has been historically suggested to possess antioxidant properties that may be beneficial in combating oxidative stress.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage implicated in various pathologies. While the scientific literature on pangamic acid is fraught with controversy regarding its precise chemical identity and therapeutic claims, its purported role as an antioxidant makes it a subject of interest for oxidative stress research.[2][3]

These application notes provide a framework for investigating the potential effects of pangamic acid on oxidative stress markers. It is crucial to note that due to a lack of standardized formulation and a scarcity of recent, peer-reviewed quantitative data, the following protocols are presented as a general guide for research purposes.[2][4] Researchers should exercise due diligence in sourcing and characterizing their pangamic acid material.

Key Concepts in Oxidative Stress

Oxidative stress is a complex process involving numerous enzymatic and non-enzymatic reactions. Key biomarkers are often measured to assess the level of oxidative damage and the efficacy of antioxidant interventions.

  • Malondialdehyde (MDA): A well-established marker of lipid peroxidation, MDA is a product of polyunsaturated fatty acid degradation caused by ROS.[5][6]

  • Superoxide Dismutase (SOD): A crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[7][8]

  • Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.[9][10]

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[11]

Data Presentation: A Template for Reporting Findings

Due to the limited availability of specific quantitative data on pangamic acid's effects on oxidative stress markers in recent peer-reviewed literature, the following table is presented as a template . Researchers can use this structure to report their own findings when investigating a standardized pangamic acid compound.

BiomarkerControl Group (Vehicle)Oxidative Stress Group (e.g., CCl₄)Oxidative Stress + Pangamic Acid (Dose 1)Oxidative Stress + Pangamic Acid (Dose 2)
MDA (nmol/mg protein) e.g., 2.5 ± 0.3e.g., 8.1 ± 0.9Insert experimental data hereInsert experimental data here
SOD (U/mg protein) e.g., 15.2 ± 1.8e.g., 7.5 ± 1.1Insert experimental data hereInsert experimental data here
CAT (U/mg protein) e.g., 45.8 ± 5.2e.g., 22.1 ± 3.5Insert experimental data hereInsert experimental data here
GPx (U/mg protein) e.g., 30.4 ± 3.9e.g., 14.7 ± 2.2Insert experimental data hereInsert experimental data here

Experimental Protocols

The following are generalized protocols for inducing oxidative stress in an animal model and for the subsequent measurement of key oxidative stress biomarkers. These protocols can be adapted to incorporate the administration of pangamic acid.

Induction of Oxidative Stress in a Rodent Model (e.g., using Carbon Tetrachloride - CCl₄)

Objective: To induce a state of oxidative stress in a controlled laboratory setting.

Materials:

  • Wistar rats or similar rodent model

  • Carbon tetrachloride (CCl₄)

  • Olive oil (or other suitable vehicle)

  • Pangamic acid (of known and consistent composition)

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide animals into experimental groups (e.g., Control, CCl₄ only, CCl₄ + Pangamic Acid low dose, CCl₄ + Pangamic Acid high dose).

  • Pangamic Acid Administration: Administer pangamic acid (dissolved in a suitable vehicle) to the treatment groups via oral gavage or other appropriate route for a predetermined period (e.g., 7-14 days). The control group should receive the vehicle only.

  • Induction of Oxidative Stress: On the final day of the treatment period, administer a single dose of CCl₄ (typically 1-2 mL/kg body weight, diluted in olive oil) via intraperitoneal injection to the oxidative stress and treatment groups. The control group should receive an equivalent volume of olive oil.

  • Sample Collection: 24 hours post-CCl₄ administration, euthanize the animals and collect blood and tissue samples (e.g., liver, kidney, brain) for biomarker analysis.

Measurement of Malondialdehyde (MDA) Levels

Objective: To quantify the extent of lipid peroxidation.

Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., ice-cold 1.15% KCl).

  • Reaction Mixture: To the homogenate, add a solution of phosphoric acid and TBA.

  • Incubation: Incubate the mixture in a boiling water bath for 45-60 minutes.

  • Extraction: After cooling, add n-butanol to extract the colored complex.

  • Measurement: Centrifuge the mixture and measure the absorbance of the butanol layer at 532 nm.

  • Calculation: Quantify MDA levels using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Measurement of Superoxide Dismutase (SOD) Activity

Objective: To determine the activity of this key antioxidant enzyme.

Principle: The assay is based on the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

Procedure:

  • Sample Preparation: Prepare a tissue lysate from the collected samples.

  • Reaction Mixture: Prepare a reaction mixture containing the sample lysate, xanthine, and NBT in a suitable buffer.

  • Initiation: Start the reaction by adding xanthine oxidase.

  • Incubation: Incubate at room temperature for a defined period.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of inhibition of NBT reduction is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Measurement of Catalase (CAT) Activity

Objective: To measure the activity of the enzyme responsible for hydrogen peroxide detoxification.

Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂).

Procedure:

  • Sample Preparation: Prepare a tissue homogenate in a phosphate buffer.

  • Reaction Mixture: Add the homogenate to a solution of H₂O₂.

  • Measurement: Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

  • Calculation: Catalase activity is calculated based on the rate of change in absorbance and is expressed in units per milligram of protein.

Measurement of Glutathione Peroxidase (GPx) Activity

Objective: To determine the activity of the enzyme that reduces hydroperoxides.

Principle: This is a coupled enzyme assay. GPx catalyzes the oxidation of glutathione (GSH) by a hydroperoxide. The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance is monitored.

Procedure:

  • Sample Preparation: Prepare a cytosolic fraction from the tissue samples.

  • Reaction Mixture: Prepare a reaction mixture containing the sample, glutathione, glutathione reductase, and NADPH.

  • Initiation: Start the reaction by adding a substrate such as cumene hydroperoxide.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Calculation: GPx activity is calculated from the rate of NADPH oxidation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of cellular oxidative stress and a typical experimental workflow for studying the effects of a test compound like pangamic acid.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Lipids Lipids ROS->Lipids attacks Proteins Proteins ROS->Proteins attacks DNA DNA ROS->DNA attacks Lipid_Peroxidation Lipid Peroxidation (MDA) Lipids->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Proteins->Protein_Oxidation DNA_Damage DNA Damage DNA->DNA_Damage Cellular_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Defense Antioxidant Defense System Antioxidant_Defense->ROS neutralizes SOD SOD SOD->Antioxidant_Defense CAT CAT CAT->Antioxidant_Defense GPx GPx GPx->Antioxidant_Defense Pangamic_Acid Pangamic Acid (Purported Action) Pangamic_Acid->ROS scavenges?

Caption: Purported role of pangamic acid in the oxidative stress pathway.

Experimental_Workflow start Start: Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Groups: - Control - Oxidative Stress - Treatment (Pangamic Acid) acclimatization->grouping treatment Pre-treatment with Pangamic Acid or Vehicle grouping->treatment induction Induction of Oxidative Stress (e.g., CCl4 injection) treatment->induction collection Sample Collection (Blood, Tissues) induction->collection analysis Biochemical Analysis collection->analysis mda MDA Assay analysis->mda sod SOD Assay analysis->sod cat CAT Assay analysis->cat gpx GPx Assay analysis->gpx data Data Analysis and Interpretation mda->data sod->data cat->data gpx->data end Conclusion data->end

Caption: General experimental workflow for studying pangamic acid's effects.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific community does not recognize "pangamic acid" or "Vitamin B15" as a single, chemically-defined substance.[1][2][3] Products marketed under this name have shown significant chemical variability and may contain different compounds entirely.[1][4] This guide provides general principles for stability testing that can be applied to related chemical structures, but it is crucial for researchers to first identify the precise chemical composition of their sample.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to find specific stability data for pangamic acid?

A1: The primary challenge in determining the stability of "pangamic acid" is the lack of a consistent chemical identity.[2] The term has been used to describe various substances, including the originally claimed D-gluconodimethylamino acetic acid, as well as mixtures containing diisopropylamine dichloroacetate, dimethylglycine, or even inert substances like lactose.[1] Without a single, verified chemical structure, it is impossible to provide specific degradation kinetics or stability profiles. Researchers must first identify the exact molecule they are working with before conducting stability studies.

Q2: What are the typical factors that would influence the stability of compounds often associated with "pangamic acid"?

A2: Given that the originally proposed structure was an ester of dimethylglycine and gluconic acid, and other formulations have included various amino acid derivatives, the stability would likely be influenced by the following factors:[5][6]

  • pH: Ester bonds are susceptible to hydrolysis under both acidic and alkaline conditions. The rate of degradation is often pH-dependent.[5]

  • Temperature: Elevated temperatures typically accelerate chemical degradation, following the principles of reaction kinetics.[7] For many vitamins and related compounds, degradation follows first-order kinetics.[7]

  • Oxidation: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the degradation of many organic molecules.[8]

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation in sensitive compounds.[9]

  • Moisture (Hydrolysis): As many of the compounds are esters or contain functional groups susceptible to reacting with water, storage in a dry environment is crucial.[10]

Q3: My sample of "pangamic acid" is showing instability in solution. What are the first troubleshooting steps?

A3: If you observe degradation (e.g., changes in appearance, pH, or chromatographic profile), consider the following:

  • Confirm Chemical Identity: Use analytical techniques like NMR, Mass Spectrometry (MS), and HPLC to determine the actual chemical structure of your compound.

  • Review Storage Conditions: Ensure the solution is stored at a low temperature (e.g., 2-8°C or frozen), protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture.[11]

  • Assess Solvent/Buffer: The pH and composition of your solvent system can dramatically impact stability. Evaluate if a different pH or a buffer with better stabilizing properties could be used.

  • Perform Forced Degradation Studies: To understand the degradation profile, systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) as outlined in the protocols below.[5][12] This will help identify the primary degradation pathways and products.

Troubleshooting Unexplained Degradation

Symptom Potential Cause Recommended Action
Rapid loss of parent compound in neutral aqueous solution Hydrolysis of an ester or other labile functional group.Buffer the solution to a more stable pH (typically slightly acidic for many esters). Reduce water activity by using co-solvents if appropriate for the experiment. Store frozen.
Appearance of multiple new peaks in HPLC after brief storage Oxidation or photolytic degradation.Prepare solutions fresh. Purge solutions and headspace with an inert gas (e.g., nitrogen, argon). Store in amber vials or protect from light.
Precipitate formation Poor solubility of the compound or a degradation product.Verify the solubility of your specific compound in the chosen solvent system. Filter the solution before use. Analyze the precipitate to determine its identity.
Inconsistent results between experimental runs Instability of stock solutions. Contamination.Prepare stock solutions fresh for each experiment. Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean.

Summary of Chemical Identities Associated with "Pangamic Acid"

Claimed/Identified Composition Chemical Class Potential Stability Concerns Reference
6-O-(N,N-dimethylglycinyl)-D-gluconic acidEster, Amino Acid DerivativeSusceptible to hydrolysis at the ester linkage.[1]
Diisopropylamine dichloroacetateAmine SaltCan hydrolyze to form diisopropylamine and dichloroacetate, which are known to be toxic.[1]
Mixtures containing DimethylamineAminePotential for mutagenicity, especially when mixed with nitrites.[1]
Calcium Gluconate and DimethylglycineMixtureStability of the individual components.[2]
LactoseDisaccharide (Inert Filler)Generally stable, but can undergo hydrolysis under strong acidic conditions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for investigating the intrinsic stability of a compound, which is essential when dealing with a substance of uncertain stability like "pangamic acid".[5][8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water).[9]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[8][9] Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[8][9] Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and protect from light. Sample at various time points.[8]

  • Thermal Degradation: Store the stock solution (and the solid compound) at an elevated temperature (e.g., 60-80°C). Sample at various time points.

  • Photolytic Degradation: Expose the stock solution to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). Run a control sample protected from light in parallel.

  • Analysis: Analyze all samples and controls using a stability-indicating analytical method, typically HPLC with UV or MS detection, to separate the parent compound from any degradation products.

Protocol 2: Quantitative Analysis of Stability

Objective: To determine the rate of degradation under specific storage conditions (e.g., a particular pH and temperature).

Methodology:

  • Prepare Test Solutions: Prepare the compound in the desired solution (e.g., a specific buffer system) at a known concentration.

  • Storage: Store the solutions under controlled conditions (e.g., constant temperature in a stability chamber).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

  • Quantification: Analyze the concentration of the parent compound in each sample using a validated analytical method (e.g., HPLC, LC-MS).[13][14]

  • Data Analysis: Plot the concentration of the parent compound versus time. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t₁/₂) of the compound under those conditions.[7]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, RT/60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT/60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (60°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Source) Stock->Photo Expose to Stress Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC Analyze via Stability-Indicating HPLC-UV/MS Sampling->HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study.

G Parent Hypothetical Parent Compound (Ester of DMG and Gluconic Acid) Hydrolysis_Node Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis_Node Oxidation_Node Oxidation Parent->Oxidation_Node Photolysis_Node Photolysis Parent->Photolysis_Node Deg1 Degradation Product 1 (Dimethylglycine) Hydrolysis_Node->Deg1 Deg2 Degradation Product 2 (Gluconic Acid) Hydrolysis_Node->Deg2 Deg3 Oxidized Products (e.g., N-oxides) Oxidation_Node->Deg3 Deg4 Photolytic Products (e.g., radical species) Photolysis_Node->Deg4

Caption: Potential degradation pathways for an ester.

References

Technical Support Center: Pangamic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "pangamic acid," also known as "vitamin B15," does not refer to a single, scientifically verified chemical compound.[1][2] Substances marketed under this name have shown significant chemical variability and are not recognized as vitamins by regulatory bodies like the FDA, which has previously recommended seizing products labeled as pangamic acid due to safety concerns and a lack of known nutritional value.[1][3][4] Research into this topic should proceed with a clear understanding that there are no standardized, reproducible synthesis protocols for a compound named "pangamic acid."[1]

This guide addresses the synthesis of compounds historically associated with the "pangamic acid" label, primarily focusing on the esterification of D-gluconic acid with N,N-dimethylglycine and the formation of diisopropylammonium dichloroacetate. The information provided is for research and development purposes only and should be handled by qualified professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing "pangamic acid"?

A: The core challenge is the ambiguity of the target molecule.[1][2] The original compound described by Krebs, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, has been difficult or impossible to reproduce based on the published methods.[1][5] Therefore, the first step for any researcher is to define a precise molecular target based on the historical literature.

Q2: What are the main chemical structures referred to as "pangamic acid"?

A: The two most common structures are:

  • 6-O-(N,N-dimethylglycinyl)-D-gluconic acid: An ester of D-gluconic acid and N,N-dimethylglycine (DMG).[1][6]

  • Diisopropylammonium Dichloroacetate (DIPA): A salt of diisopropylamine and dichloroacetic acid, which was later promoted as an alternative.[5][7][8]

Q3: Are there any established signaling pathways for pangamic acid?

A: No. Due to its undefined nature and lack of scientific validation as a vitamin or therapeutic agent, there are no recognized signaling pathways associated with "pangamic acid." The biological claims made for it are not supported by robust scientific evidence.[1][3]

Troubleshooting Synthesis of Potential "Pangamic Acid" Components

This section is divided into two parts, addressing the synthesis of the two primary structures associated with the term.

Part 1: Ester Synthesis (6-O-(N,N-dimethylglycinyl)-D-gluconic acid)

The synthesis of this ester would likely follow a Fischer esterification or a related acid-catalyzed procedure.

Q: My esterification reaction shows a very low yield. What are the common causes?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[9] Key factors include:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol reaches an equilibrium with the ester and water. To favor the product, the equilibrium must be shifted to the right.

  • Steric Hindrance: Sugar acids like gluconic acid can be sterically hindered, slowing the reaction rate.[10]

  • Water Content: The presence of water in the reactants or solvent will inhibit the forward reaction.

Troubleshooting Steps:

  • Use Excess Reagent: Employ a large excess of one reactant (typically the less expensive one) to shift the equilibrium according to Le Châtelier's principle.[11]

  • Remove Water: Use a dehydrating agent (e.g., concentrated H₂SO₄, which also acts as the catalyst) or a Dean-Stark apparatus to remove water as it forms.[9][11]

  • Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate, though it may also promote side reactions.

  • Check Reactant Purity: Ensure your D-gluconic acid (or its lactone form) and N,N-dimethylglycine are anhydrous.

Q: The reaction mixture turned dark brown or black upon adding the sulfuric acid catalyst. What happened?

A: This indicates decomposition or charring of the carbohydrate (gluconic acid). Concentrated sulfuric acid is a strong dehydrating agent and can cause degradation of sugars, especially at elevated temperatures.[9]

Troubleshooting Steps:

  • Control Temperature: Add the catalyst slowly while cooling the reaction mixture in an ice bath.

  • Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin.[10]

Part 2: Salt Synthesis (Diisopropylammonium Dichloroacetate)

This involves a simple acid-base reaction between diisopropylamine (a weak base) and dichloroacetic acid (a strong acid).[7][12]

Q: I mixed the acid and base, but no precipitate formed. How can I isolate the salt?

A: The high solubility of the resulting salt in the chosen solvent is the most likely reason for the lack of precipitation.[13]

Troubleshooting Steps:

  • Concentrate the Solution: Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) to increase the salt concentration and induce crystallization.

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to the solution to force precipitation. For example, if the reaction was performed in ethanol, adding diethyl ether or hexanes could induce crystallization.[13]

  • Cooling: Lower the temperature of the solution significantly (e.g., 0 °C or below) to decrease the salt's solubility.

Q: The isolated salt is oily or sticky, not a crystalline solid. How can I fix this?

A: "Oiling out" is a common issue in crystallization and can be caused by impurities or too rapid a change in conditions.[13]

Troubleshooting Steps:

  • Redissolve and Recrystallize Slowly: Dissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool very slowly. This encourages the formation of an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the supersaturated solution to induce crystallization.

Data Summary Tables

Since validated data for "pangamic acid" synthesis is unavailable, the following tables present hypothetical data for representative esterification and salt formation reactions to illustrate troubleshooting variables.

Table 1: Hypothetical Yields for Esterification of Gluconic Acid

Run Catalyst (mol%) Reactant Ratio (Acid:Amine) Reaction Time (h) Temperature (°C) Hypothetical Yield (%) Observations
1H₂SO₄ (5)1:1.2248035%Equilibrium reached.
2H₂SO₄ (5)1:5248065%Improved yield with excess amine.
3H₂SO₄ (10)1:5188068%Faster reaction, slight darkening.
4TsOH (10)1:5248062%Cleaner reaction, no charring.

Table 2: Troubleshooting Crystallization of an Amine Salt

Trial Solvent System Final Temperature Method Result
1EthanolRoom TempEvaporationClear Solution
2Ethanol0 °CCoolingOily Precipitate
3Ethanol/Hexane (1:2)Room TempAnti-solventFine White Powder
4Isopropanol-10 °CSlow CoolingCrystalline Solid

Experimental Protocols (Illustrative Examples)

CAUTION: These protocols are representative examples of the chemical reactions discussed. Researchers must conduct their own risk assessments and literature reviews before attempting any experiment.

Protocol 1: Representative Fischer Esterification of a Sugar Acid
  • Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-glucono-δ-lactone (1 eq.).

  • Reagents: Add anhydrous ethanol (10 eq.) to the flask, followed by N,N-dimethylglycine (1.2 eq.).

  • Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq.) with continuous stirring.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After 18-24 hours, cool the reaction to room temperature. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

Protocol 2: Representative Formation of an Amine Salt
  • Dissolution: Dissolve dichloroacetic acid (1 eq.) in 50 mL of diethyl ether in a 100 mL Erlenmeyer flask with magnetic stirring.

  • Addition: In a separate vial, dissolve diisopropylamine (1 eq.) in 20 mL of diethyl ether. Add this solution dropwise to the stirring acid solution at room temperature.

  • Precipitation: A white precipitate should form immediately upon addition.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the crystalline salt under vacuum to remove residual solvent.

Visualizations

Logical & Experimental Workflows

Logical_Workflow cluster_0 Phase 1: Defining the Target cluster_1 Phase 2: Synthesis & Troubleshooting A Start: Synthesize 'Pangamic Acid' B Problem: 'Pangamic Acid' is an ambiguous term A->B C Option 1: Target the Ester (6-O-(N,N-dimethylglycinyl)-D-gluconic acid) B->C Historical Primary Structure D Option 2: Target the Salt (Diisopropylammonium Dichloroacetate) B->D Later Alternative E Review historical patents and literature for the chosen target C->E D->E F Develop Synthesis Protocol (e.g., Esterification or Salt Formation) E->F G Execute Experiment F->G H Analyze Results (Yield, Purity) G->H I Successful Synthesis H->I Meets Criteria J Troubleshoot Issues (Low Yield, Impurities, etc.) H->J Fails Criteria J->G Modify Protocol

Caption: Logical workflow for approaching the synthesis of compounds associated with "pangamic acid".

Experimental_Workflow A 1. Reagent Setup (Acid + Amine) B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Reflux (Heat Reaction) B->C D 4. Quench & Neutralize (Add Base) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H Troubleshooting_Diagram Start Reaction Issue Identified Problem What is the primary issue? Start->Problem LowYield Low Yield Problem->LowYield Yield NoProduct No Product / No Reaction Problem->NoProduct Conversion Impure Impure Product Problem->Impure Purity CheckEq Is the reaction reversible (e.g., esterification)? LowYield->CheckEq CheckCat Is catalyst active? NoProduct->CheckCat WorkupIssue Did decomposition occur during workup/purification? Impure->WorkupIssue ShiftEq Shift Equilibrium: - Use excess reagent - Remove water byproduct CheckEq->ShiftEq Yes CheckTemp Is reaction temp optimal? CheckEq->CheckTemp No AdjustTemp Adjust Temperature CheckTemp->AdjustTemp NewCat Use fresh/different catalyst CheckCat->NewCat No/Unsure CheckReagents Are reagents correct & pure? CheckCat->CheckReagents Yes PurifyReagents Purify/verify starting materials CheckReagents->PurifyReagents ModifyWorkup Modify workup: - Use milder conditions - Change purification method WorkupIssue->ModifyWorkup Yes

References

Navigating the Challenges of Pangamic Acid ("Vitamin B15") in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for research purposes only. "Pangamic acid" or "Vitamin B15" is not a scientifically recognized vitamin, lacks a standardized chemical identity, and products marketed under this name have variable compositions.[1][2][3][4] The U.S. Food and Drug Administration (FDA) considers pangamic acid and its products to be unsafe for food and drug use.[3] Furthermore, some components found in "pangamic acid" formulations, such as diisopropylamine dichloroacetate, have demonstrated mutagenic properties, raising significant safety concerns.[4][5][6] Researchers are advised to exercise extreme caution and consult with their institution's review boards before commencing any studies.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid and why is dosage optimization challenging?

A1: Pangamic acid, often referred to as "this compound," is a substance originally isolated from apricot kernels. However, there is no single, universally accepted chemical structure for pangamic acid.[2][4] Commercially available preparations have been shown to be mixtures of various substances, including sodium gluconate, calcium gluconate, glycine, dimethylglycine (DMG), and diisopropylamine dichloroacetate.[1][2] This lack of a consistent formulation is the primary challenge in optimizing dosage, as the biological effects and toxicity can vary significantly between different products.[2]

Q2: What are the reported physiological effects of pangamic acid in animal studies?

A2: Early and often uncontrolled studies, primarily from Russian researchers, have suggested several physiological roles for pangamic acid.[7] These include acting as a methyl donor in various biosynthetic pathways, stimulating cellular oxidative metabolism, and exhibiting detoxifying activity.[7][8] Animal experiments, primarily in rats, mice, cats, and dogs, have indicated potential effects such as increased tolerance to hypoxia and improved oxygen utilization in tissues like the brain and heart.[7][9] However, many of these studies lack the rigorous controls of modern research.[7]

Q3: Are there any established toxic or lethal doses for pangamic acid in animals?

A3: Due to the variability in composition, establishing a definitive toxicity profile is difficult. However, some historical data exists for specific formulations. For instance, one study noted that calcium pangamate at a dose of 2,000 mg/kg had no toxic effect in mice.[8] In contrast, components of some "pangamic acid" formulations, like diisopropylamine dichloroacetate, have raised safety concerns due to mutagenicity in laboratory tests.[5] Researchers must consider the specific composition of their test article when evaluating potential toxicity.

Q4: What should I consider before starting an animal study with a "pangamic acid" product?

A4: Given the ambiguities surrounding pangamic acid, a preliminary analysis of your specific product is crucial. Before any animal administration, you should:

  • Chemically characterize the test article: Use analytical methods to determine the exact composition of the "pangamic acid" product you intend to use.

  • Conduct a thorough literature review: Search for studies that have used a product with a similar composition to your own.

  • Perform acute toxicity testing: A dose-escalation study in a small number of animals is essential to determine the maximum tolerated dose (MTD) of your specific formulation.

  • Justify the scientific premise: Given the lack of consensus on its biological role, a strong rationale for using pangamic acid in your research model is necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in experimental results between batches of pangamic acid. Inconsistent composition of the "pangamic acid" product.1. Source pangamic acid from a single, reputable supplier for the entire study. 2. Request a certificate of analysis for each batch. 3. If possible, perform your own analytical chemistry to confirm the composition of each batch.
Observed toxicity at doses previously reported as safe. The specific formulation you are using may contain more toxic components (e.g., diisopropylamine dichloroacetate) than those used in older studies.1. Immediately cease administration and perform a necropsy on affected animals to identify the cause of toxicity. 2. Re-evaluate the chemical composition of your test article. 3. Conduct a new dose-ranging study to establish a safe dose for your specific product.
Lack of a measurable biological effect. 1. The specific formulation may lack the active components responsible for the desired effect. 2. The chosen animal model or endpoint may not be appropriate. 3. The dosage may be too low.1. Verify the presence of the intended active ingredient (e.g., DMG) in your formulation. 2. Ensure your experimental design is sensitive enough to detect the expected changes. 3. Based on a preliminary dose-finding study, consider a dose-escalation protocol.

Quantitative Data from Historical Animal Studies

The following table summarizes some of the quantitative dosage information found in the literature. Note the lack of standardization in both the compound and the experimental conditions.

Animal Model Compound Mentioned Dosage Observed Effect/Context Reference
MiceCalcium pangamate2,000 mg/kgNon-toxic dose[8]
RatsCalcium pangamate7 mg/100 g body weight (daily)Administered to rats with acute toxic hepatitis[10]
DogsProduct with undisclosed pangamic acid contentLoading Dose: 1 g/2 kg bodyweight (twice daily for 10 days)Nutritional aid for liver disease and toxicosis[10]
HumansCalcium pangamate100 or 300 mg (for three days)Lowered serum lactic acid and glucose after exercise[7]

Experimental Protocols

Protocol 1: General Acute Toxicity Assessment (Dose-Ranging Study)

  • Objective: To determine the maximum tolerated dose (MTD) of a specific pangamic acid formulation.

  • Animals: Use a common rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with equal numbers of males and females.

  • Methodology: a. Divide animals into several groups (e.g., 5 groups of 3 animals per sex). b. Administer the pangamic acid formulation via the intended experimental route (e.g., oral gavage, intraperitoneal injection). c. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 100 mg/kg, 500 mg/kg, 1000 mg/kg, 2000 mg/kg). d. Include a vehicle control group. e. Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, appetite) for at least 72 hours post-administration. f. The MTD is the highest dose that does not produce significant signs of toxicity.

Protocol 2: Evaluation of Effects on Oxidative Metabolism

  • Objective: To assess the impact of a pangamic acid formulation on tissue response to hypoxia.

  • Animals: Select an appropriate animal model (e.g., mice).

  • Methodology: a. Treat animals with the pangamic acid formulation at a pre-determined safe dose for a specified period (e.g., 7 days). b. Expose the animals to a hypoxic environment (e.g., a chamber with reduced oxygen concentration). c. Measure relevant physiological parameters, such as survival time, changes in blood lactate levels, or markers of oxidative stress in tissues like the brain and heart. d. Compare the results to a control group that received a vehicle.

Visualizations

Experimental_Workflow cluster_preliminary Phase 1: Pre-Experimentation cluster_safety Phase 2: Safety Assessment cluster_study Phase 3: Efficacy Study char Chemical Characterization of 'Pangamic Acid' Sample lit Thorough Literature Review (focus on similar compositions) tox Acute Toxicity Study (Dose-Ranging) lit->tox mtd Determine Maximum Tolerated Dose (MTD) tox->mtd dos Dosage Selection (based on MTD) mtd->dos adm Animal Administration (Chronic or Acute) dos->adm bio Biological Endpoint Measurement adm->bio

Caption: Recommended workflow for initiating animal studies with pangamic acid.

Putative_Signaling_Pathways cluster_methylation Methylation Cycle (Putative Role) cluster_respiration Cellular Respiration (Hypothesized Effect) pa Pangamic Acid (as a source of DMG) dmg Dimethylglycine (DMG) pa->dmg met Methionine Synthesis dmg->met sam S-adenosylmethionine (SAMe) (Universal Methyl Donor) met->sam resp Pangamic Acid oxphos Oxidative Phosphorylation resp->oxphos stimulates? atp ATP Production oxphos->atp o2 Improved Oxygen Utilization oxphos->o2

Caption: Hypothesized mechanisms of action of pangamic acid.

References

Navigating the Labyrinth of Pangamic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating pangamic acid, also referred to as "Vitamin B15." This guide provides troubleshooting advice and frequently asked questions to address the significant challenges encountered in reproducing historical experiments and conducting new research on this controversial substance. The primary challenge in this field is the lack of a standardized, universally accepted chemical identity for pangamic acid, which has led to profound issues with reproducibility.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the precise chemical structure of pangamic acid?

A1: There is no universally recognized, standard chemical identity for pangamic acid.[1] The substance originally described by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., was purported to be an ester of D-gluconic acid and dimethylglycine (DMG).[2][3][4] However, subsequent attempts to replicate its synthesis have been met with challenges, and the methods described by the Krebses were not found to be reproducible.[2][4]

Commercially available products historically marketed as "pangamic acid" or "this compound" have shown significant compositional variance. Analyses by the FDA and other researchers have revealed that these products can contain a mixture of substances, including:

  • Dimethylglycine (DMG)

  • Calcium gluconate[1]

  • Glycine[1]

  • Diisopropylamine dichloroacetate[1]

  • Calcium chloride[1]

  • Dicalcium phosphate[1]

  • Stearic acid[1]

  • Cellulose[1]

  • In some cases, only lactose[2][4]

Therefore, any experimental work requires a precise definition and characterization of the compound being used.

Q2: Why are the results of historical pangamic acid studies difficult to reproduce?

A2: The difficulty in reproducing historical studies, a significant portion of which originated from the former Soviet Union, stems from several key issues:

  • Undefined Test Substance: As detailed in Q1, the exact chemical composition of "pangamic acid" used in these studies is often unclear.[5] Without a consistent substance, replicating the experiments is fundamentally impossible.

  • Lack of Control Groups: Much of the early research has been criticized for not employing adequate control groups, making it difficult to attribute observed effects solely to the test substance.[5]

  • Confounding Variables: In some clinical studies, pangamic acid was administered alongside other therapeutic agents, making it impossible to isolate its specific effects.[5]

  • Publication Bias: There is a general tendency in scientific research to publish positive results, which may not represent the full spectrum of findings.[6]

Q3: Is pangamic acid considered a vitamin?

A3: No, pangamic acid is not recognized as a vitamin by the scientific and medical communities.[7] A vitamin is an essential nutrient required by the body, and no deficiency disease has been associated with a lack of pangamic acid.[7] The FDA does not recognize it as a vitamin and has deemed its sale as a dietary supplement illegal.[5][8]

Q4: What are the purported mechanisms of action for pangamic acid?

A4: The proposed mechanisms of action for pangamic acid are largely speculative and not well-established in controlled studies. The most frequently cited hypotheses include:

  • Methyl Donation: It is suggested that the dimethylglycine (DMG) component may act as a methyl donor in various metabolic processes.[5][9]

  • Improved Oxygen Utilization: Some studies in animals suggested that pangamic acid could enhance cellular respiration and oxygen uptake, particularly in hypoxic conditions.[5][10] However, the underlying mechanism remains unknown.[10]

  • Antioxidant Properties: It has been proposed that pangamic acid may act as an antioxidant, potentially in synergy with vitamins A and E.[7]

It is crucial to note that these proposed mechanisms are not supported by a robust body of evidence from well-controlled studies.

Troubleshooting Experimental Reproducibility

Issue 1: Inconsistent or Unexpected Experimental Results

  • Root Cause: The most probable cause is the variability in the chemical composition of the "pangamic acid" being used. Different suppliers may provide substances with different purities or entirely different chemical structures under the same name.

  • Troubleshooting Steps:

    • Chemical Identification: Do not assume the identity of your compound based on the label. Perform rigorous chemical analysis (e.g., NMR, mass spectrometry, HPLC) to confirm the structure and purity of your test substance.

    • Source Comparison: If possible, acquire samples from different suppliers and analyze their composition. This may help explain discrepancies between your results and published data.

    • Focus on Components: Consider designing experiments that test the individual components found in commercial "pangamic acid" preparations (e.g., pure dimethylglycine, pure calcium gluconate) to see if they elicit the desired effects independently.

Issue 2: Failure to Replicate a Published Protocol

  • Root Cause: Besides the ambiguity of the test substance, the original protocol may lack sufficient detail or have been conducted under conditions that are not fully described.

  • Troubleshooting Steps:

    • Protocol Scrutiny: Critically evaluate the methodology of the original study. Identify any potential ambiguities or omissions in the description of reagents, animal models, or analytical methods.

    • Modern Equivalents: If the original study used outdated techniques, consider how modern, more sensitive and specific methods could be applied. Be aware that this may lead to different results.

Issue 3: Safety Concerns and Potential for Adverse Effects

  • Root Cause: Some compounds identified in "pangamic acid" preparations have raised safety concerns. For instance, diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite have shown mutagenic properties in the Ames test.[2][3][11]

  • Troubleshooting Steps:

    • Toxicity Screening: Before conducting in vivo experiments, consider performing in vitro toxicity assays on your specific compound.

    • Regulatory Compliance: Be aware of the legal and regulatory status of the substances you are working with in your jurisdiction. The FDA has classified pangamic acid as an "unsafe food additive."[5]

    • Ethical Considerations: Ensure all animal studies are conducted under approved ethical protocols and with careful monitoring for any adverse effects.

Data Presentation

Due to the significant inconsistencies in the chemical composition of "pangamic acid" and the lack of controlled studies, a meaningful quantitative data summary from historical literature is not feasible. Any attempt to compile such data would be misleading, as the results cannot be attributed to a single, defined substance. Researchers are advised to generate their own data on well-characterized compounds.

Experimental Protocols

Given the challenges outlined, providing a "key" experimental protocol for pangamic acid is not possible. Instead, a generalized workflow for investigating a purported pangamic acid sample is presented below.

Workflow for Characterizing and Testing a "Pangamic Acid" Sample

G cluster_0 Phase 1: Chemical Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Studies (if warranted) A Acquire 'Pangamic Acid' Sample B High-Performance Liquid Chromatography (HPLC) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Determine Chemical Identity and Purity B->E C->E D->E F Cell Viability/Toxicity Assays E->F If Identity Confirmed G Mechanism-Specific Assays (e.g., Oxygen Consumption, Antioxidant Capacity) E->G If Identity Confirmed H Evaluate In Vitro Efficacy and Safety F->H G->H I Animal Model Selection H->I If In Vitro Efficacy and Safety are Acceptable J Dose-Response Studies I->J K Efficacy and Toxicology Evaluation J->K L Compare with Historical Data (with caution) K->L

Caption: Workflow for the systematic evaluation of a "pangamic acid" sample.

Mandatory Visualizations

Logical Relationship: The Pangamic Acid Reproducibility Problem

This diagram illustrates the core challenges that create a barrier to reproducible research on pangamic acid.

G cluster_0 Root Causes of Irreproducibility cluster_1 Consequences A Ambiguous Chemical Identity (No Standardized Compound) D Inability to Replicate Published Findings A->D E Conflicting and Unreliable Data A->E F Uncertainty of Mechanism of Action A->F B Lack of Rigorous Historical Studies (e.g., no controls, confounding variables) B->D B->E C Variable Composition of Commercial Products C->D G Safety Concerns C->G H Failure to Establish Therapeutic Efficacy or Biological Role D->H E->H F->H G->H

Caption: The interconnected challenges hindering pangamic acid research.

Proposed Signaling Pathway: Hypothetical Mechanism of Action

This diagram visualizes the speculative pathways through which pangamic acid has been proposed to act. It is important to reiterate that these pathways are not well-supported by rigorous scientific evidence.

G cluster_oxygen Hypothesized Effect on Cellular Respiration Pangamic Acid\n(as Dimethylglycine) Pangamic Acid (as Dimethylglycine) Methyl Group Pool Methyl Group Pool Pangamic Acid\n(as Dimethylglycine)->Methyl Group Pool Donates Methyl Groups Transmethylation Reactions Transmethylation Reactions Methyl Group Pool->Transmethylation Reactions Biosynthesis of\nCreatine, Phospholipids, etc. Biosynthesis of Creatine, Phospholipids, etc. Transmethylation Reactions->Biosynthesis of\nCreatine, Phospholipids, etc. Pangamic Acid (undefined mechanism) Pangamic Acid (undefined mechanism) Mitochondrial Electron Transport Chain Mitochondrial Electron Transport Chain Pangamic Acid (undefined mechanism)->Mitochondrial Electron Transport Chain Stimulates (?) Increased Oxygen Utilization Increased Oxygen Utilization Mitochondrial Electron Transport Chain->Increased Oxygen Utilization

Caption: Speculative mechanisms of action for pangamic acid components.

References

Technical Support Center: Analysis of Commercial Pangamic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of pangamic acid (also marketed as "Vitamin B15"). Given the historical ambiguity surrounding the exact chemical identity of pangamic acid, this guide focuses on practical strategies for identifying and quantifying impurities in products sold under this name.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid, and why is the composition of commercial preparations often inconsistent?

A1: Pangamic acid was originally described as an ester of D-gluconic acid and dimethylglycine.[1] However, subsequent research has shown that the original synthesis methods were not reproducible, and a single, scientifically verifiable chemical structure for "pangamic acid" or "B15" has not been established.[2] As a result, commercial products labeled "pangamic acid" can have varied chemical compositions, sometimes containing mixtures of calcium gluconate and dimethylglycine, or in some cases, only lactose.[2][3] This lack of a standard chemical identity is a primary challenge in its analysis.[3][4]

Q2: What are the common types of impurities I should expect in a pangamic acid preparation?

A2: Impurities can be broadly categorized and may originate from various stages of manufacturing, synthesis, or degradation.[5]

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[6] For products marketed as pangamic acid, potential impurities could include diisopropylamine dichloroacetate, diisopropylamine, and dichloroacetate.[2]

  • Inorganic Impurities: These are often metallic or non-metallic elements that can come from raw materials, catalysts, or manufacturing equipment.[5] Heavy metals are a common concern in pharmaceutical products.[1][6]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a common source of impurities.[5][6]

Q3: Are there any known safety concerns associated with impurities in pangamic acid?

A3: Yes. Mutagenicity analysis using the Ames test has shown positive results for compounds commonly found in preparations labeled "pangamic acid," including diisopropylamine dichloroacetate, diisopropylamine, dichloroacetate, and dimethylglycine mixed with sodium nitrite.[2] These findings suggest a potential concern for the development of cancer with the use of these substances.[2][7]

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in these preparations?

A4: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[8][9] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for separating and quantifying trace impurities.[5][10] For volatile impurities like residual solvents, Gas Chromatography (GC) is ideal.[5] When these techniques are coupled with Mass Spectrometry (LC-MS, GC-MS), they provide molecular weight information and structural details crucial for identifying unknown impurities.[5][9] For definitive structural elucidation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used.[5][8]

Troubleshooting Analytical Experiments

Q5: My HPLC chromatogram shows several unexpected peaks. How should I proceed with identification?

A5: This is a common challenge, especially with a substance of variable composition.

  • Assess Method Specificity: First, ensure the peaks are not originating from your diluent, mobile phase, or system contamination by injecting a blank.

  • Literature Review: Check for known impurities or degradation products associated with the potential components (e.g., dimethylglycine, gluconic acid).

  • Hyphenated Techniques: The most effective approach is to use a hyphenated technique like LC-MS. This will provide the mass-to-charge ratio (m/z) for each peak, offering critical information about the molecular weight of the unknown impurities.[9]

  • Forced Degradation Studies: To identify potential degradation products, subject your sample to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting impurity profile can help identify the peaks that appear under specific degradation pathways.

Q6: I don't have a certified reference standard for pangamic acid. How can I quantify the impurities?

A6: Quantifying without a specific standard is challenging but possible.

  • Relative Response Factor (RRF): If you can identify an impurity and obtain a reference standard for it, you can determine its RRF relative to a readily available standard (like dimethylglycine or gluconic acid). This factor can then be used for quantification.

  • Area Percent Normalization: This is the simplest method, where the peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the detection wavelength, which can be a significant source of error but is often used for preliminary assessments.

  • Use of a Surrogate Standard: If the main component is known (e.g., a specific salt of gluconic acid and dimethylglycine), you can use it as the reference for quantifying related impurities, assuming they have similar chromophores and thus similar UV responses.

Q7: My results for impurity levels are not reproducible. What are the common causes?

A7: Lack of reproducibility often points to issues in sample preparation or the analytical method itself.

  • Sample Heterogeneity: The commercial preparation may not be homogenous. Ensure thorough mixing of the powder before weighing.

  • Sample Instability: The compound or its impurities may be degrading in the sample diluent. Analyze samples immediately after preparation or perform a solution stability study to determine an acceptable time window.

  • Method Robustness: Small variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) may be causing significant changes in results. This indicates the method is not robust and requires further optimization and validation.[11]

  • Incomplete Extraction: Ensure your sample preparation procedure completely dissolves the active ingredient and all impurities. Sonication or using a different diluent might be necessary.

Data Presentation

Table 1: Comparison of Recommended Analytical Techniques for Impurity Profiling

TechniquePrimary Use CaseStrengthsLimitations
RP-HPLC-UV Quantification of known and unknown non-volatile organic impurities.High precision and sensitivity; robust and widely available.[10]Requires chromophores for UV detection; may not detect all impurities.
LC-MS Identification of unknown organic impurities.Provides molecular weight data, enabling structural hypothesis.[9]More complex instrumentation; quantification can be challenging.
GC-MS Identification and quantification of residual solvents and other volatile impurities.High sensitivity for volatile compounds; excellent separation capabilities.[12]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Definitive structure elucidation of isolated impurities.Provides detailed structural information.[8]Requires relatively pure and concentrated samples; lower sensitivity.
ICP-MS Quantification of elemental (inorganic) impurities.Extremely sensitive for detecting trace metals.[5]Destructive to the sample; does not provide information on organic impurities.

Table 2: Example Quality Control Specifications

This table presents typical specifications found for fine chemical products, which can serve as a baseline for evaluating commercial pangamic acid preparations.[1]

ParameterSpecification LimitTypical Analytical Method
Assay> 98.5%HPLC
Loss on Drying< 0.5%Gravimetric (USP <731>)
Residue on Ignition< 0.1%Gravimetric (USP <281>)
Heavy Metals< 0.002% (20 ppm)ICP-MS or Colorimetric (USP <231>)

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific product and application.[11]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 70% B

    • 35-40 min: Linear gradient from 70% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • Standard Preparation: Accurately weigh and dissolve an appropriate amount of your main component or reference standard in the diluent to a final concentration of ~1.0 mg/mL.

    • Sample Preparation: Accurately weigh and dissolve the pangamic acid preparation in the diluent to a final concentration of ~1.0 mg/mL. Use sonication if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the diluent (blank), followed by the standard preparation (at least five replicate injections for system suitability), and then the sample preparation.

    • System Suitability: Check parameters like tailing factor (< 2.0) and theoretical plates for the main peak, and relative standard deviation (%RSD) of peak area and retention time (< 2.0%).[11]

Visualizations

G General Workflow for Impurity Identification cluster_prep Sample Analysis cluster_eval Peak Evaluation cluster_id Identification & Quantification A Receive Commercial Pangamic Acid Preparation B Develop & Validate Analytical Method (e.g., HPLC) A->B C Run Sample and Acquire Chromatogram B->C D Detect Peaks Beyond Threshold C->D E Known Impurity? D->E F Quantify using Reference Standard E->F Yes G Perform LC-MS Analysis for Molecular Weight E->G No H Isolate Impurity (Prep-HPLC) G->H I Elucidate Structure (NMR, IR, etc.) H->I J Quantify using RRF or Area % I->J

Caption: Workflow for identifying unknown impurities in a sample.

G Potential Sources of Impurities in Production center Final Pangamic Acid Product A Starting Materials (e.g., Gluconic Acid, Dimethylglycine) A1 Impurities in Raw Materials A->A1 B Synthesis Process B1 Intermediates B->B1 B2 By-products B->B2 B3 Residual Reagents & Solvents B->B3 C Manufacturing Environment C1 Catalysts C->C1 C2 Heavy Metals from Equipment C->C2 D Storage & Degradation D1 Hydrolysis, Oxidation, Photolysis Products D->D1 A1->center B1->center B2->center B3->center C1->center C2->center D1->center

Caption: Relationship between production stages and impurity types.

References

"Improving the solubility of pangamic acid for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pangamic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid, and why is its chemical identity a consideration for experiments?

A1: Pangamic acid, often called "Vitamin B15," is a compound with a controversial history. The substance originally described as 6-O-(dimethylaminoacetyl)-D-gluconic acid is not always what is found in commercial preparations.[1][2] Formulations have been found to contain various substances, including mixtures of calcium gluconate and dimethylglycine, or diisopropylamine dichloroacetate (DIPA).[1][2][3] For research purposes, it is critical to verify the chemical identity and purity of your pangamic acid sample via analytical methods to ensure experimental reproducibility.

Q2: What are the general solubility properties of pangamic acid?

A2: Pangamic acid, in its pure form as d-gluconodimethylaminoacetic acid, is characterized as a white, crystalline compound that is soluble in water but insoluble in nonpolar organic solvents.[4] This water-soluble nature is a key starting point for preparing solutions for aqueous in vitro assays.[4][5][6]

Q3: My pangamic acid is not dissolving well, even in water. What are the initial troubleshooting steps?

A3: If you are experiencing poor solubility in water, consider the following:

  • Purity and Form: Confirm the purity and form of your compound. Impurities or a different salt form can alter solubility.

  • Particle Size: The dissolution rate is related to the particle size.[7] Try grinding the powder to a finer consistency (micronization) to increase the surface area available for interaction with the solvent.[7][8]

  • Gentle Heating: Gently warming the solvent (e.g., to 37°C) can increase the solubility of many compounds. However, be mindful of the compound's stability at higher temperatures.

  • Sonication: Using an ultrasound bath can help break up aggregates and enhance dispersion, which can aid in dissolution.[9]

Q4: Can I use organic co-solvents like DMSO or ethanol to prepare a stock solution?

A4: Yes, using a water-miscible organic solvent is a common and effective strategy.[8] You can first dissolve the pangamic acid in a minimal amount of a solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then slowly add the aqueous buffer while vortexing to reach the final desired concentration.[10] This method is particularly useful for achieving higher concentration stock solutions. However, for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not cause cellular toxicity.

Q5: How does pH impact the solubility of pangamic acid?

A5: The structure of pangamic acid (d-gluconodimethylaminoacetic acid) contains both a carboxylic acid and a tertiary amine, making its solubility pH-dependent. Adjusting the pH of the aqueous buffer can significantly improve solubility.[7] For a compound with this structure, adjusting the pH to be slightly acidic or basic away from its isoelectric point can increase its charge and, consequently, its solubility in water. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific assay conditions.

Q6: What advanced techniques can be used if standard methods fail?

A6: For particularly challenging cases, several advanced methods can be employed:

  • Use of Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can be added to the assay buffer to increase solubility, especially for enzyme assays.[9]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.

  • Solid Dispersions: Creating a solid dispersion of pangamic acid in a hydrophilic carrier can improve its dissolution rate and solubility.[7][8]

Q7: How should I prepare and store pangamic acid stock solutions to ensure stability?

A7: Given that pangamic acid is a water-soluble compound similar in some respects to B vitamins, its stability can be affected by factors like pH, temperature, and light.[11]

  • Preparation: Prepare stock solutions in a suitable buffer, potentially at a pH determined to be optimal for both solubility and stability (often slightly acidic for similar compounds).[11]

  • Storage: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Light Protection: As with many B vitamins, protecting solutions from light by using amber vials or wrapping tubes in foil is a good practice to prevent photodegradation.[11]

Data and Protocols

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of Pangamic Acid (6-O-(dimethylaminoacetyl)-D-gluconic acid)

Property Value Source
Molecular Formula C₁₀H₁₉NO₈ [12]
Molecular Weight 281.26 g/mol [2][12]
Appearance White to off-white crystalline powder [4][5]

| Melting Point | 128-131°C |[5] |

Table 2: Estimated Solubility of Pangamic Acid in Common Laboratory Solvents

Solvent Solubility Notes
Water Soluble [4][5][6] Solubility is pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4) Moderately Soluble May require pH adjustment or warming.
DMSO (Dimethyl Sulfoxide) Soluble Recommended for high-concentration stocks.
Ethanol Soluble Can be used as a co-solvent.[10]

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble |[4] |

Troubleshooting Guide

Table 3: Troubleshooting Common Solubility Issues with Pangamic Acid

Problem Potential Cause Recommended Solution
Compound precipitates when stock is diluted in aqueous buffer. The compound's solubility limit in the final aqueous medium is exceeded. The organic co-solvent percentage is too high initially. Decrease the stock solution concentration. Add the stock solution to the buffer slowly while vortexing. Ensure the final co-solvent concentration is minimal.
Solution is cloudy or has visible particulates. Incomplete dissolution or presence of insoluble impurities. Filter the solution through a 0.22 µm syringe filter. Try sonication or gentle heating. Verify the purity of the compound.
Solubility varies between experiments. Inconsistent preparation methods. Degradation of the compound. Standardize the solution preparation protocol (pH, temperature, mixing). Prepare fresh solutions for each experiment or use properly stored aliquots.

| Compound is insoluble in the recommended solvent. | Incorrect chemical form or supplier variation. | Verify the Certificate of Analysis (CoA) for the compound's identity and stated solubility. Contact the supplier's technical support. |

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

Objective: To prepare a 10 mM aqueous stock solution of pangamic acid.

Materials:

  • Pangamic acid powder

  • Nuclease-free water or appropriate buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh out 2.81 mg of pangamic acid (for a 1 mL final volume).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 800 µL of nuclease-free water or buffer to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If undissolved particles remain, place the tube in a sonicator bath for 5-10 minutes.

  • Gentle warming to 37°C can be applied if necessary.

  • Once fully dissolved, adjust the final volume to 1 mL with the solvent.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Enhancing Solubility with a Co-Solvent (DMSO)

Objective: To prepare a 100 mM stock solution of pangamic acid in DMSO for dilution in aqueous media.

Materials:

  • Pangamic acid powder

  • Anhydrous DMSO

  • Aqueous buffer (e.g., cell culture medium, PBS)

  • Vortex mixer

Methodology:

  • Weigh out 28.13 mg of pangamic acid.

  • Transfer the powder to a sterile vial.

  • Add 800 µL of anhydrous DMSO.

  • Vortex until the powder is completely dissolved. This should happen readily.

  • Adjust the final volume to 1 mL with DMSO.

  • To use in an assay, dilute this stock solution at least 1:1000 in your final aqueous buffer to keep the DMSO concentration at or below 0.1%.

    • Example: To make a 100 µM working solution, add 1 µL of the 100 mM stock to 999 µL of assay buffer.

Visualizations

Experimental and Logical Workflows

Solubility_Troubleshooting_Workflow start Start: Pangamic Acid Powder prep_aq Attempt to dissolve in aqueous buffer (e.g., water, PBS) start->prep_aq check1 Is it fully dissolved? prep_aq->check1 physical Apply Physical Methods: - Vortex vigorously - Sonicate (10-15 min) - Gently warm (37°C) check1->physical No success Solution Ready for Assay check1->success Yes check2 Is it dissolved now? physical->check2 ph_adjust Adjust pH of Buffer (Test range, e.g., pH 5.0-8.0) check2->ph_adjust No check2->success Yes check3 Is it dissolved now? ph_adjust->check3 cosolvent Use Co-Solvent Method: 1. Dissolve in minimal DMSO/Ethanol 2. Dilute slowly into aqueous buffer check3->cosolvent No check3->success Yes check4 Is it dissolved now? cosolvent->check4 advanced Consider Advanced Methods: - Add Surfactants (e.g., Tween-20) - Cyclodextrin Complexation check4->advanced No check4->success Yes fail Re-evaluate Compound Purity or Contact Supplier advanced->fail

Caption: A troubleshooting workflow for dissolving pangamic acid.

Solubility_Enhancement_Hierarchy title Solubility Enhancement Techniques cat1 Physical Modifications title->cat1 cat2 Chemical Modifications (Solvent/Solute) title->cat2 cat3 Use of Excipients title->cat3 sub1_1 Particle Size Reduction (Micronization, Sonication) cat1->sub1_1 sub1_2 Modification of Crystal Habit (Amorphous Form) cat1->sub1_2 sub2_1 pH Adjustment cat2->sub2_1 sub2_2 Co-Solvency (e.g., DMSO, Ethanol) cat2->sub2_2 sub2_3 Salt Formation cat2->sub2_3 sub3_1 Surfactants (e.g., Tween-20) cat3->sub3_1 sub3_2 Complexation (e.g., Cyclodextrins) cat3->sub3_2 sub3_3 Solid Dispersions cat3->sub3_3

Caption: Hierarchy of methods for enhancing compound solubility.

Cell_Assay_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock Prepare High-Concentration Stock Solution (e.g., 100 mM in DMSO) working Prepare Intermediate Working Solution (e.g., 1 mM in Culture Medium) stock->working 1:100 Dilution final Prepare Final Concentrations (Serial Dilution in Medium) working->final Dilute to Assay Range treat Treat Cells with Final Pangamic Acid Concentrations final->treat plate Plate Cells and Allow to Adhere (e.g., 24 hours) plate->treat incubate Incubate for Experimental Period (e.g., 48 hours) treat->incubate endpoint Perform Endpoint Assay (e.g., Viability, Gene Expression) incubate->endpoint

Caption: Workflow for preparing pangamic acid for a cell-based assay.

References

"Addressing conflicting results in pangamic acid literature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the conflicting literature surrounding pangamic acid, also referred to as "vitamin B15".

Frequently Asked Questions (FAQs)

Q1: What is pangamic acid and why is there so much conflicting data in the literature?

A1: Pangamic acid does not have a single, universally accepted chemical identity.[1][2][3][4] Products sold or studied under this name have contained a variety of substances, including D-gluconodimethyl aminoacetic acid, dimethylglycine (DMG), diisopropylamine dichloroacetate, calcium gluconate, or simply fillers like lactose.[1][2] This lack of a standardized compound is a primary reason for the conflicting experimental results, as researchers may have been investigating entirely different molecules. The FDA does not recognize "pangamic acid" as an identifiable substance and has raised concerns about its safety.[2][4]

Q2: What are the primary conflicting claims regarding the effects of pangamic acid on athletic performance?

A2: The literature presents a stark contrast in findings. Some studies, predominantly from the former Soviet Union, report that pangamic acid enhances athletic endurance, improves oxygen utilization, and reduces the buildup of lactic acid during exercise.[5][6][7] Conversely, several controlled studies, many conducted in the United States, have found no significant improvements in maximal treadmill performance, oxygen consumption, or other metabolic markers in athletes taking pangamic acid.[8][9][10][11]

Q3: Is there a consensus on the metabolic effects of pangamic acid?

A3: There is no scientific consensus. Some literature suggests that pangamic acid may act as a methyl donor in transmethylation reactions, stimulate cellular respiration, and play a role in lipid metabolism, potentially lowering cholesterol levels.[5][12][13] These claims are largely based on in vitro and animal studies, and the proposed mechanisms of action in humans are not well-established.[5] The lack of a defined chemical structure for "pangamic acid" makes it difficult to attribute any observed metabolic effects to a specific compound.

Q4: What are the safety concerns associated with pangamic acid?

A4: While some early proponents claimed pangamic acid is non-toxic, subsequent research has raised significant safety concerns.[1][2][12] Certain compounds found in "pangamic acid" formulations, such as diisopropylamine dichloroacetate and its components, have demonstrated mutagenic properties in the Ames test, which suggests a potential cancer risk.[2][14] The FDA has classified pangamic acid products as unsafe for both food and drug use.[4]

Troubleshooting Guides for Researchers

Guide 1: Navigating Conflicting Data on Athletic Performance

If your research into the ergogenic aids for athletic performance has led to conflicting findings regarding pangamic acid, consider the following troubleshooting steps:

  • Verify the Chemical Composition: Ascertain the exact chemical composition of the "pangamic acid" used in the studies you are comparing. As illustrated in the table below, the specific formulation is a critical variable.

  • Compare Experimental Designs: Critically evaluate the methodologies of conflicting studies. Look for differences in participant demographics (e.g., trained athletes vs. sedentary individuals), dosage, duration of supplementation, and the specific performance metrics used.

  • Assess Blinding and Control Groups: Determine if the studies were double-blind and placebo-controlled, which are the gold standards for clinical trials. A lack of proper controls can lead to biased results.

Data Presentation: Quantitative Comparison of Athletic Performance Studies

Table 1: Conflicting Results in Pangamic Acid and Athletic Performance Studies

Study "Pangamic Acid" Composition Dosage Duration Key Findings Conclusion
Study Showing No Significant Effect Calcium gluconate and N,N-Dimethylglycine300 mg/day (six 50-mg tablets)3 weeksNo significant differences in maximal heart rate, treadmill time, post-test glucose, or post-test lactate between the experimental and control groups (P > 0.05).[8]Ingestion of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[8]
Study Suggesting a Positive Effect (Animal Model) Not explicitly defined, referred to as "Pangamic acid"Not specifiedNot specifiedAnimals treated with pangamic acid demonstrated better maintenance of oxidative metabolism and energy substrate levels during enforced swimming, evidenced by lower rates of tissue glycogen depletion and reduced blood lactate.[5]Pangamic acid promotes cellular respiration under conditions of tissue hypoxia.[5]

Experimental Protocols

Protocol 1: Study Showing No Significant Effect on Maximal Treadmill Performance

  • Objective: To examine the effect of pangamic acid (calcium gluconate and N,N-Dimethylglycine) ingestion on short-term maximal treadmill performance in male track athletes.[8]

  • Study Design: A double-blind experiment with an experimental group (E) and a control group (C).[8]

  • Participants: 16 male track athletes.[8]

  • Intervention: The experimental group ingested six 50-mg pangamic acid tablets per day, while the control group ingested six identical-looking placebo tablets per day for three weeks.[8]

  • Testing Protocol: Subjects were tested using the Bruce treadmill protocol before and after the three-week treatment period.[8]

  • Parameters Measured: Maximal heart rate (HR), treadmill time (TM), recovery HR at 1 and 3 minutes, and pre- and post-test blood glucose and lactate levels.[8]

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups.[8]

Protocol 2: Animal Study Suggesting a Positive Effect on Oxidative Metabolism

  • Objective: To investigate the effect of pangamic acid on oxidative metabolism and energy substrate levels in animals subjected to enforced swimming.[5]

  • Study Design: In vivo animal study comparing pangamic acid-treated animals to untreated controls.[5]

  • Subjects: Laboratory animals (species not specified in the abstract).[5]

  • Intervention: Animals were treated with pangamic acid prior to the experiment.[5]

  • Experimental Procedure: Animals underwent enforced swimming for periods ranging from 15 minutes to 10 hours.[5]

  • Parameters Measured: Tissue glycogen and creatine phosphate depletion rates, cytochrome oxidase and succinate dehydrogenase activities, ATP levels, P/O ratios, blood lactate, and blood glucose concentrations.[5]

  • Key Observation: Treated animals showed a better maintenance of oxidative metabolism and energy substrate levels compared to controls.[5]

Mandatory Visualizations

PangamicAcid_IdentityCrisis cluster_main The 'Pangamic Acid' Identity Crisis cluster_compounds Reported Compositions Pangamic Acid (this compound) Pangamic Acid (this compound) DMG Dimethylglycine (DMG) Pangamic Acid (this compound)->DMG Often a key component DIPA Diisopropylamine dichloroacetate Pangamic Acid (this compound)->DIPA Sold as a 'pangamic acid' product GluconicAcid Gluconic Acid Esters Pangamic Acid (this compound)->GluconicAcid Original proposed structure Mixtures Mixtures (e.g., with Calcium Gluconate) Pangamic Acid (this compound)->Mixtures Other Other substances (e.g., Lactose) Pangamic Acid (this compound)->Other Found in some commercial products DIPA->DMG contains

Caption: The ambiguous identity of "pangamic acid".

Proposed_Mechanism_of_Action Note: This pathway is speculative and not conclusively proven in humans. cluster_pathway Hypothesized Effects of Pangamic Acid Components (e.g., DMG) cluster_outcomes Claimed Physiological Outcomes PangamicAcid Pangamic Acid (as a source of DMG) Transmethylation Transmethylation Reactions PangamicAcid->Transmethylation Acts as a methyl donor (?) CellularRespiration Enhanced Cellular Respiration PangamicAcid->CellularRespiration Stimulates (?) OxidativeMetabolism Improved Oxidative Metabolism CellularRespiration->OxidativeMetabolism Oxygen Increased Oxygen Uptake by Tissues CellularRespiration->Oxygen Lactate Reduced Lactate Production OxidativeMetabolism->Lactate Endurance Increased Athletic Endurance Lactate->Endurance Hypoxia Resistance to Hypoxia Oxygen->Hypoxia Endurance->Hypoxia

Caption: A speculative signaling pathway for pangamic acid.

Experimental_Workflow cluster_workflow Recommended Experimental Workflow for Pangamic Acid Research start Start: Define Research Question step1 Step 1: Chemical Characterization - Obtain pure compound - Verify structure (NMR, Mass Spec) - Avoid commercial 'B15' mixtures start->step1 step2 Step 2: Preclinical Studies - In vitro assays (e.g., cellular respiration) - Animal models with defined endpoints step1->step2 step3 Step 3: Human Clinical Trial Design - Double-blind, placebo-controlled - Define participant population - Standardize dosage and duration step2->step3 step4 Step 4: Data Analysis and Interpretation - Appropriate statistical methods - Compare results with existing literature - Acknowledge limitations step3->step4 end_node End: Publish with Full Methodological Transparency step4->end_node

Caption: A logical workflow for future pangamic acid research.

References

Technical Support Center: Method Refinement for Pangamic Acid (Vitamin B15) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating pangamic acid. It is important to note that "pangamic acid," also referred to as "vitamin B15," does not have a universally recognized, single chemical identity.[1][2][3] Formulations sold under this name have varied in their chemical composition.[1][3] Consequently, the information provided herein is intended to guide the user through the challenges of working with an ill-defined substance and to offer a framework for method development rather than a validated, universal protocol.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of pangamic acid?

A1: There is no standard chemical identity for pangamic acid.[1][2] The name was originally given to a substance isolated from apricot kernels, identified as d-gluconodimethylaminoacetic acid.[3][4] However, products marketed as pangamic acid or this compound have been shown to contain a variety of substances, including sodium gluconate, glycine, diisopropylamine dichloroacetate, and dimethylglycine, among others.[1][3] Some analyses of products labeled "pangamic acid" found they contained only lactose.[3]

Q2: Is pangamic acid a vitamin?

A2: Pangamic acid is often referred to as "this compound," but it is not generally recognized as a vitamin.[1] There is no scientific consensus that it is required by the human body, a key characteristic of a vitamin.[1] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and has stated that it has no known nutritional properties.[2][5]

Q3: From which tissues has pangamic acid been reportedly extracted?

A3: Early reports indicate that pangamic acid or related water-soluble factors were extracted from various animal tissues, including ox blood and horse liver.[4][6] It has also been identified in plant-based sources like apricot kernels, rice bran, and brewer's yeast.[4][6]

Q4: What are the safety and regulatory considerations when working with pangamic acid?

A4: The FDA has deemed pangamic acid and its products unsafe for food and drug use.[2] Some compounds found in "pangamic acid" preparations have raised concerns about potential mutagenicity, which could suggest a cancer risk.[3] Due to its unverified identity and safety concerns, its distribution has been prohibited in some countries, including Canada.[3] Researchers should exercise caution and adhere to all institutional and national safety guidelines.

Troubleshooting and Method Development Guide

Researchers attempting to extract and study pangamic acid will face unique challenges due to its undefined nature. This guide addresses potential issues from a method development perspective.

Problem / Question Possible Causes Recommended Action / Solution
Inconsistent Yields Between Batches 1. Variability in the starting tissue material (age, diet, species).2. Incomplete or inconsistent tissue homogenization.3. Non-standardized chemical identity of the target molecule across samples.4. Degradation of the target compound during extraction.1. Standardize tissue source as much as possible. Document all variables.2. Optimize homogenization using mechanical methods (e.g., bead beater, rotor-stator) for tougher tissues to ensure complete cell lysis.[7]3. Crucial Step: Use advanced analytical techniques (e.g., LC-MS, NMR) to identify and characterize the extracted compound(s) in every experiment.4. Perform extraction at low temperatures (on ice) and consider using protease inhibitors, even if the target is not a protein.[7]
Difficulty Confirming the Identity of the Extracted Compound 1. Lack of a certified reference standard for "pangamic acid."2. Co-extraction of multiple, structurally similar compounds.3. The target compound may not be d-gluconodimethylaminoacetic acid.1. Attempt to synthesize a reference standard for d-gluconodimethylaminoacetic acid or other potential candidates based on literature.2. Employ high-resolution chromatography (e.g., HPLC, UPLC) to separate mixture components.[8]3. Use mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the purified compound(s).
Low Purity of Final Extract 1. Inefficient separation from other cellular components like proteins, lipids, and nucleic acids.2. Contamination from solvents or labware.1. Incorporate a protein precipitation step (e.g., with acetone or trichloroacetic acid).[9]2. Use a solid-phase extraction (SPE) step with a suitable sorbent (e.g., octadecasilyl-silica) to selectively bind and elute the target compound.[8]3. Ensure the use of high-purity solvents and meticulous cleaning of all equipment.
Analyte Not Detected in Final Sample 1. The target compound is not present in the selected tissue or is below the detection limit.2. The chosen extraction solvent is inappropriate for the target molecule's polarity.3. The analytical technique is not sensitive enough.1. Refer to historical data on sources with higher reported concentrations (see Table 1).2. Since early reports mention a "water-soluble factor," start with aqueous buffers.[4] Consider sequential extractions with solvents of varying polarity.3. Optimize the analytical method (e.g., mass spectrometry parameters) to enhance sensitivity.

Quantitative Data Summary

The following table summarizes the reported concentrations of pangamic acid in various natural sources, primarily grains. Data on animal tissue concentrations is scarce and not well-quantified in the available literature.

Source Pangamic Acid Content (mg / 100g whole grain)
Barley12
Wheat Chaff31
Wheat Seed70
Oats106
Corn150
Rice Chaff200
(Data from Telegdy-Kovats et al., as cited in[4])

Conceptual Experimental Protocol for Pangamic Acid Extraction

This protocol is a generic and conceptual starting point for the extraction of a water-soluble, small molecule from animal tissue, based on general principles. It requires extensive optimization and validation.

1. Tissue Preparation:

  • Excise fresh tissue and immediately flash-freeze in liquid nitrogen to prevent degradation.[10] Store at -80°C until use.
  • Weigh the frozen tissue (e.g., 1-5 grams).
  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a specialized tissue pulverizer.[7]

2. Homogenization and Lysis:

  • Transfer the tissue powder to a tube containing 5-10 volumes of ice-cold lysis buffer (e.g., Tris-buffered saline with mild detergent).
  • Homogenize the sample further using a rotor-stator homogenizer or sonicator. Perform this on ice in short bursts to prevent sample heating.[7]
  • Incubate the homogenate on ice for 30-60 minutes to ensure complete cell lysis.

3. Centrifugation and Clarification:

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C. This will pellet cell debris, membranes, and other insoluble materials.
  • Carefully collect the supernatant, which contains the soluble cellular components.

4. Deproteinization (Optional but Recommended):

  • To remove proteins that may interfere with analysis, add 4 volumes of cold acetone to the supernatant.
  • Incubate at -20°C for 1-2 hours to allow proteins to precipitate.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant, which contains the small, soluble molecules.

5. Purification and Concentration:

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a minimal volume of a suitable solvent (e.g., water or a mobile phase-compatible buffer).
  • Consider using Solid-Phase Extraction (SPE) for further purification if the chemical properties of the target are known or hypothesized.

6. Analysis:

  • Analyze the final extract using High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Mass Spectrometer (MS) to identify and quantify the compound(s) of interest.

Visualizations

G Conceptual Workflow for Pangamic Acid Extraction A 1. Tissue Preparation (Flash-Freeze & Pulverize) B 2. Homogenization & Lysis (Ice-Cold Buffer, Mechanical Disruption) A->B C 3. Clarification (High-Speed Centrifugation) B->C D Pellet (Discard) (Cell Debris) C->D Separate E Supernatant (Soluble Components) C->E Collect F 4. Deproteinization (e.g., Acetone Precipitation) E->F G Precipitate (Discard) (Proteins) F->G Separate H Supernatant (Small Molecules) F->H Collect I 5. Purification & Concentration (SPE, Evaporation) H->I J 6. Analysis (LC-MS, NMR) I->J G Troubleshooting Logic for an Undefined Analyte Start Start: Inconsistent or No Yield CheckHomogenization Is tissue fully disrupted? Start->CheckHomogenization OptimizeHomogenization Refine mechanical lysis (e.g., bead beating) CheckHomogenization->OptimizeHomogenization No CheckIdentity Is the extracted compound's identity confirmed? CheckHomogenization->CheckIdentity Yes OptimizeHomogenization->CheckHomogenization AnalyticalChem Perform structural elucidation (NMR, High-Res MS) CheckIdentity->AnalyticalChem No CheckPurity Is the sample pure? CheckIdentity->CheckPurity Yes AnalyticalChem->CheckIdentity PurificationStep Add purification steps (e.g., SPE, HPLC Fractionation) CheckPurity->PurificationStep No End Proceed with Quantitation CheckPurity->End Yes PurificationStep->CheckPurity

References

Technical Support Center: Pangamic Acid (Vitamin B15) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pangamic acid. Given the historical controversy and lack of a standardized chemical identity for "pangamic acid," rigorous control of experimental variables is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in pangamic acid research?

A1: The most significant challenge is the lack of a standardized chemical identity for "pangamic acid" or "Vitamin B15".[1][2][3][4][5] Commercial preparations have shown highly variable compositions, sometimes containing N,N-Dimethylglycine (DMG), calcium gluconate, diisopropylamine dichloroacetate (DIPA), or other substances.[1][3] In some cases, tested products contained no pangamic acid at all.[6] This chemical ambiguity is a fundamental confounding variable that makes it difficult to compare findings across studies. Therefore, the first step in any research must be the chemical characterization of the test substance.

Q2: Much of the positive historical research on pangamic acid comes from the former Soviet Union. Why is it difficult to replicate these findings?

A2: Many of the early studies on pangamic acid, largely conducted in the former Soviet Union, lacked the rigorous controls that are standard in modern scientific research.[2][7] Often, these studies were not placebo-controlled, lacked adequate comparable control groups, or administered pangamic acid in conjunction with other substances, making it impossible to attribute the observed effects solely to pangamic acid.[7]

Q3: Are there any established mechanisms of action for pangamic acid?

A3: No single, universally accepted mechanism of action has been established, largely due to the inconsistent chemical composition of the substances tested.[1] Purported mechanisms, often based on early and uncontrolled studies, include acting as a methyl donor via its dimethylglycine (DMG) component, stimulating cellular respiration, and having a detoxifying effect.[7][8][9] However, these hypotheses require validation through well-controlled experiments with a clearly defined chemical entity.

Q4: What are the key safety concerns associated with pangamic acid?

A4: Due to the variable nature of products sold as pangamic acid, a definitive safety profile is elusive. Some compounds found in these preparations, such as diisopropylamine dichloroacetate, have raised concerns about potential mutagenicity.[2] Furthermore, some formulations may contain components that could interact with medications or be unsafe for individuals with certain health conditions, such as kidney problems.[1] It is also not recommended for use during pregnancy or breastfeeding due to the unknown chemical makeup.[1]

Troubleshooting Guides for Experimental Control

Controlling for Variables in Athletic Performance Studies

Researchers investigating the ergogenic aids of pangamic acid on athletic performance must account for numerous confounding variables.

Issue: How to design a study to reliably test the effects of a "pangamic acid" formulation on exercise performance.

Solution: A double-blind, placebo-controlled, crossover design is the gold standard.

Experimental Protocol:

  • Chemical Analysis: Before commencing the study, the exact chemical composition of the "pangamic acid" supplement must be determined through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Participant Selection: Recruit a homogenous group of athletes with similar training statuses, ages, and performance levels.

  • Baseline Testing: Conduct baseline performance tests for all participants. This should include measurements of maximal oxygen uptake (VO2 max), time to exhaustion, lactate threshold, and relevant biomarkers like serum lactate and glucose.[10][11]

  • Randomization and Blinding: Randomly assign participants to either the experimental group (receiving the pangamic acid formulation) or the placebo group. The placebo should be identical in appearance, taste, and smell to the experimental substance.[10] Both the participants and the researchers administering the substances should be blinded to the group assignments.

  • Intervention Period: Administer the specified dosage of the pangamic acid formulation or placebo for a predetermined period.

  • Performance Testing: At the end of the intervention period, repeat the same performance tests conducted at baseline.

  • Washout Period: A sufficient washout period should be implemented to eliminate any residual effects of the treatment.

  • Crossover: The groups are then switched, with the former placebo group receiving the pangamic acid formulation and vice versa.

  • Final Performance Testing: Conduct the final round of performance tests.

  • Data Analysis: Analyze the data to compare the effects of the pangamic acid formulation against the placebo.

G cluster_0 Phase 1 cluster_1 Phase 2: Crossover Arms cluster_2 Phase 3 cluster_3 Phase 4: Crossover Arms cluster_4 Phase 5 Participant Recruitment Participant Recruitment Baseline Testing Baseline Testing Participant Recruitment->Baseline Testing Randomization Randomization Baseline Testing->Randomization Group A (Pangamic Acid) Group A (Pangamic Acid) Randomization->Group A (Pangamic Acid) Group B (Placebo) Group B (Placebo) Randomization->Group B (Placebo) Performance Test 1 Performance Test 1 Group A (Pangamic Acid)->Performance Test 1 Group B (Placebo)->Performance Test 1 Washout Period Washout Period Performance Test 1->Washout Period Crossover Crossover Washout Period->Crossover Group A (Placebo) Group A (Placebo) Crossover->Group A (Placebo) Group B (Pangamic Acid) Group B (Pangamic Acid) Crossover->Group B (Pangamic Acid) Performance Test 2 Performance Test 2 Group A (Placebo)->Performance Test 2 Group B (Pangamic Acid)->Performance Test 2 Data Analysis Data Analysis Performance Test 2->Data Analysis

Caption: Hypothetical pathway of pangamic acid in cellular respiration.

Controlling for Confounding by Indication in Observational Studies

Issue: How to account for confounding by indication in observational studies of pangamic acid users.

Solution: Employ statistical methods to adjust for known confounders.

Methodologies:

  • Data Collection: Collect comprehensive data on participants, including demographics, lifestyle factors (diet, exercise), underlying health conditions, and reasons for taking pangamic acid.

  • Identify Potential Confounders: A confounder is a variable that is associated with both the exposure (taking pangamic acid) and the outcome (e.g., improved health) but is not on the causal pathway. [12][13]For example, individuals who choose to take pangamic acid may also be more likely to engage in other healthy behaviors.

  • Statistical Adjustment: Use multivariate regression models to adjust for the identified confounders. [14][15]This allows for the isolation of the potential effect of pangamic acid from the effects of other variables.

  • Propensity Score Matching: This technique can be used to create a balanced comparison group by matching individuals who take pangamic acid with individuals who do not but have a similar "propensity" or likelihood of taking it based on their other characteristics.

Logical Diagram: Identifying Confounding Variables

G Exposure Pangamic Acid Use Outcome Health Outcome (e.g., Athletic Performance) Exposure->Outcome Observed Association Confounder Confounding Variable (e.g., Healthy Lifestyle Choices) Confounder->Exposure Influences Confounder->Outcome Influences

Caption: The relationship between exposure, outcome, and a confounder.

References

Technical Support Center: Pangamic Acid (Vitamin B15) Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pangamic Acid" or "Vitamin B15" does not refer to a single, chemically defined substance. Products marketed under this name exhibit extreme batch-to-batch variability and may contain a range of undeclared ingredients.[1][2][3] The original synthesis of the compound claimed to be pangamic acid has not been scientifically reproducible.[2][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), do not recognize pangamic acid as a vitamin and have classified it as an unsafe food additive.[5][6] This guide is intended for researchers and drug development professionals for the analysis and quality control of products labeled as "pangamic acid."

Frequently Asked Questions (FAQs)

Q1: What is Pangamic Acid?

A1: Pangamic acid is a name given to a substance originally claimed to be d-gluconodimethylamino acetic acid.[1] However, there is no standardized chemical identity for it.[3] Analyses of products sold as "pangamic acid" have revealed a variety of compositions, including mixtures of calcium gluconate and dimethylglycine, diisopropylamine dichloroacetate, and sometimes only inert materials like lactose.[1][2][4]

Q2: Why is there significant batch-to-batch variability in products labeled "Pangamic Acid"?

A2: The primary reason for high variability is the lack of a consistent manufacturing process and a universally accepted chemical standard.[2] Suppliers may change the chemical composition of their products regularly.[1] This variability can manifest in the physical and chemical properties of the material, potentially impacting research outcomes and product safety.

Q3: What are the primary safety concerns associated with "Pangamic Acid" products?

A3: Safety concerns arise from the unknown and variable composition of these products. Some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have shown positive results in mutagenicity tests, suggesting a potential cancer risk.[1][2]

Q4: What should we be testing for when analyzing a product labeled "Pangamic Acid"?

A4: Given the lack of a standard, a comprehensive characterization is recommended. This should include identity testing for expected components (if any are declared by the supplier), quantification of these components, and screening for common impurities and undeclared substances. Techniques like HPLC, LC-MS/MS, and NMR are suitable for this purpose.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Question: Our lab is analyzing a new batch of "Pangamic Acid" using a standard HPLC-UV method, and we are seeing several large, unexpected peaks that were not present in previous batches from the same supplier. How should we proceed?

  • Answer: This is a common issue due to the inherent variability of these products.

    • Confirm System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with known standards.

    • Investigate the Unknowns: Use a mass spectrometer (LC-MS/MS) to get mass information on the unexpected peaks. This can help in preliminary identification. High-resolution mass spectrometry can provide elemental composition.

    • NMR for Structural Elucidation: If the unknown peaks represent a significant portion of the sample, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structural elucidation.

    • Check for Contaminants: Consider the possibility of cross-contamination during manufacturing or degradation of the product. Some formulations may be unstable.

    • Contact the Supplier: Request a certificate of analysis for the specific batch and inquire about any changes in their manufacturing process. Be aware that the information provided may be limited or inconsistent.

Issue 2: Poor Reproducibility of Assay Results
  • Question: We are experiencing poor reproducibility (high %RSD) in the assay results for the main component (e.g., Dimethylglycine) across different preparations of the same batch. What could be the cause?

  • Answer: Poor reproducibility can stem from both the sample matrix and the analytical method.

    • Sample Homogeneity: Products labeled "Pangamic Acid" are often physical mixtures of powders. Ensure the sample is thoroughly homogenized before weighing and dissolution.

    • Solubility Issues: The solubility of the sample may vary. Experiment with different dissolution solvents and sonication to ensure complete dissolution of the analyte of interest.

    • Matrix Effects (for LC-MS): Undeclared excipients in the formulation can cause ion suppression or enhancement in the mass spectrometer. A standard addition method or the use of a stable isotope-labeled internal standard can help mitigate these effects.[7]

    • Method Validation: Ensure your analytical method is validated for robustness, indicating its reliability with respect to small variations in method parameters (e.g., pH of the mobile phase, column temperature).

Data Presentation: Batch Comparison

When analyzing multiple batches, a structured comparison is crucial.

Table 1: Example Batch Analysis Comparison for a "Pangamic Acid" Product

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White crystalline powderOff-white powderWhite crystalline powderReport
Dimethylglycine Assay 9.5% w/wNot Detected10.2% w/wReport
Calcium Gluconate Assay 85.3% w/w1.2% w/w88.1% w/wReport
Diisopropylamine Not Detected0.5% w/wNot DetectedNMT 0.1%
Unknown Impurity 1 1.1% (at RRT 0.85)95.7% (at RRT 1.00)0.8% (at RRT 0.85)NMT 0.5%
Loss on Drying 0.4%1.5%0.3%NMT 2.0%

NMT: Not More Than; RRT: Relative Retention Time

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Dimethylglycine (DMG) and Calcium Gluconate

This protocol is a starting point and must be validated for your specific sample matrix.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 2.5

    • B: Acetonitrile

    • Gradient: 0-10 min, 5% B; 10-15 min, 5-30% B; 15-20 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Standard Preparation: Prepare individual stock solutions of DMG and Calcium Gluconate standards (e.g., 1 mg/mL) in deionized water. Create a mixed working standard at a suitable concentration.

  • Sample Preparation: Accurately weigh approximately 100 mg of the "Pangamic Acid" sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before injection.[7][8]

  • Analysis: Inject standards and samples. Quantify using an external standard calibration curve.

Protocol 2: General Screening by LC-MS/MS

This method is for the identification of multiple components.

  • Instrumentation: UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 or HILIC column suitable for polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • A suitable gradient to separate a wide range of polarities.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs.

  • Data Acquisition: Full scan mode to screen for all ions. If target compounds are known, Multiple Reaction Monitoring (MRM) can be used for quantification.[8]

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially with further dilution using the mobile phase.

Visualizations

Experimental_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision start Receive 'Pangamic Acid' Batch phys_char Physical Characterization (Appearance, Odor) start->phys_char sample_prep Sample Preparation (Homogenize, Dissolve, Filter) phys_char->sample_prep hplc_uv HPLC-UV Analysis (Assay of Knowns) sample_prep->hplc_uv lcms LC-MS/MS Screening (ID of Unknowns) sample_prep->lcms other_tests Other QC Tests (LOD, Heavy Metals) sample_prep->other_tests data_review Review & Compare Data (vs. Specification / History) hplc_uv->data_review lcms->data_review other_tests->data_review decision Decision Point data_review->decision release Release Batch decision->release Meets Criteria reject Reject Batch & Investigate decision->reject OOS / OOT

Caption: Workflow for the analysis of a "Pangamic Acid" product.

Troubleshooting_OOS cluster_0 Phase 1: Laboratory Investigation cluster_1 Phase 2: Full-Scale Investigation start Out-of-Specification (OOS) Result Obtained check_calc Check Calculations & Data Transfer start->check_calc check_system Verify System Suitability & Instrument Performance check_calc->check_system check_method Review Method Execution (e.g., dilutions, standards) check_system->check_method decision1 Obvious Lab Error? check_method->decision1 invalidate Invalidate Result. Repeat Analysis. decision1->invalidate Yes no_error No Obvious Error Found decision1->no_error No resample Re-sample Original Batch (if non-homogeneity suspected) no_error->resample retest Re-test Sample resample->retest other_batches Analyze Other Batches (for trend analysis) retest->other_batches decision2 OOS Confirmed? other_batches->decision2 reject Confirm OOS. Reject Batch. decision2->reject Yes find_cause Result Invalidated. Identify Root Cause. decision2->find_cause No

Caption: Troubleshooting logic for Out-of-Specification results.

Batch_Variability cluster_raw_materials Raw Materials cluster_manufacturing Manufacturing Process cluster_analytical Analytical Methods center Batch-to-Batch Variability rm_source Source of Starting Materials center->rm_source rm_purity Purity/Impurity Profile center->rm_purity rm_phys Physical Properties (e.g., particle size) center->rm_phys proc_params Process Parameters (temp, time, pressure) center->proc_params equipment Equipment Differences center->equipment operator Operator Skill/Technique center->operator method_var Method Variability center->method_var sampling Sampling Procedures center->sampling

Caption: Key contributors to batch-to-batch variability.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of Pangamic Acid: A Scientific Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

ngcontent-ng-c4139270029="" class="ng-star-inserted">

A Note to the Reader: The scientific community does not recognize "pangamic acid," also marketed as "vitamin B15," as a single, well-defined chemical entity. Products sold under this name have been found to contain a variety of substances, including glycine, diisopropylammonium dichloroacetate (DIPA), and gluconic acid, with some preparations containing only lactose.[1] This guide addresses the historical claims of its antioxidant properties in the context of established scientific methodologies and compares them to well-characterized antioxidants.

Introduction to Pangamic Acid and the Antioxidant Controversy

Pangamic acid was first described as a compound with various biological functions, including acting as an antioxidant and stimulating cellular respiration.[2] However, the term "pangamic acid" or "this compound" does not correspond to a single, scientifically verified chemical structure.[1] While much of the early research originated in the former Soviet Union, these studies often lack the rigorous, controlled methodologies expected in modern scientific research.[1] Consequently, there is a significant lack of verifiable experimental data to substantiate the antioxidant claims.

This guide provides a comparative framework for researchers by:

  • Presenting the limited available data on substances associated with "pangamic acid."

  • Detailing standard experimental protocols for assessing antioxidant activity.

  • Comparing the purported effects with well-established antioxidants like Vitamin C and Alpha-Lipoic Acid (ALA).

  • Visualizing key antioxidant pathways and experimental workflows.

Comparative Analysis of Antioxidant Capacity

Due to the absence of standardized data for "pangamic acid," this section compares the in vitro antioxidant activity of its known components and established antioxidants. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity Comparison

AntioxidantAssay TypeIC50 (µg/mL)Reference CompoundKey Findings & Remarks
Glycine (Component of some "Pangamic Acid" formulations)Cu-dependent LDL Oxidation--Glycine has been shown to inhibit the oxidation of Low-Density Lipoprotein (LDL) in vitro by chelating Cu2+ ions.[2] No standard free radical scavenging data is available.
Vitamin C (Ascorbic Acid)DPPH Radical Scavenging~5-10Ascorbic AcidA potent, water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS).[3][4][5]
Alpha-Lipoic Acid (ALA) DPPH Radical Scavenging~20-50TroloxBoth the oxidized (ALA) and reduced (DHLA) forms have antioxidant activity. It is known as the "antioxidant of antioxidants" for its ability to regenerate other antioxidants like Vitamin C and Glutathione.[6]
Diisopropylammonium Dichloroacetate (DIPA) (Component of some "Pangamic Acid" formulations)---No reliable data on antioxidant properties. Safety concerns have been raised regarding its potential mutagenicity.[1]

Note: IC50 values can vary based on specific experimental conditions.

Experimental Protocols for Antioxidant Validation

For researchers investigating the potential antioxidant properties of any compound, including those found in "pangamic acid" preparations, standardized assays are critical.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[7]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of dilutions of the test compound.

  • In a 96-well plate or cuvette, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each dilution of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at approximately 517-523 nm using a spectrophotometer.[8]

  • A control is prepared with the solvent and DPPH solution, and a blank contains only the solvent.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[7]

  • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Test Compound Stock dilutions Create Serial Dilutions start->dilutions mix Mix Dilutions with DPPH Solution dilutions->mix dpph_prep Prepare 0.1mM DPPH Solution dpph_prep->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at ~517nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[7]

Protocol:

  • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

A key mechanism by which cells protect themselves from oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[11][12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] When cells are exposed to oxidative stress or certain bioactive compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[11] These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[12][13]

While there is no credible evidence linking pangamic acid to Nrf2 activation, many natural compounds with proven antioxidant effects exert their protective roles through this pathway.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Nrf2 Antioxidant Response Pathway

Conclusion for the Research Professional

The assertion that "pangamic acid" is a potent antioxidant is not supported by robust, verifiable scientific evidence. The primary challenge is the lack of a consistent chemical identity for the substance itself. Researchers are advised to approach claims regarding "this compound" with skepticism.

For professionals in drug development and scientific research, the focus should be on evaluating specific, identifiable compounds using validated methodologies. The protocols and pathways described in this guide—such as the DPPH assay and the Nrf2 signaling pathway—represent the scientific standard for validating the antioxidant properties of any potential therapeutic agent. Any investigation into the components sometimes found in "pangamic acid" products, such as glycine or D-gluconic acid, should be conducted with this same level of scientific rigor.

References

A Scientific Comparison of Pangamic Acid ("Vitamin B15") and Established B Vitamins in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the alleged metabolic roles of pangamic acid, often marketed as "vitamin B15," against the scientifically established functions of recognized B vitamins. A thorough review of scientific literature reveals that "pangamic acid" is not a scientifically recognized vitamin, lacks a consistent chemical identity, and its purported metabolic benefits are not supported by robust, controlled clinical data. The U.S. Food and Drug Administration (FDA) considers it an "unidentifiable substance" and has deemed it unsafe for food and drug use[1]. In stark contrast, the B-vitamin complex (B1, B2, B3, B5, B6, B7, B9, B12) plays a well-defined and critical role as essential coenzymes in numerous metabolic pathways, particularly in energy production. This guide presents the available data, experimental methodologies, and pathway visualizations to objectively illustrate the significant disparity in scientific validation between pangamic acid and true B vitamins.

The Scientific Status of Pangamic Acid ("this compound")

Pangamic acid is a term coined in the 1950s for a substance isolated from apricot kernels, claimed to be 6-O-(N,N-dimethylglycinyl)-D-gluconic acid[2][3]. However, products marketed as "pangamic acid" or "this compound" have shown inconsistent composition, often containing mixtures of dimethylglycine (DMG), calcium gluconate, or other substances like diisopropylamine dichloroacetate, which has raised safety concerns due to potential mutagenicity[2][4].

It is not recognized as a vitamin because no deficiency disease has ever been identified, and there is no scientific evidence that it is required by the human body[2][5]. The majority of research claiming positive effects, particularly on athletic performance and oxygen utilization, originated in the former Soviet Union and has been criticized for lacking rigorous, controlled methodologies[6][7][8]. Conversely, controlled, double-blind studies conducted in the United States have found no significant metabolic or performance-enhancing effects[9][10].

dot

Krebs_Cycle Role of B Vitamins in the Krebs Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase NADH_c NADH Pyruvate->NADH_c Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH_a NADH Isocitrate->NADH_a SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase NADH_b NADH AlphaKG->NADH_b Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->NADH_c Oxaloacetate->Citrate B1_B5 B1 (TPP) B5 (CoA) B1_B5->Pyruvate B3a B3 (NAD+) B3a->Isocitrate B3b B3 (NAD+) B3b->Malate B3c B3 (NAD+) B3c->Pyruvate B1_B3_B5 B1 (TPP) B3 (NAD+) B5 (CoA) B1_B3_B5->AlphaKG B2 B2 (FAD) B2->Succinate ETKAC_Workflow Experimental Workflow: ETKAC Assay A 1. Collect Whole Blood (Heparin tube) B 2. Isolate & Wash Erythrocytes (RBCs) A->B C 3. Prepare RBC Lysate B->C D 4. Split Lysate into Two Aliquots C->D E1 5a. Basal Reaction: Lysate + Buffer D->E1 E2 5b. Stimulated Reaction: Lysate + Buffer + TPP D->E2 F 6. Incubate at 37°C E1->F E2->F G 7. Measure NADH Oxidation (Absorbance at 340nm) F->G H 8. Calculate Reaction Rates G->H I 9. Calculate ETKAC = (Stimulated Rate) / (Basal Rate) H->I

References

A Comparative Analysis of Historical Pangamic Acid Research and Modern Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally isolated from apricot kernels in 1951 by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., pangamic acid, also known as "Vitamin B15," has been a subject of controversy for decades.[1] Historical research, primarily from the former Soviet Union, attributed a wide range of therapeutic benefits to this compound, from enhancing athletic performance to treating cardiovascular disease.[1][2] However, these claims have been met with skepticism due to a lack of rigorous, controlled experimental data.[3] Furthermore, the chemical identity of "pangamic acid" has never been standardized; commercial preparations have varied significantly in composition, with some containing potentially mutagenic substances like diisopropylamine dichloroacetate (DIPA).[4][5] This guide provides an objective comparison between the claims of historical pangamic acid research and the findings of modern, controlled replication studies, with a focus on quantifiable data and experimental rigor.

Comparison of Effects on Athletic Performance

One of the most prominent historical claims was that pangamic acid significantly enhances athletic endurance and performance by improving oxygen utilization and reducing lactate accumulation.[2] This section compares the anecdotal claims from historical reports with data from a double-blind, placebo-controlled replication study.

Quantitative Data Summary

The following table summarizes the results from a key replication study that investigated the effect of a pangamic acid formulation (containing N,N-Dimethylglycine) on maximal treadmill performance in trained athletes. The study found no statistically significant difference between the pangamic acid group and the placebo group.[6]

ParameterPangamic Acid Group (Pre-Treatment)Placebo Group (Pre-Treatment)Pangamic Acid Group (Post-Treatment)Placebo Group (Post-Treatment)Statistical Significance (p-value)
Maximal Heart Rate (bpm) 183194181194> 0.05[6]
Treadmill Time (min) 16.9916.4917.2116.83> 0.05[6]
Post-Test Blood Glucose (mg%) 132.13133.38138.88139.13> 0.05[6]
Post-Test Blood Lactate (mg%) 64.6376.1370.8866.58> 0.05[6]

Experimental Protocols

A critical element in evaluating research is the methodology employed. Historical studies on pangamic acid often lacked the rigorous controls common in modern clinical trials.[3] Below is a detailed protocol from a representative, controlled replication study.

Protocol: Double-Blind Study on Maximal Treadmill Performance[6]
  • Study Design: A double-blind, placebo-controlled experiment.

  • Participants: 16 male track athletes.

  • Groups:

    • Experimental Group (E): Ingested six 50-mg pangamic acid tablets (a combination of calcium gluconate and N,N-Dimethylglycine) per day.

    • Control Group (C): Ingested six identical-looking placebo tablets per day.

  • Duration: 3 weeks.

  • Testing Protocol: The Bruce treadmill protocol was used for testing before and after the three-week treatment period.

  • Parameters Measured:

    • Maximal heart rate (HR).

    • Total treadmill time (TM).

    • Recovery HR at 1 and 3 minutes post-exercise.

    • Blood glucose and lactate levels, measured pre- and post-exercise.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to determine significant differences between the groups after treatment. The significance level was set at p > 0.05.

Visualizations: Claimed Mechanisms and Experimental Workflow

To clarify the concepts discussed, the following diagrams visualize the historically claimed mechanism of action for pangamic acid and the workflow of the modern replication study.

Historically Claimed Mechanism of Pangamic Acid cluster_input Inputs cluster_process Proposed Cellular Effects cluster_output Claimed Physiological Outcomes pangamic_acid Pangamic Acid (as Methyl Donor) methylation Transmethylation Processes pangamic_acid->methylation Provides Methyl Groups resp_chain Improved Oxidative Metabolism pangamic_acid->resp_chain Stimulates Respiration detox Detoxification methylation->detox Aids in Metabolism o2_util Enhanced O2 Utilization (Reduced Hypoxia) resp_chain->o2_util lactate Reduced Lactate Accumulation o2_util->lactate Less Anaerobic Metabolism

Caption: Historically claimed (unproven) mechanism of pangamic acid.

Experimental Workflow of a Controlled Replication Study start Participant Recruitment (16 Male Athletes) pre_test Pre-Treatment Testing (Bruce Protocol) start->pre_test random Randomization (Double-Blind) group_e Group E: Pangamic Acid (300mg/day) random->group_e Experimental group_c Group C: Placebo random->group_c Control treatment 3-Week Treatment Period group_e->treatment group_c->treatment pre_test->random post_test Post-Treatment Testing (Bruce Protocol) treatment->post_test analysis Data Analysis (MANOVA) post_test->analysis conclusion Conclusion: No Significant Difference analysis->conclusion

Caption: Workflow of the double-blind athletic performance study.

Conclusion

The historical claims surrounding pangamic acid ("this compound"), particularly its efficacy as an athletic performance enhancer, are not supported by modern, well-controlled scientific studies.[6] The replication study detailed in this guide found no significant changes in maximal heart rate, treadmill endurance time, or post-exercise blood lactate and glucose levels after a three-week supplementation period.[6] Researchers and drug development professionals should note the critical discrepancies between historical, often anecdotal, reports and the data from rigorous, double-blind, placebo-controlled trials. The lack of a standard chemical identity for "pangamic acid" further complicates the evaluation of historical research and raises significant safety concerns.[7][8] Future research in this area would require a clearly defined and consistent chemical compound and adherence to modern standards for clinical investigation.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Pangamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of pangamic acid (6-O-(dimethylaminoacetyl)-D-gluconic acid). Given the historical ambiguity surrounding the exact chemical identity of commercial "pangamic acid" or "Vitamin B15," this document outlines a hypothetical cross-validation process for its defined chemical structure.[1][2] The experimental protocols and performance data presented are based on established principles for similar analytes and serve as a framework for methodology comparison and validation in a research and development setting.

Cross-validation is a critical process used to compare the data and performance of two or more distinct bioanalytical methods.[3][4][5] It ensures that results are reliable and reproducible across different techniques or laboratories, which is essential for regulatory submissions and long-term research studies.[3][4]

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of hypothetical HPLC-UV and GC-MS methods developed for the quantification of pangamic acid.

Validation Parameter HPLC-UV Method GC-MS Method Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.9991≥ 0.9995R² ≥ 0.995[6]
Range 1.0 - 100 µg/mL0.1 - 25 µg/mL80-120% of the target concentration for assay.[6]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%98.0-102.0% for drug substance/product.[6][7]
Precision (% RSD)
   Repeatability≤ 1.5%≤ 1.8%RSD ≤ 2%[6][8]
   Intermediate Precision≤ 2.0%≤ 2.5%RSD ≤ 3-5%[6]
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLS/N Ratio ≥ 3:1[6]
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLS/N Ratio ≥ 10:1[6]
Selectivity No interference from matrix components at analyte retention time.No co-eluting peaks with the same mass fragments.Peak purity ≥ 0.99; Resolution ≥ 1.5[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following sections outline plausible protocols for the analysis of pangamic acid using HPLC-UV and GC-MS.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of pangamic acid in solutions and simple matrices. As pangamic acid lacks a strong chromophore, detection is performed at a low UV wavelength (e.g., 210 nm).

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Isocratic elution with a mobile phase consisting of a mixture of phosphate buffer (pH 3.5) and methanol (95:5 v/v).

    • Flow rate: 1.0 mL/min.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the pangamic acid standard or sample in the mobile phase to create a stock solution.

    • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Validation Procedures:

    • Linearity: Analyze a series of at least five concentrations across the specified range.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of pangamic acid at three levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability by performing at least six replicate injections of a single concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.[6][8]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.[9] This method requires a derivatization step to make the polar, non-volatile pangamic acid amenable to gas chromatography.[10][11]

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Sample Preparation and Derivatization:

    • Extract pangamic acid from the biological matrix (e.g., plasma) using a suitable protein precipitation or liquid-liquid extraction technique.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Perform a two-step derivatization:

      • First, methoximation to protect the carbonyl group.

      • Second, silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert polar -OH and -COOH groups into volatile trimethylsilyl (TMS) ethers/esters.[10]

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized pangamic acid for enhanced sensitivity.

  • Validation Procedures:

    • Validation follows similar principles to HPLC but must also account for the efficiency and reproducibility of the extraction and derivatization steps.

Mandatory Visualizations

Cross-Validation Workflow

The cross-validation process ensures that two different analytical methods yield comparable results for the same set of samples. This workflow is fundamental for bridging data from different studies or technologies.[4][5]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_decision Conclusion cluster_outcome A Select Sample Set (n > 20 Incurred or Spiked Samples) B Divide Each Sample into Two Aliquots A->B C Analyze Aliquot Set 1 with HPLC-UV Method B->C D Analyze Aliquot Set 2 with GC-MS Method B->D E Tabulate Results from Both Methods C->E D->E F Perform Statistical Comparison (e.g., Bland-Altman Plot, %Difference) E->F G Are Results Comparable within Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Bias & Re-evaluate Methods G->I No G cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_attributes Key Attributes hplc_sample Liquid Sample hplc_sep Separation in Liquid Mobile Phase (Reverse Phase Column) hplc_sample->hplc_sep attr_complexity Sample Prep Complexity hplc_sample->attr_complexity Low hplc_det UV Absorbance Detection hplc_sep->hplc_det hplc_output Chromatogram (Retention Time vs. Absorbance) hplc_det->hplc_output attr_selectivity Selectivity hplc_det->attr_selectivity Moderate attr_sensitivity Sensitivity hplc_det->attr_sensitivity Lower (µg/mL) gcms_sample Volatile Sample (Requires Derivatization) gcms_sep Separation in Gas Mobile Phase (Capillary Column) gcms_sample->gcms_sep gcms_sample->attr_complexity High gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_output Total Ion Chromatogram & Mass Spectrum gcms_det->gcms_output gcms_det->attr_selectivity High gcms_det->attr_sensitivity Higher (ng/mL)

References

A Comparative Guide to "Pangamic Acid" Formulations: An Examination of a Controversial Substance

Author: BenchChem Technical Support Team. Date: December 2025

A critical review for researchers, scientists, and drug development professionals on the compounds marketed as Pangamic Acid or "Vitamin B15," highlighting the lack of scientific consensus, absence of comparative efficacy data, and associated safety concerns.

Pangamic acid, often marketed as "this compound," is a substance surrounded by controversy and unsupported by robust scientific evidence.[1][2] Promoted for a wide range of diseases and performance enhancement, no single, chemically verified compound corresponds to the original description of pangamic acid.[1][3] Products sold under this name have varied significantly in their chemical composition over time, ranging from inert materials like lactose to potentially mutagenic compounds.[1] This guide provides a comparative overview of the different chemical entities that have been labeled as pangamic acid, summarizes the unsubstantiated claims associated with them, and underscores the profound lack of credible experimental data to support any therapeutic use.

Understanding the "Formulations" of a Non-Identifiable Substance

The central challenge in any comparative analysis of pangamic acid is that it is not a distinct, identifiable substance.[1][3] The U.S. Food and Drug Administration (FDA) has stated there is no established identity for pangamic acid and considers products labeled as such to be unsafe for use.[1][3] Over the years, several different compounds have been marketed under this name.

Table 1: Common Chemical Identities of Products Marketed as "Pangamic Acid"

Purported FormulationChemical Name / CompositionKey Characteristics & Associated Concerns
Original "Pangamic Acid" 6-O-(N,N-dimethylglycinyl)-D-gluconic acidThis is the structure originally proposed by Krebs in 1951, but it has never been successfully synthesized and commercially available products have not been verified to contain this compound.[1]
Diisopropylamine Dichloroacetate (DIPA) Diisopropylamine dichloroacetateA synthetic "analogue" patented by Krebs in 1955.[1] It readily hydrolyzes into diisopropylamine and dichloroacetate, which are known to be toxic.[1] Studies have shown DIPA to be mutagenic in the Ames test, raising concerns about its carcinogenic potential.[1][4]
"Calcium Pangamate" (Russian Formulation) Often a mixture containing Dimethylglycine (DMG) and other components like calcium gluconate.Much of the research on pangamic acid originated from the former Soviet Union, but these studies often failed to specify the exact compound used.[1] The research has been described as largely anecdotal and lacking in controlled experimentation.[1]
Inert or Unrelated Mixtures Calcium gluconate, glycine, dicalcium phosphate, lactose, cellulose, etc.Analysis of some products sold as "pangamic acid" has revealed them to contain only pharmacologically inert substances like lactose or simple mixtures of common dietary supplements.[1][5]

Comparative Efficacy: A Summary of Unsubstantiated Claims

There are no credible, peer-reviewed clinical trials that compare the efficacy of different pangamic acid formulations. The majority of "evidence" comes from anecdotal reports, poorly controlled studies primarily from the former Soviet Union, and marketing claims.[1][6] These claims are not supported by the standards of evidence-based medicine.

Table 2: Unsubstantiated Therapeutic Claims Associated with "Pangamic Acid"

Claimed Therapeutic AreaPurported EffectsState of Evidence
Athletic Performance Improved exercise endurance, enhanced oxygen utilization, reduced lactic acid buildup.[5][6]Lacks rigorous, controlled human studies.[6] Considered "possibly ineffective" for improving exercise endurance.[5]
Cardiovascular Health Lowering cholesterol, improving oxygenation of the heart.[7]Some animal studies suggested effects on lipid metabolism, but this has not been established in clinical settings.[8]
Detoxification Protecting the liver from toxins, assisting in hormone regulation.[7]Claims are not supported by scientific evidence.[1]
Neurological & Psychiatric Conditions Treatment for nerve pain, schizophrenia, and improving brain oxygenation.[1][8]No significant evidence supports these claims.[1]
Other Conditions Used for asthma, skin conditions, cancer, and arthritis.[1][5]No clinical evidence supports efficacy for these conditions.[1][5] The FDA states that if offered for such purposes, it would be considered an unapproved new drug.[3]

Experimental Protocols: A Notable Absence

A core requirement for any scientific comparison is the availability of detailed, reproducible experimental protocols. For pangamic acid, such protocols from well-designed, controlled clinical trials are non-existent in peer-reviewed literature. The research conducted in the former Soviet Union, often cited by proponents, is of limited quality, failing to adequately describe the methodologies or the specific substances used.[1] Without standardized materials and validated protocols, any attempt at a comparative efficacy study would be scientifically invalid.

Purported Mechanisms of Action: Hypothetical and Unproven

The mechanisms by which "pangamic acid" is claimed to work are speculative and lack rigorous scientific validation. The most frequently cited hypothesis involves the donation of methyl groups to support cellular metabolism and enhance oxygen efficiency.[6][9]

One proposed, yet unproven, pathway suggests that components like dimethylglycine (DMG) act as methyl donors in various biochemical reactions, which could theoretically improve energy utilization and reduce hypoxia.[6][8]

cluster_0 Hypothetical Methyl Donation Cycle cluster_1 Claimed Physiological Outcome DMG Dimethylglycine (DMG) (Component of some 'B15' formulations) Methyl Provides Methyl Group (-CH3) DMG->Methyl [Speculative Step] Metabolism Cellular Metabolic Reactions (e.g., Creatine Synthesis, Neurotransmitter Production) Methyl->Metabolism Participates in Transmethylation Oxygen Enhanced Oxygen Utilization Metabolism->Oxygen [Unproven Link] Performance Improved Cellular Respiration & Athletic Performance Oxygen->Performance [Theoretical Result]

References

A Comparative Analysis of Pangamic Acid's Effects: In Vitro vs. In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the scientific data surrounding "pangamic acid," also known as vitamin B15, reveals a complex and often ambiguous body of research. A primary challenge in comparing its in vitro and in vivo effects is the lack of a standardized chemical identity for commercially available products labeled as pangamic acid.[1][2][3] Formulations have varied significantly, containing substances such as N,N-Dimethylglycine (DMG), diisopropylammonium dichloroacetate (DIPA), or simply calcium gluconate and glycine.[1][4] This guide provides a comparative overview of the experimental data for the distinct chemical entities most frequently associated with "pangamic acid," focusing on their effects in both laboratory and living organism settings.

Section 1: N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine and is one of the more consistently identified components in products marketed as pangamic acid.[1] Research has primarily focused on its antioxidant properties and its role in enhancing immune response and physical performance.

In Vitro Effects of DMG

In vitro studies on DMG have highlighted its antioxidant and anti-inflammatory capabilities. In a notable study, DMG demonstrated a protective effect on the development of bovine embryos under oxidative stress.[5][6] Supplementation with DMG improved the rate of blastocyst development in a high-oxygen environment, suggesting it mitigates the negative impacts of reactive oxygen species.[5][6] Further in vitro research has shown that DMG can stimulate both humoral and cellular immune responses.[7]

Table 1: In Vitro Effects of N,N-Dimethylglycine (DMG) on Bovine Embryo Development under Oxidative Stress

Treatment GroupBlastocyst Development Rate (%)Total Cell Number (Mean ± SD)
20% O₂, no DMG25.0%100.2 ± 25.4
20% O₂, 0.1 µM DMG38.9%115.5 ± 28.7
5% O₂, no DMG41.7%118.9 ± 30.1
0.5 mM H₂O₂14.3%Not Reported
0.5 mM H₂O₂ + 0.1 µM DMG57.1%Not Reported

Data extracted from studies on in vitro produced bovine embryos. The 20% oxygen condition represents a higher oxidative stress environment compared to the 5% oxygen condition. Hydrogen peroxide (H₂O₂) was used to induce acute oxidative stress.[5][8]

In Vivo Effects of DMG

The primary focus of in vivo research on DMG has been its potential to enhance athletic performance. However, a double-blind, placebo-controlled study on trained male athletes found that ingestion of pangamic acid (a combination of calcium gluconate and N,N-Dimethylglycine) did not produce significant changes in short-term maximal treadmill performance.[9] Key metrics such as maximal heart rate, treadmill time, and post-exercise blood glucose and lactate levels were not significantly different between the experimental and control groups.[9]

Table 2: In Vivo Effects of Pangamic Acid (DMG and Calcium Gluconate) on Maximal Treadmill Performance

ParameterExperimental Group (Pre-treatment)Control Group (Pre-treatment)Experimental Group (Post-treatment)Control Group (Post-treatment)
Maximal Heart Rate (bpm)183194181194
Treadmill Time (min)16.9916.4917.2116.83
Post-test Blood Glucose (mg%)132.13133.38138.88139.13
Post-test Blood Lactate (mg%)64.6376.1370.8866.58

No significant differences (P > 0.05) were found between the groups after the treatment period.[9]

Section 2: Diisopropylammonium Dichloroacetate (DIPA) and Dichloroacetate (DCA)

Diisopropylammonium dichloroacetate (DIPA) is another compound that has been marketed as pangamic acid.[4] Much of the recent research has focused on its active component, dichloroacetate (DCA), particularly in the context of cancer metabolism. It's important to note that some studies have raised concerns about the potential mutagenicity of DIPA and its components.[10]

In Vitro Effects of DIPA/DCA

In vitro studies have demonstrated that DIPA and DCA can exert anti-tumor effects. One study found that diisopropylamine dichloroacetate (DADA), a derivative of DCA, had a lower half-maximal inhibitory concentration (IC50) against a breast adenocarcinoma cell line compared to DCA, indicating greater potency.[11] Both compounds were shown to inhibit lactic acid production and glucose uptake in these cancer cells.[11] The proposed mechanism of action for DCA involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to a shift from glycolysis to glucose oxidation in cancer cells.[12]

Table 3: In Vitro Anti-Tumor Effects of DADA and DCA on MDA-MB-231 Cells

CompoundIC50 (mmol/L)
DADA7.1 ± 1.1
DCA15.6 ± 2.0

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.[11]

In Vivo Effects of DIPA/DCA

The anti-tumor effects of DIPA/DCA have also been investigated in vivo. In a mouse model with subcutaneous breast tumors, DADA was found to be more effective at suppressing tumor growth at the same dose compared to DCA.[11] Histological examination revealed that both compounds induced necrosis, inflammation, and fibrosis in the tumor tissue.[11]

Experimental Protocols

In Vitro Evaluation of DMG on Bovine Embryo Development
  • Oocyte Collection and Maturation: Bovine ovaries are collected from an abattoir, and cumulus-oocyte complexes (COCs) are aspirated from follicles. The COCs are matured in vitro for 22-24 hours in a maturation medium at 38.5°C in a humidified atmosphere of 5% CO₂ in air.

  • In Vitro Fertilization: Matured oocytes are fertilized with frozen-thawed bull sperm in a fertilization medium.

  • In Vitro Culture: After 18-20 hours of co-incubation with sperm, presumptive zygotes are denuded and placed in a culture medium.

  • Experimental Groups: Zygotes are cultured under different oxygen tensions (e.g., 5% O₂ or 20% O₂) with or without the addition of DMG (e.g., 0.1 µM). To induce acute oxidative stress, hydrogen peroxide (H₂O₂) can be added to the culture medium.[5][6]

  • Data Analysis: The development to the blastocyst stage is evaluated on day 8 post-fertilization. The total cell number in the blastocysts can be determined by staining with Hoechst 33342.[5]

In Vivo Evaluation of Pangamic Acid on Maximal Treadmill Performance
  • Subject Recruitment: A cohort of trained male athletes is recruited for the study.

  • Double-Blind, Placebo-Controlled Design: Subjects are randomly assigned to either an experimental group or a control group. The experimental group receives a daily dose of pangamic acid (e.g., six 50-mg tablets), while the control group receives identical-looking placebo tablets.[9]

  • Treatment Period: The supplementation period typically lasts for several weeks (e.g., three weeks).[9]

  • Treadmill Testing: Subjects perform a maximal treadmill test (e.g., using the Bruce protocol) before and after the treatment period.

  • Data Collection: The following parameters are measured: maximal heart rate, total treadmill time, and pre- and post-exercise blood samples are collected to measure glucose and lactate levels.[9]

  • Statistical Analysis: A multivariate analysis of variance (MANOVA) is used to determine if there are any significant differences between the groups after the treatment.[9]

Visualizations

experimental_workflow cluster_invitro In Vitro Embryo Study oocyte_collection Bovine Oocyte Collection & Maturation ivf In Vitro Fertilization oocyte_collection->ivf ivc In Vitro Culture of Zygotes ivf->ivc groups Allocation to Experimental Groups (DMG, Oxidative Stress) ivc->groups analysis Assessment of Blastocyst Development & Cell Number groups->analysis dca_mechanism DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK inhibits PDH Pyruvate Dehydrogenase (PDH) PDK->PDH inhibits Pyruvate Pyruvate PDH->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Aerobic Glycolysis Glycolysis Glycolysis->Pyruvate

References

Placebo-Controlled Studies on Pangamic Acid's Ergogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the scientific evidence regarding the performance-enhancing claims of pangamic acid (Vitamin B15).

Pangamic acid, often marketed as "this compound," has been promoted for decades as an ergogenic aid purported to enhance athletic performance by improving oxygen utilization and reducing lactate accumulation.[1] However, it is not recognized as a vitamin by the scientific community, and its chemical identity has been inconsistent across various commercial preparations, raising safety concerns.[2][3][4] This guide provides a comparative analysis of placebo-controlled studies that have investigated the ergogenic effects of pangamic acid, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The available placebo-controlled research on pangamic acid's effect on athletic performance is limited. The primary data comes from studies conducted in the late 1970s and early 1980s. The table below summarizes the quantitative findings from a key double-blind, placebo-controlled study.

Performance Metric Pangamic Acid Group Placebo Group P-value Conclusion Reference
Maximal Treadmill Time Pre: 16.99 minPost: 17.21 minPre: 16.49 minPost: 16.83 min> 0.05No significant difference[5]
Maximal Heart Rate Pre: 183 bpmPost: 181 bpmPre: 194 bpmPost: 194 bpm> 0.05No significant difference[5]
Post-Test Blood Lactate Pre: 64.63 mg%Post: 70.88 mg%Pre: 76.13 mg%Post: 66.58 mg%> 0.05No significant difference[5]
Post-Test Blood Glucose Pre: 132.13 mg%Post: 138.88 mg%Pre: 133.38 mg%Post: 139.13 mg%> 0.05No significant difference[5]

Analysis : The data indicates that the ingestion of pangamic acid did not produce statistically significant changes in short-term maximal treadmill performance, heart rate, or metabolic markers like blood lactate and glucose when compared to a placebo.[5]

Experimental Protocols

Understanding the methodology of the cited research is critical for evaluating the evidence. Below is a detailed description of the protocol used in the key study investigating pangamic acid's ergogenic effects.

Study Design: A double-blind, placebo-controlled trial was conducted to assess the effects of pangamic acid on maximal treadmill performance.[5]

  • Participants: The study involved 16 male track athletes.[5]

  • Intervention:

    • The experimental group ingested six 50-mg pangamic acid tablets daily, totaling 300 mg per day.[5]

    • The control group ingested six identical-looking placebo tablets per day.[5]

  • Duration: The treatment period lasted for three weeks.[5]

  • Testing Protocol:

    • Pre- and Post-Treatment Testing: All subjects were tested before the intervention began and after the three-week treatment period.[5]

    • Exercise Test: The Bruce treadmill protocol, a standardized maximal exercise test, was used to measure performance.[5]

    • Parameters Measured: The key parameters examined included:

      • Maximal heart rate (HR).[5]

      • Total treadmill time (TM) to exhaustion.[5]

      • Recovery heart rate at 1 and 3 minutes post-exercise.[5]

      • Pre-test and post-test blood glucose and lactate levels.[5]

  • Statistical Analysis: A multivariate analysis of variance (MANOVA) was used to determine if there were any significant differences between the pangamic acid and placebo groups after the treatment period. The significance level was set at P > 0.05.[5]

Visualizations: Workflows and Pathways

To clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_groupA Group A cluster_groupB Group B cluster_post Phase 3: Post-Treatment P Recruit Athlete Population S Informed Consent & Screening P->S B Baseline Testing (Bruce Protocol) S->B R Randomization B->R PA 3 Weeks Supplementation: Pangamic Acid (300mg/day) R->PA Double-Blind PL 3 Weeks Supplementation: Placebo R->PL Double-Blind PT Post-Treatment Testing (Bruce Protocol) PA->PT PL->PT DA Data Analysis (MANOVA) PT->DA

Caption: Experimental workflow for a double-blind, placebo-controlled ergogenic aid study.

The proposed, yet unproven, mechanism for pangamic acid's action often involves dichloroacetate (DCA), which is thought to be an active agent.[6] DCA is hypothesized to influence energy metabolism by affecting the enzyme pyruvate dehydrogenase.

G cluster_glycolysis Glycolysis cluster_krebs Mitochondrial Respiration cluster_hypothesis Hypothesized Pangamic Acid Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Enters Mitochondria AcetylCoA Acetyl-CoA PDH->AcetylCoA Krebs Krebs Cycle & Oxidative Phosphorylation AcetylCoA->Krebs PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits DCA Dichloroacetate (DCA) (from Pangamic Acid) DCA->PDK Inhibits

Caption: Hypothesized mechanism of Dichloroacetate (DCA) from pangamic acid on pyruvate metabolism.

References

Investigating Pangamic Acid: A Scientific Comparison of a Controversial Supplement and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive review of the scientific literature on pangamic acid, often marketed as "vitamin B15," reveals a significant disconnect between its purported therapeutic benefits and the available clinical evidence. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of pangamic acid with established alternatives for enhancing athletic performance and supporting cardiovascular health, supported by experimental data and detailed methodologies.

The Enigma of Pangamic Acid

Pangamic acid is not an officially recognized vitamin, and its chemical identity is not standardized.[1] Formulations can vary widely, often containing substances like dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, and glycine.[1] While much of the early research, primarily from the former Soviet Union, suggested benefits for oxygenating tissues, improving endurance, and supporting heart and brain function, these studies often lacked the rigorous controls of modern clinical trials.[2][3]

Conversely, regulatory bodies like the U.S. Food and Drug Administration (FDA) have expressed safety concerns, noting that some components found in pangamic acid preparations may be carcinogenic.[1][3][4] The FDA does not recognize pangamic acid as a vitamin and has taken action against its sale, classifying it as an unsafe food additive.[3][5]

Comparison with Established Alternatives

To provide a clear perspective, this guide compares the claims and evidence for pangamic acid with well-researched alternatives in two key areas: athletic performance and cardiovascular health.

Athletic Performance

Pangamic acid has been promoted to enhance athletic performance by improving oxygen utilization and reducing lactic acid accumulation.[6] However, a double-blind clinical trial on male track athletes ingesting 300 mg of pangamic acid daily for three weeks found no significant improvement in maximal treadmill performance, heart rate, or blood glucose and lactate levels compared to a placebo group.[5]

In contrast, supplements like creatine and beta-alanine have a substantial body of evidence supporting their efficacy.

Table 1: Comparison of Pangamic Acid and Alternatives for Athletic Performance

Compound Claimed/Proven Benefit Dosage in Studies Key Experimental Findings Experimental Protocol
Pangamic Acid Improved oxygen utilization, reduced lactate300 mg/day (calcium pangamate and DMG)No significant difference in maximal heart rate, treadmill time, or post-test glucose and lactate levels compared to placebo in male track athletes.[5]Double-blind, placebo-controlled trial over 3 weeks using the Bruce treadmill protocol.[5]
Creatine Monohydrate Increased strength, power output, and lean muscle massLoading phase: 20-25 g/day for 5-7 days; Maintenance phase: 3-5 g/day Significantly greater gains in strength and performance in maximal effort muscle contractions compared to placebo when combined with resistance training.[7][8]Randomized controlled trials involving resistance training programs with supplementation periods ranging from weeks to months. Performance was assessed using measures like 1RM (one-repetition maximum) and total work performed.[7][8]
Beta-Alanine Improved performance in high-intensity exercise, delayed fatigue4.8 - 6.4 g/day Increased muscle carnosine concentrations, leading to improved performance in high-intensity exercise lasting 1-4 minutes.[9][10]Randomized controlled trials with supplementation periods of 4-10 weeks. Performance was often measured using cycling capacity tests or time trials.[9][10]
Cardiovascular Health

Pangamic acid has been anecdotally used for various cardiovascular conditions, with claims of lowering cholesterol and improving oxygenation of the heart.[1] However, robust clinical data to support these claims is lacking.

Alternatives with significant clinical backing include omega-3 fatty acids and Coenzyme Q10 (CoQ10).

Table 2: Comparison of Pangamic Acid and Alternatives for Cardiovascular Health

Compound Claimed/Proven Benefit Dosage in Studies Key Experimental Findings Experimental Protocol
Pangamic Acid Lowered cholesterol, improved heart oxygenationNot well-established in clinical trialsAnecdotal reports and early studies with methodological limitations.[11] No large-scale, controlled trials confirming cardiovascular benefits.Primarily observational and small-scale, uncontrolled studies.[11]
Omega-3 Fatty Acids (EPA/DHA) Reduced risk of major cardiovascular events, lowered triglycerides1 g/day Significant reduction in total myocardial infarction.[12] Prescription-strength doses can lower high triglyceride levels.[13]Large-scale, randomized, double-blind, placebo-controlled trials such as the VITAL study, with follow-up over several years.[12][14]
Coenzyme Q10 Improved symptoms of heart failure, reduced cardiovascular mortality100 - 400 mg/dayIn patients with heart failure, CoQ10 supplementation was associated with lower cardiovascular mortality and all-cause mortality.[15][16]Randomized, double-blind, placebo-controlled trials, such as the Q-SYMBIO study, with long-term follow-up.[15]

Proposed Mechanisms of Action and Experimental Workflows

The proposed mechanisms for pangamic acid and its alternatives differ significantly, which is reflected in the design of experimental studies.

Pangamic Acid's Proposed Mechanism

The primary proposed mechanism for pangamic acid, specifically its dimethylglycine (DMG) component, is its role as a methyl donor in transmethylation reactions, which is theorized to improve cellular respiration and energy utilization.[2][5]

Pangamic_Acid_Mechanism Pangamic Acid (DMG) Pangamic Acid (DMG) Methyl Group Donor Methyl Group Donor Pangamic Acid (DMG)->Methyl Group Donor Provides Transmethylation Reactions Transmethylation Reactions Methyl Group Donor->Transmethylation Reactions Participates in Improved Cellular Respiration Improved Cellular Respiration Transmethylation Reactions->Improved Cellular Respiration Leads to Detoxification Pathways Detoxification Pathways Transmethylation Reactions->Detoxification Pathways Supports Enhanced Athletic Performance Enhanced Athletic Performance Improved Cellular Respiration->Enhanced Athletic Performance Results in

Caption: Proposed mechanism of pangamic acid (DMG component).

Experimental Workflow for Athletic Performance Studies

A typical experimental workflow to assess the impact of a supplement on athletic performance involves a randomized controlled trial design.

Athletic_Performance_Workflow cluster_0 Pre-Supplementation cluster_1 Supplementation Period cluster_2 Post-Supplementation cluster_3 Analysis Baseline_Testing Baseline Performance Testing (e.g., VO2 max, time trial) Randomization Randomization Baseline_Testing->Randomization Group_A Experimental Group (e.g., Pangamic Acid) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Post_Testing Post-Supplementation Performance Testing Group_A->Post_Testing Group_B->Post_Testing Data_Analysis Statistical Analysis (Comparison between groups) Post_Testing->Data_Analysis

Caption: Standard workflow for athletic performance clinical trials.

Experimental Workflow for Cardiovascular Health Studies

Studies investigating cardiovascular outcomes typically require large patient populations and long-term follow-up to observe statistically significant effects.

Cardiovascular_Health_Workflow cluster_0 Enrollment & Baseline cluster_1 Intervention cluster_2 Follow-up & Outcome Assessment cluster_3 Analysis Patient_Recruitment Patient Recruitment (e.g., history of CVD) Baseline_Data Baseline Data Collection (e.g., lipids, blood pressure, cardiac imaging) Patient_Recruitment->Baseline_Data Randomization Randomization Baseline_Data->Randomization Treatment_Group Treatment Group (e.g., Omega-3) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Long_Term_Follow_Up Long-Term Follow-up (Years) Treatment_Group->Long_Term_Follow_Up Placebo_Group->Long_Term_Follow_Up Outcome_Monitoring Monitoring for Cardiovascular Events (e.g., MI, stroke, death) Long_Term_Follow_Up->Outcome_Monitoring Statistical_Analysis Statistical Analysis (Time-to-event analysis) Outcome_Monitoring->Statistical_Analysis

Caption: Typical workflow for cardiovascular outcome clinical trials.

Conclusion

The therapeutic claims surrounding pangamic acid are not supported by the standards of evidence-based medicine. The lack of a standardized chemical identity, coupled with a dearth of high-quality clinical trials and potential safety concerns, positions pangamic acid as a substance of questionable efficacy and safety. In contrast, alternatives such as creatine and beta-alanine for athletic performance, and omega-3 fatty acids and Coenzyme Q10 for cardiovascular health, are supported by a wealth of scientific evidence from well-designed clinical trials.

Researchers and drug development professionals are encouraged to focus on compounds with proven mechanisms of action and a robust portfolio of clinical data. While the allure of a "miracle vitamin" like pangamic acid may persist in popular culture, the scientific community must rely on rigorous, evidence-based approaches to advance therapeutic options.

References

A Comparative Guide to Pangamic Acid and Its Derivatives: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pangamic acid, often marketed as "Vitamin B15," is a substance surrounded by controversy and ambiguity. First described as 6-O-(dimethylaminoacetyl)-D-gluconic acid, its identity in commercial preparations is not standardized.[1][2][3] Products labeled as pangamic acid may contain a variety of compounds, including N,N-Dimethylglycine (DMG), calcium pangamate, diisopropylammonium dichloroacetate (DIPA), or simply inert fillers like lactose.[1][4][5] This guide provides a comparative analysis of pangamic acid and its common derivatives based on available scientific literature, focusing on quantitative performance data, proposed mechanisms of action, and detailed experimental protocols. It is critical to note that some constituents found in "pangamic acid" formulations, such as DIPA, have demonstrated mutagenicity in preclinical tests, raising significant safety concerns.[5][6]

Comparative Performance Data

The therapeutic and performance-enhancing claims associated with pangamic acid are varied, yet rigorous clinical data is sparse. The following tables summarize key quantitative findings from comparative studies.

Athletic Performance in Human Subjects

A double-blind, placebo-controlled study investigated the effect of a pangamic acid formulation (containing calcium gluconate and N,N-Dimethylglycine) on maximal treadmill performance in male athletes. The results, detailed in Table 1, showed no statistically significant improvement over placebo.[4]

Table 1: Effects of Pangamic Acid Supplementation (300 mg/day) on Maximal Treadmill Performance

Parameter MeasuredExperimental Group (Pangamic Acid)Control Group (Placebo)Statistical Significance (P > 0.05)
Pre-Treatment Treadmill Time (min) 16.9916.49N/A
Post-Treatment Treadmill Time (min) 17.2116.83Not Significant
Pre-Treatment Max Heart Rate (bpm) 183194N/A
Post-Treatment Max Heart Rate (bpm) 181194Not Significant
Pre-Treatment Post-Test Lactate (mg%) 64.6376.13N/A
Post-Treatment Post-Test Lactate (mg%) 70.8866.58Not Significant
Pre-Treatment Post-Test Glucose (mg%) 132.13133.38N/A
Post-Treatment Post-Test Glucose (mg%) 138.88139.13Not Significant
Data sourced from a 3-week study on 16 male track athletes.[4]
Cholesterol Metabolism in Animal Models

In vivo studies using rat models suggest a dose-dependent effect of pangamic acid on cholesterol metabolism. A low dose appeared to inhibit cholesterol synthesis, while a significantly higher dose had the opposite effect.[7]

Table 2: Dose-Dependent Effects of Pangamic Acid on Cholesterol Metabolism in Rats (10-Day Administration)

DosageEffect on Cholesterol BiosynthesisEffect on Blood Cholesterol Levels
15 mg/kg Significant DecreaseSignificant Decrease
75 mg/kg Elevation Above ControlElevation Above Control
Data sourced from in vivo rat studies.[7]

Proposed Mechanisms of Action

The biological activities attributed to pangamic acid are largely linked to its components, particularly N,N-Dimethylglycine (DMG).

Transmethylation

The primary proposed mechanism for DMG is its role as a methyl donor in transmethylation processes.[8] By providing labile methyl groups, DMG may support the synthesis of key metabolites, potentially improving cellular energy utilization.[8] This pathway is crucial for numerous physiological functions, including detoxification and neurotransmitter synthesis.

cluster_0 Transmethylation Cycle cluster_1 Cellular Outcomes DMG DMG (from Pangamic Acid) Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine - CH₃ Glycine Glycine Sarcosine->Glycine - CH₃ Methionine Methionine SAM S-adenosyl- methionine (SAM) Methionine->SAM + ATP SAH S-adenosyl- homocysteine (SAH) SAM->SAH + Acceptor - Methylated Acceptor Energy Improved Energy Utilization SAM->Energy Supports SAH->Methionine + Homocysteine Respiration Enhanced Cellular Respiration start Recruit 16 Male Track Athletes baseline Baseline Testing: Bruce Treadmill Protocol (HR, TM, Lactate, Glucose) start->baseline random Double-Blind Randomization baseline->random groupE Group E: Pangamic Acid (300 mg/day) random->groupE Experimental groupC Group C: Placebo random->groupC Control intervention 3-Week Intervention Period groupE->intervention groupC->intervention post_test Post-Treatment Testing: Repeat Bruce Protocol intervention->post_test analysis MANOVA Statistical Analysis (P > 0.05) post_test->analysis conclusion Conclusion: No Significant Difference analysis->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Vitamin B15 (Pangamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of "Vitamin B15," also known as pangamic acid, requires a cautious approach due to its undefined chemical identity and regulatory status. For researchers, scientists, and drug development professionals, ensuring safety and compliance is paramount. This guide provides a procedural framework for the disposal of substances identified as this compound or pangamic acid.

Understanding the Challenge: An Unidentified Substance

"this compound" is not a scientifically recognized vitamin. The Food and Drug Administration (FDA) has stated that the identity of "pangamic acid" has not been established and has recommended seizing any chemicals advertised as such on the grounds that they are unsafe for use.[1] Commercially available products labeled as "this compound" or "pangamic acid" may contain a variety of substances, and their exact composition is often unknown. This ambiguity necessitates treating the substance as potentially hazardous.

Core Disposal Principle: Assume Potential Hazard

Given the lack of a definitive chemical identity and the potential for harmful impurities, all materials labeled as "this compound" or "pangamic acid" should be handled and disposed of as a potentially hazardous chemical waste. This conservative approach minimizes risks to personnel and the environment.

Step-by-Step Disposal Protocol

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will have specific protocols for the disposal of unknown or unclassified chemicals and can provide guidance based on local, state, and federal regulations.

  • Review the Safety Data Sheet (SDS): If an SDS is available for the specific product you are using, it should be the primary source of information for handling and disposal. However, be aware that SDSs for pangamic acid can be inconsistent, with some lacking complete information.[2] One available SDS suggests that the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Segregate and Label Waste:

    • Do not mix "this compound" waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

    • Collect all solid and liquid waste containing pangamic acid in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The name of the substance ("Pangamic Acid" or "this compound")

      • The date accumulation started

      • The primary hazards associated with the material (if known, otherwise state "Unknown Hazards")

      • Your name and laboratory contact information

  • Arrange for Professional Disposal: Contact your institution's hazardous waste management provider to schedule a pickup. Do not attempt to dispose of "this compound" down the drain or in regular trash. While some non-hazardous laboratory waste can be disposed of in this manner, the uncertain nature of pangamic acid makes this inappropriate and potentially a regulatory violation.

Logical Workflow for Disposal Decision-Making

Caption: Logical workflow for the safe disposal of this compound/Pangamic Acid.

Summary of Key Considerations

AspectRecommendationRationale
Classification Treat as potentially hazardous waste.The chemical identity is not standardized, and some formulations may contain harmful substances.[1][3][4]
Primary Disposal Route Professional hazardous waste disposal service.Ensures compliance with regulations and minimizes environmental and health risks.
Institutional Guidance Always consult your EHS office first.They provide the definitive procedures for your specific location and circumstances.
SDS Information Use as a primary guide if available, but be aware of potential inconsistencies.SDSs for pangamic acid are not uniform in their recommendations.[2]
On-site Treatment Do not attempt to neutralize or treat "this compound" waste in the lab.The unknown composition makes any reaction unpredictable and potentially dangerous.

By adhering to these conservative procedures, laboratory professionals can ensure the safe and compliant disposal of "this compound" or pangamic acid, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Vitamin B15

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling Vitamin B15, also known as pangamic acid, in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to minimize risk and maintain a secure research environment.

This compound, in its pure form as pangamic acid, is classified as a chemical that can cause skin, eye, and respiratory tract irritation.[1] It is also considered harmful if swallowed.[1] It is important to note that the composition of commercially available products marketed as "this compound" can be inconsistent, and some formulations may contain potentially harmful substances.[2][3] Therefore, treating any substance labeled as this compound with a high degree of caution is imperative.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the substance to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended to protect against skin contact and irritation.[4] Gloves must be inspected for integrity before each use.
Body Laboratory coat or chemical-resistant coverallsA lab coat or coveralls should be worn to protect the skin on the arms and body from accidental splashes or dust contamination.
Eyes & Face Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and splashes, which can cause serious irritation.[1][5] A face shield may be necessary when there is a significant risk of splashing.[4]
Respiratory Use in a well-ventilated area or with local exhaust ventilationHandling should be performed in a chemical fume hood or with adequate ventilation to minimize the inhalation of dust.[1][6] If ventilation is insufficient, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination. The following diagram illustrates the procedural steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Prepare all necessary equipment and reagents B->C D Carefully weigh and handle this compound powder in the fume hood C->D E Avoid creating dust D->E F Keep container closed when not in use D->F G Decontaminate work surfaces H Dispose of waste in a designated, sealed container G->H I Remove and properly dispose of or decontaminate PPE H->I J Wash hands thoroughly I->J

Caption: Procedural workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE and any spilled material, must be collected in a suitable, closed container for disposal.[1] Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[1]

By strictly following these safety protocols, you contribute to a secure and productive research environment, ensuring both personal safety and the integrity of your work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.